1-(4-Aminophenyl)pyrrolidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOVAPYJQVJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929577 | |
| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71412-08-3, 13691-22-0 | |
| Record name | (4-Aminophenyl)pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminophenyl)pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13691-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Aminophenyl)pyrrolidin-2-one (CAS: 13691-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)pyrrolidin-2-one is a versatile chemical intermediate belonging to the pyrrolidinone family. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, applications in drug discovery, analytical methodologies, and safety protocols. The insights herein are curated to empower researchers in leveraging this compound for novel molecular design and development.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. This compound is a solid at room temperature with a melting point of 122-123°C.[4] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13691-22-0 | [4][5][6][7] |
| Molecular Formula | C10H12N2O | [4][6][7] |
| Molecular Weight | 176.22 g/mol | [4][6][7] |
| IUPAC Name | This compound | [8] |
| Melting Point | 122-123°C | [4] |
| Boiling Point (Predicted) | 462.2±28.0 °C | [4] |
| Density (Predicted) | 1.234 g/cm³ | [4] |
| SMILES | O=C1N(CCC1)C2=CC=C(N)C=C2 | |
| InChI | 1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | [8] |
| Topological Polar Surface Area | 46.3 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 1 | [8] |
Synthesis and Manufacturing
While specific, detailed, and publicly available synthesis protocols for this compound are not extensively documented in the initial search results, a general and logical synthetic approach can be inferred from fundamental organic chemistry principles. A common method for forming the N-aryl bond in such structures is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. A plausible synthetic route is outlined below.
Hypothetical Laboratory-Scale Synthesis Workflow
This protocol describes a conceptual pathway. Researchers should conduct their own literature search for optimized and validated procedures.
-
Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 2-pyrrolidinone, 4-bromoaniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 110°C. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Ligand: The choice of ligand is critical in Buchwald-Hartwig amination as it stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is required to deprotonate the 2-pyrrolidinone, forming the nucleophile for the cross-coupling reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Research
The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a cornerstone in drug design, with its derivatives exhibiting a wide range of biological activities.[1][3]
Precursor to Bioactive Molecules
The free amine group on the phenyl ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. This makes it a valuable building block in combinatorial chemistry and library synthesis for drug screening. For example, it has been used in the synthesis of inhibitors for SARS-CoV-2 proteins in DNA-encoded library workflows.[9][10]
Scaffold for Novel Therapeutics
The pyrrolidinone core is a feature of many biologically active compounds.[2] By modifying the aminophenyl moiety of this compound, medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates targeting a range of diseases.
Analytical Methodologies
Accurate characterization and purity assessment are critical for any chemical compound used in research and development. While specific analytical data for this compound is not provided by all suppliers, standard methods can be applied.[11]
Recommended Analytical Workflow
-
Identity Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (with a modifier like 0.1% trifluoroacetic acid) would be a typical starting point.
-
Melting Point Analysis: A sharp melting point range close to the literature value (122-123°C) is indicative of high purity.[4]
-
Caption: Standard analytical workflow for compound characterization and purity verification.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
According to safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word is "Warning".
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]
-
Hygiene: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[12]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water.[13] Remove contaminated clothing and wash before reuse.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its utility stems from the privileged pyrrolidinone scaffold and the reactive primary amine, which allows for extensive derivatization. A comprehensive understanding of its properties, safe handling procedures, and appropriate analytical methods is essential for its effective and safe use in a research setting. This guide provides a foundational framework to support scientists and researchers in their endeavors with this important chemical intermediate.
References
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- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 - Sigma-Aldrich. (n.d.).
- This compound (CAS 13691-22-0) information. (n.d.).
- SDS US - Lab Alley. (2023, November 27).
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- This compound | CAS 13691-22-0 | SCBT. (n.d.).
- 2 - SAFETY DATA SHEET. (2012, February 10).
- This compound - Synchem. (n.d.).
- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (n.d.).
- CAS 13691-22-0 | Sigma-Aldrich. (n.d.).
- 1-(4-AMINO-PHENYL)-PYRROLIDIN-2-ONE - ChemicalBook. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules.
- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (n.d.).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 - Sigma-Aldrich (International). (n.d.).
- Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. (n.d.). Journal of the American Chemical Society.
- Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors (Supporting Information). (n.d.). Journal of the American Chemical Society.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)pyrrolidin-2-one
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Aminophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the experimental determination of these properties.
Introduction: The Significance of this compound
This compound belongs to the pyrrolidinone class of compounds, which are five-membered lactams. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic drugs[1][2]. The presence of an aminophenyl group attached to the nitrogen of the pyrrolidinone ring in this compound introduces functionalities that are pivotal for its chemical reactivity and potential biological activity. Understanding its physicochemical properties is a critical first step in any research and development endeavor, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its unambiguous identification and structure.
| Identifier | Value | Source |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 13691-22-0 | [3][6][7] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][5][6][8] |
| Molecular Weight | 176.22 g/mol | [3][6][7][8] |
| SMILES | O=C1N(CCC1)C2=CC=C(N)C=C2 | [4][6] |
| InChI | 1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | [3][6] |
| InChIKey | IOMOVAPYJQVJDK-UHFFFAOYSA-N | [3][6] |
The structure of this compound, characterized by a pyrrolidin-2-one ring N-substituted with a para-aminophenyl group, is fundamental to its chemical behavior. The lone pair of electrons on the aniline nitrogen can participate in resonance with the aromatic ring, influencing its basicity. The lactam carbonyl group is a key hydrogen bond acceptor, while the primary amine is a hydrogen bond donor.
Core Physicochemical Properties
The following sections detail the key physicochemical parameters of this compound, presented with a combination of reported data and predicted values where experimental data is unavailable.
Physical State and Appearance
This compound is a solid at room temperature, typically described as a light brown to brown solid[3].
Melting Point
The melting point is a crucial indicator of purity and is vital for many formulation and manufacturing processes.
| Property | Value | Source |
| Melting Point | 122-123 °C | [3] |
Boiling Point
| Property | Value (Predicted) | Source |
| Boiling Point | 462.2 ± 28.0 °C | [3] |
Density
The density of a compound is important for process design and formulation.
| Property | Value | Source |
| Density | 1.234 g/cm³ | [3] |
Solubility
Solubility is a critical parameter for drug delivery and biological activity. While specific quantitative solubility data in various solvents is not widely published, general solubility characteristics can be inferred from the structure. The presence of both a polar lactam and an amino group, which can be protonated, suggests some aqueous solubility, particularly at acidic pH. The aromatic ring and the aliphatic portion of the pyrrolidinone ring contribute to its solubility in organic solvents.
Acidity and Basicity (pKa)
The pKa value indicates the strength of an acid or base. For this compound, the most relevant pKa is that of the conjugate acid of the primary amino group.
| Property | Value (Predicted) | Source |
| pKa | 5.05 ± 0.10 | [3] |
This predicted pKa suggests that the amino group is weakly basic. This is a critical parameter for understanding its ionization state at physiological pH and for developing salt forms.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes.
| Property | Value (Predicted) | Source |
| XLogP3 | 0.7 | [9] |
The predicted XLogP3 of 0.7 indicates that this compound is a relatively hydrophilic compound. This has significant implications for its ADME properties.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectral data for this compound is available and can be used to confirm the presence of the aromatic and aliphatic protons consistent with its structure[10].
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound[4].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the lactam.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally verify the properties of this compound, the following standard methodologies are recommended.
Melting Point Determination
-
Methodology: A small, dry sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Solubility Determination
-
Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffers at various pH). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
-
Methodology (Potentiometric Titration): A solution of the compound in water or a co-solvent is titrated with a standardized acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
LogP Determination
-
Methodology (Shake-Flask Method): A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water). The two phases are mixed thoroughly and allowed to separate. The concentration of the compound in each phase is then determined. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Reactivity
While a detailed synthesis protocol for this compound is not provided in the readily available literature, a plausible synthetic route can be inferred from general organic chemistry principles. A common approach to the synthesis of N-aryl lactams involves the reaction of a lactone (e.g., γ-butyrolactone) with an aniline (in this case, p-phenylenediamine) or through the cyclization of an appropriate amino acid derivative. Another potential route could involve the reduction of 1-(4-nitrophenyl)pyrrolidin-2-one.
The reactivity of this compound is dictated by its functional groups. The primary amino group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. The lactam ring can be hydrolyzed under acidic or basic conditions.
Safety and Handling
Based on available safety data, this compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
Handling Recommendations: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between 2-8°C[3]. Keep in a dark place under an inert atmosphere.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. The presented data, including both experimentally determined and predicted values, offers a solid foundation for researchers working with this compound. A thorough understanding of these properties is paramount for its successful application in drug discovery, chemical synthesis, and materials science. The provided experimental methodologies serve as a practical guide for the in-house verification and expansion of this knowledge base.
Visualizations
Figure 1: Logical workflow illustrating the relationship between the fundamental physicochemical properties of this compound and their implications in drug development.
Figure 2: A flowchart outlining the experimental workflows for determining the key physicochemical properties of this compound.
References
- Safety D
- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146. PubChem. [Link]
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- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
- 1-[(4-aminophenyl)methyl]pyrrolidin-2-one. PubChemLite. [Link]
- Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase. [Link]
- Pyrrolidine. Wikipedia. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Aminophenyl)pyrrolidin-2-one
This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 1-(4-aminophenyl)pyrrolidin-2-one, a key heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes crystallographic insights from analogous structures, spectroscopic data, and computational models to elucidate the molecule's three-dimensional architecture and its implications for biological activity.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic ring system that forms the core of a multitude of biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore. The pyrrolidinone moiety's unique structural and electronic properties, including its ability to participate in hydrogen bonding and its conformational pre-organization, make it a valuable building block in the design of novel therapeutics. Compounds incorporating this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anticonvulsant effects.
This compound, in particular, serves as a crucial intermediate and structural motif in the development of targeted therapies. The presence of the aminophenyl group provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design. Understanding the precise molecular geometry and conformational preferences of this molecule is paramount for rationally designing derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Molecular Structure and Spectroscopic Characterization
The fundamental identity of this compound is established through its molecular formula, C₁₀H₁₂N₂O, and a molecular weight of 176.22 g/mol [1]. Its chemical identity is unambiguously confirmed by its CAS Number: 13691-22-0.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| CAS Number | 13691-22-0 | [1] |
| Melting Point | 122-123 °C | PubChem |
| Appearance | Solid | [1] |
Spectroscopic techniques provide the foundational data for the elucidation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the connectivity of the molecule. The spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the pyrrolidinone ring and the aminophenyl group. The aromatic protons will typically appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the pyrrolidinone ring will present as multiplets in the upfield region, with their chemical shifts and coupling patterns providing information about their local electronic environment and dihedral angles, which are influenced by the ring's conformation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by key absorption bands that confirm the presence of its functional groups. A strong absorption band is expected in the region of 1670-1700 cm⁻¹, corresponding to the C=O stretching vibration of the γ-lactam. The N-H stretching vibrations of the primary amine group on the phenyl ring will be visible as one or two bands in the 3300-3500 cm⁻¹ region.
Conformational Analysis: Unveiling the 3D Architecture
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, the conformation is primarily determined by the puckering of the five-membered pyrrolidinone ring and the rotational orientation of the aminophenyl group.
Pyrrolidinone Ring Pucker
The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve ring strain. The two most common low-energy conformations are the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering of the pyrrolidinone ring can be influenced by the nature and stereochemistry of its substituents.
While a crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structure of a closely related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one. In this structure, the pyrrolidinone ring was found to adopt an envelope conformation [2]. This experimental evidence strongly suggests that the pyrrolidinone ring in this compound also preferentially adopts an envelope conformation.
Caption: Predominant conformations of the pyrrolidinone ring.
Orientation of the Aminophenyl Group
The bond connecting the nitrogen of the pyrrolidinone ring to the phenyl ring allows for rotation. The preferred orientation of the aminophenyl group relative to the pyrrolidinone ring will be a balance between steric hindrance and electronic effects, such as conjugation between the nitrogen lone pair and the aromatic system. Computational modeling, such as that provided by the PubChem database, suggests a relatively planar arrangement between the phenyl ring and the lactam group, which would maximize electronic delocalization.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, 1-(4-nitrophenyl)pyrrolidin-2-one. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
1-(4-Nitrophenyl)pyrrolidin-2-one
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)
-
Hydrogen gas source (if using catalytic hydrogenation) or Hydrochloric acid (if using SnCl₂)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure (Catalytic Hydrogenation):
-
In a flask suitable for hydrogenation, dissolve 1-(4-nitrophenyl)pyrrolidin-2-one in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Biological Relevance and Applications in Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. The pyrrolidinone core can act as a bioisostere for other functional groups and can help to constrain the conformation of a molecule, potentially leading to increased binding affinity for a biological target.
The aminophenyl moiety provides a key point for diversification, allowing for the synthesis of libraries of compounds for high-throughput screening. This group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, enabling the fine-tuning of a compound's properties.
Conclusion
This compound is a molecule of considerable importance in the field of medicinal chemistry. Its molecular structure is characterized by a puckered pyrrolidinone ring, likely adopting an envelope conformation, and a versatile aminophenyl substituent. A thorough understanding of its three-dimensional structure and conformational preferences is essential for the rational design of novel therapeutics. The synthetic accessibility of this compound further enhances its utility as a key building block in the development of new drugs targeting a wide range of diseases.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Meltz, C. N., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.
- Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent.
- An overview on chemistry and biological importance of pyrrolidinone. (2018).
Sources
A Technical Guide to the Spectral Analysis of 1-(4-Aminophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)pyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural architecture combining a pyrrolidinone ring with an aminophenyl moiety. This arrangement confers a range of chemical properties that are under active investigation for various applications. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its reactivity, and ensuring its purity in synthesized batches. This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides unambiguous confirmation of the compound's identity and structural integrity.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is presented below. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol .[1][2][3] The key structural features to be identified by spectroscopic methods are the substituted aromatic ring, the secondary amine group, the lactam (cyclic amide) functionality, and the aliphatic protons of the pyrrolidinone ring.
Figure 1. Chemical Structure of this compound.
This guide will systematically dissect the expected and observed spectral data, providing a rationale for the experimental choices and a detailed interpretation of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without containing protons that would interfere with the sample's signals. For this compound, DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable protons (such as those on the amine group).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse sequences are typically employed. For ¹³C NMR, proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (4H): The aminophenyl group will exhibit signals in the aromatic region (typically 6.5-8.0 ppm). Due to the para-substitution pattern, we expect to see a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the amino group will be shielded and appear at a lower chemical shift compared to the protons ortho to the pyrrolidinone nitrogen.
-
Amine Protons (2H): The -NH₂ protons will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically observed in the range of 3.5-5.0 ppm in DMSO-d₆.
-
Pyrrolidinone Protons (6H):
-
The two protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and are expected to appear as a triplet.
-
The two protons on the carbon adjacent to the nitrogen (α'-protons) will also be deshielded and should appear as a triplet.
-
The two protons on the central carbon of the pyrrolidinone ring (β-protons) will be the most shielded of the ring protons and are expected to appear as a multiplet (a quintet if coupling to both adjacent methylenes is resolved).
-
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (1C): The amide carbonyl carbon is highly deshielded and will appear at a low field, typically in the range of 170-180 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will produce four distinct signals due to symmetry. The carbon attached to the amino group (ipso-carbon) and the carbon attached to the pyrrolidinone nitrogen will have characteristic chemical shifts. The remaining four aromatic carbons will appear in the typical aromatic region of 110-150 ppm.
-
Pyrrolidinone Carbons (3C): The three distinct carbon environments in the pyrrolidinone ring will give rise to three signals in the aliphatic region. The carbon adjacent to the carbonyl group and the carbon adjacent to the nitrogen will be more deshielded than the central methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum is analyzed by identifying absorption bands corresponding to specific bond vibrations.
Key Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1680 | C=O stretch | Amide (Lactam) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1520-1500 | N-H bend | Primary Amine (-NH₂) |
| ~1250 | C-N stretch | Aromatic Amine |
The presence of a strong absorption band around 1680 cm⁻¹ is a clear indication of the amide carbonyl group. The characteristic double peak in the 3400-3200 cm⁻¹ region confirms the presence of the primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺•). This high-energy process often leads to fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.
Mass Spectrum Interpretation
The mass spectrum is a plot of ion abundance versus m/z.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 176.[1] The presence of this peak is crucial for confirming the molecular formula.
-
Major Fragment Ions: The fragmentation pattern provides structural clues. Based on the structure of this compound, some plausible fragmentations include:
-
Loss of the pyrrolidinone ring: Cleavage of the N-aryl bond could lead to the formation of an aminophenyl radical and a pyrrolidinone cation, or vice versa.
-
Fragmentation of the pyrrolidinone ring: The lactam ring can undergo characteristic cleavages, such as the loss of CO.
-
Formation of a stable aniline-type cation: A significant peak is observed at m/z 121 , which likely corresponds to the [H₂N-C₆H₄-N=CH₂]⁺ ion, formed through a rearrangement and fragmentation process. Another major fragment is seen at m/z 119 , which could result from the loss of a hydrogen atom from the m/z 120 fragment (aminophenyl radical cation).[1]
-
A representative GC-MS of this compound shows a prominent molecular ion peak at m/z 176 and significant fragment ions at m/z 121 and 119, which strongly supports the proposed structure.[1]
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating methodology for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and their chemical environments. IR spectroscopy confirms the presence of the key amine and amide functional groups. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. For researchers and professionals in drug development and related fields, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality, purity, and identity of synthesized compounds, thereby underpinning the integrity of their scientific investigations.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin.
- Chem LibreTexts. (n.d.). Infrared Spectroscopy.
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook.
- MDPI. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.
- ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one.
Sources
The 1-(4-Aminophenyl)pyrrolidin-2-one Scaffold: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-aminophenyl)pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile structural framework for the development of a diverse array of biologically active agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of compounds derived from this scaffold. We will delve into its significant potential in oncology, anticoagulation therapy, and the treatment of neurodegenerative diseases, supported by detailed experimental protocols, structure-activity relationship (SAR) data, and mechanistic insights. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction: The Versatility of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a prominent feature in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage in various biological interactions.[1] The introduction of a 4-aminophenyl substituent at the 1-position creates a key pharmacophoric element, providing a vector for a wide range of chemical modifications. This seemingly simple addition unlocks a remarkable diversity of biological activities, allowing for the tailored design of molecules with high affinity and selectivity for various therapeutic targets. This guide will explore the chemical space and biological landscape of this promising scaffold.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of the this compound scaffold involves a two-step process starting from the commercially available 1-(4-nitrophenyl)pyrrolidin-2-one. The key transformation is the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
-
This starting material is often commercially available. However, it can be synthesized via the condensation of 4-nitroaniline and γ-butyrolactone.
Step 2: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
-
Reagents and Materials:
-
1-(4-Nitrophenyl)pyrrolidin-2-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite in a Büchner funnel to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography to afford the final product.
-
Biological Activities and Therapeutic Applications
The this compound scaffold has been successfully exploited to develop potent and selective inhibitors for a range of therapeutic targets.
Anticancer Activity: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
The aldo-keto reductase family 1 member C3 (AKR1C3) is implicated in the progression of various cancers, including prostate and breast cancer, through its role in steroid and prostaglandin metabolism.[2] Derivatives of the this compound scaffold have emerged as potent and selective non-carboxylate inhibitors of AKR1C3.[2]
AKR1C3 catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol, potent activators of the androgen and estrogen receptors, respectively.[1][3] In prostate cancer, AKR1C3 contributes to the intratumoral production of androgens, driving cancer progression even in castrate-resistant states.[3] AKR1C3 also metabolizes prostaglandin D2 (PGD2) to 11β-PGF2α, which can promote cell proliferation via the FP receptor and subsequent activation of the PI3K/Akt and ERK signaling pathways.[1][4][5] By inhibiting AKR1C3, derivatives of the this compound scaffold can disrupt these pro-proliferative signaling pathways.
Caption: AKR1C3 inhibition pathway.
This assay measures the inhibition of AKR1C3-mediated reduction of a substrate by monitoring the consumption of the cofactor NADPH.
-
Reagents and Materials:
-
Purified recombinant human AKR1C3 enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
NADPH solution (in Assay Buffer)
-
Substrate solution: e.g., 9,10-phenanthrenequinone (PQ) (in a suitable solvent like DMSO)
-
Test compounds (this compound derivatives) at various concentrations (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified AKR1C3 enzyme solution
-
Test inhibitor at various concentrations or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NADPH solution followed immediately by the substrate (PQ) solution.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (kinetic mode), which corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
-
SAR studies have shown that the sulfonamide group is critical for potent AKR1C3 inhibition. Variations in the pyrrolidinone ring's position or electronic nature, as well as alterations to the piperidino ring's size or polarity in sulfonamide derivatives, can significantly diminish activity.[2]
| Compound ID | R Group on Aminophenyl | AKR1C3 IC₅₀ (nM) | Reference |
| 1 | -SO₂-piperidine | <100 | [2] |
| 2 | -H | >10,000 | [2] |
| 3 | -SO₂-morpholine | ~200 | [2] |
| 4 | -SO₂-N(CH₃)₂ | ~500 | [2] |
Anticoagulant Activity: Inhibition of Factor Xa
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapy.[6][7] The this compound scaffold has been incorporated into potent and selective FXa inhibitors.
The coagulation cascade consists of intrinsic and extrinsic pathways that converge on the activation of Factor X to Factor Xa.[6] Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to the formation of a blood clot. Direct FXa inhibitors bind to the active site of FXa, preventing it from cleaving prothrombin and thereby disrupting the coagulation cascade.[8]
Caption: Inhibition of the Coagulation Cascade.
| Compound ID | P1 Group | P4 Group | Factor Xa Ki (nM) | Reference |
| RPR130737 | 4-Hydroxybenzamidine | Pyridylthienyl sulfonamide | 2 | [9] |
| Apixaban | p-Methoxyphenyl | 2-Oxopiperidin-1-yl | 0.08 | [10] |
| Razaxaban | Phenyl | Morpholin-4-yl | 0.1 | [10] |
Activity in Neurodegenerative Diseases
The pyrrolidine scaffold is a key component of several nootropic drugs and agents investigated for neurodegenerative diseases like Alzheimer's disease. One of the primary targets in this area is acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.[6]
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from a suitable source
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCI) solution
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
To the wells of a 96-well plate, add:
-
Assay Buffer
-
Test compound dilutions
-
AChE enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. The increase in absorbance is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Anti-leukemic Activity
Novel derivatives of aminophenyl-1,4-naphthoquinones incorporating a pyrrolidine group have demonstrated the ability to induce apoptosis and necrosis in leukemia cell lines.
These compounds can induce the mitochondrial permeability transition pore opening, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which ultimately leads to programmed cell death.[11][12]
Caption: Caspase-mediated apoptosis pathway.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[13]
-
Reagents and Materials:
-
Leukemia cell line (e.g., U937)
-
Test compounds
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with various concentrations of the test compound for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Add additional 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. The examples provided in this guide, spanning oncology, anticoagulation, and neurodegenerative diseases, highlight the scaffold's versatility. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and developing novel synthetic methodologies to expand the accessible chemical space. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information.
- Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744.
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi.
- Direct factor Xa inhibitors. (2023, December 26). In Wikipedia.
- Fulda, S., & Debatin, K. M. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(1), 21–29.
- Penning, T. M. (2013). AKR1C3 as a Target in Castrate Resistant Prostate Cancer. Endocrine-Related Cancer, 20(4), R133–R147.
- Perzborn, E. (2010). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Thrombosis Research, 127 Suppl 2, S13-8.
- What are factor Xa inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Zhang, Y., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology, 15, 1359675.
- Liu, C., et al. (2017). Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation. Oncotarget, 8(20), 33267–33277.
- Wu, K., et al. (2018). AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling. Urologic Oncology, 36(11), 506.e1–506.e11.
- Fiandalo, M. V., & Kyprianou, N. (2012). Targeting caspases in cancer therapeutics. Future Oncology (London, England), 8(10), 1237–1248.
- How Do Factor Xa Inhibitors Work? (2021, April 27). RxList.
- Coagulation Factor Xa Inhibitors: Understanding The Anticoagulant World. (n.d.). Anticoagulation Forum.
- Fulda, S., & Debatin, K. M. (Eds.). (2006). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database.
- Maignan, S., et al. (2001). Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements via P-1 and P-4 optimization. Bioorganic & Medicinal Chemistry Letters, 11(12), 1595–1599.
- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
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A Technical Guide to Investigating Potential Therapeutic Targets for 1-(4-Aminophenyl)pyrrolidin-2-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-(4-aminophenyl)pyrrolidin-2-one scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, implicating a range of potential therapeutic targets across multiple disease areas. This guide provides an in-depth technical overview of the most promising therapeutic targets identified for this chemical class, supported by scientific rationale, detailed experimental workflows for target validation, and a summary of reported activity data. The primary focus is on targets within the central nervous system (CNS), given the recurrent neuroactive properties of these derivatives, with additional exploration of targets in oncology and metabolic diseases. This document is intended to serve as a foundational resource for research groups aiming to initiate or advance drug discovery programs based on the this compound scaffold.
Introduction to the this compound Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-rich structure allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[2] The this compound core combines this valuable heterocyclic motif with an aminophenyl group, providing a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
1.1 Chemical Structure and Properties
-
Molecular Weight: 176.22 g/mol [4]
-
Key Features: The structure features a lactam (the pyrrolidin-2-one ring) and a primary aromatic amine (the 4-aminophenyl group). The amine provides a convenient handle for derivatization, while the lactam contributes to the polarity and potential hydrogen bonding capabilities of the molecule.
1.2 Overview of Reported Biological Activities
Derivatives built upon the broader pyrrolidinone and aminophenylpyrrolidine framework have exhibited a wide spectrum of pharmacological effects, including:
-
Central Nervous System (CNS) Activity: Antidepressant-like, anticonvulsant, and neuroprotective effects.[6][7]
-
Cardiovascular Activity: Antiarrhythmic and antihypertensive properties, often linked to adrenergic receptor modulation.[8][9]
-
Metabolic Modulation: Antagonism of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity.[10][11]
-
Anticancer Activity: Inhibition of kinases such as Fms-like tyrosine kinase 3 (FLT3).[12]
-
Antiviral Activity: Inhibition of viral proteases and reverse transcriptase.[1][13]
This diverse activity profile suggests that subtle modifications to the core scaffold can significantly alter target specificity, making it a rich area for therapeutic exploration.
Primary Putative Therapeutic Target Class: G-Protein Coupled Receptors (GPCRs) for CNS Disorders
The most consistently reported activities for aminophenylpyrrolidinone derivatives are centered on the CNS. Several key GPCRs have been identified as potential targets.
Target Family 1: Serotonin Receptors (5-HT₁ₐ and 5-HT₂)
Rationale: Serotonin receptors are well-established targets for the treatment of depression, anxiety, and other mood disorders.[6] Modulation of 5-HT₁ₐ (often as agonists or partial agonists) and 5-HT₂ (often as antagonists) are common mechanisms of action for approved antidepressant and antipsychotic drugs.
Mechanistic Evidence: Studies on phenylpiperazine derivatives of pyrrolidin-2-one have demonstrated direct binding to both 5-HT₁ₐ and 5-HT₂ receptors. This binding activity correlates with antidepressant-like effects observed in preclinical models, such as the forced swimming test in mice.[6]
Quantitative Data Summary
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |
| EP-42 | 5-HT₁ₐ | 24.5 |
| EP-50 | 5-HT₂ | 109.1 |
| Data sourced from a study on phenylpiperazine pyrrolidin-2-one derivatives.[6] |
Experimental Validation Workflow
A logical workflow is essential to confirm and characterize the interaction of novel this compound derivatives with serotonin receptors.
Caption: Workflow for validating serotonin receptor modulators.
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT₁ₐ receptor.
-
Preparation of Membranes:
-
Homogenize tissue known to express the receptor (e.g., rat hippocampus or cells transfected with the human 5-HT₁ₐ receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in assay buffer and protein concentration is determined (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
50 µL of test compound (this compound derivative) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of radioligand (e.g., [³H]8-OH-DPAT, a 5-HT₁ₐ agonist) at a final concentration close to its Kd value (e.g., 0.5-1.0 nM).
-
50 µL of the membrane preparation (50-100 µg of protein).
-
-
For non-specific binding (NSB) wells, add a high concentration of a known 5-HT₁ₐ ligand (e.g., 10 µM serotonin) instead of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60 minutes.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Target Family 2: Melanin-Concentrating Hormone Receptor-1 (MCH-R1)
Rationale: MCH-R1 is a GPCR predominantly expressed in the brain that plays a critical role in regulating feeding behavior, energy homeostasis, and mood. Antagonists of MCH-R1 are being investigated as potential treatments for obesity and anxiety.[10][11]
Mechanistic Evidence: While the parent scaffold is 1-(4-aminophenyl)pyrrolidin-2 -one, closely related derivatives of 1-(4-amino-phenyl)-pyrrolidin-3 -yl-amine have been identified as highly potent and functionally active MCH-R1 antagonists.[10] One compound from this series demonstrated a Ki of 2.3 nM and showed efficacy in reducing body weight in rats after oral administration, highlighting the therapeutic potential of this scaffold class for metabolic disorders.[10][11]
Experimental Validation Workflow
Caption: Workflow for validating MCH-R1 antagonist candidates.
Secondary Putative Therapeutic Target: Fms-like Tyrosine Kinase 3 (FLT3)
Rationale: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and are found in approximately 30% of patients with acute myeloid leukemia (AML), where they are associated with a poor prognosis.[12] Therefore, FLT3 is a validated therapeutic target for AML.
Mechanistic Evidence: A series of 4-(4-aminophenyl) isoxazolopyridin-amine derivatives, which share the core 4-aminophenyl moiety, were designed as covalent inhibitors of FLT3. One lead compound, C14, displayed potent inhibition of FLT3 kinase (IC₅₀ = 256 nM) and strong antiproliferative activity against AML cell lines harboring the FLT3-ITD mutation (MV4-11, IC₅₀ = 325 nM).[12] This suggests that the this compound scaffold could be adapted to target FLT3, potentially by incorporating a Michael acceptor to achieve covalent inhibition.
Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay
This protocol describes a common method for measuring the direct inhibition of FLT3 kinase activity.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP (adenosine triphosphate).
-
Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1).
-
Test compounds (this compound derivatives).
-
Detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
In a white, 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the FLT3 enzyme and the peptide substrate.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for FLT3, e.g., 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure kinase activity according to the detection system manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus log concentration of the test compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a promising platform for the development of novel therapeutics. The available literature strongly suggests that derivatives of this core can be tailored to interact with a variety of high-value therapeutic targets. The most compelling opportunities appear to be in the development of modulators for CNS-related GPCRs, such as serotonin and MCH receptors, and potentially in the design of kinase inhibitors for oncology.
Future research should focus on synthesizing focused libraries of derivatives to systematically explore the structure-activity relationships (SAR) for these targets. Key modifications could include substitution on the phenyl ring, variation of the linker attached to the amino group, and exploration of different stereochemistries at the pyrrolidinone ring. Combining this synthetic effort with the robust validation workflows outlined in this guide will be critical for advancing compounds from this chemical class toward clinical development.
References
- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (Source: vertexaisearch.cloud.google.com, URL: )
- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem. (Source: PubChem, URL: [Link])
- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (Source: PubMed, URL: [Link])
- 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (Source: vertexaisearch.cloud.google.com, URL: )
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists | Request PDF.
- Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. (Source: PubMed, URL: [Link])
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source: IRIS UniPA, URL: [Link])
- Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides | Journal of Medicinal Chemistry.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (Source: PubMed, URL: [Link])
- Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H). (Source: PubMed, URL: [Link])
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- 10. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Deployment of 1-(4-Aminophenyl)pyrrolidin-2-one in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is elegantly simple: screen low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality interactions with a biological target.[1] These initial hits, though modest in potency, provide efficient starting points that can be rationally optimized into highly potent and selective lead compounds.[1] This approach allows for a more thorough exploration of a target's chemical space and often yields leads with superior physicochemical properties.
Within the vast universe of chemical fragments, the pyrrolidin-2-one (or γ-lactam) scaffold has emerged as a "privileged" structure.[2] This five-membered heterocyclic ring is a common feature in numerous FDA-approved drugs and biologically active natural products.[3][4] Its appeal lies in its structural and functional versatility: it possesses a non-planar, three-dimensional character due to its sp³-hybridized carbons, offers defined vectors for chemical elaboration, and contains both hydrogen bond donors and acceptors.[5][6]
This guide focuses on a specific and highly valuable exemplar of this scaffold: 1-(4-aminophenyl)pyrrolidin-2-one . We will delve into its strategic application as a starting fragment, using a real-world drug discovery campaign targeting the aldo-keto reductase enzyme AKR1C3 as a central case study to illustrate its potential and the methodologies involved in its evolution from a simple fragment to a potent inhibitor.
PART 1: The Core Fragment: Physicochemical Profile of this compound
The utility of a fragment is intrinsically linked to its physicochemical properties. This compound is an excellent starting point, conforming well to the empirical "Rule of Three" often applied in FBDD.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [4][7] |
| Molecular Weight | 176.22 g/mol | [4][7] |
| CAS Number | 13691-22-0 | [4][7] |
| SMILES | O=C1N(CCC1)C2=CC=C(N)C=C2 | [4][7] |
| InChI Key | IOMOVAPYJQVJDK-UHFFFAOYSA-N | [4][7] |
| Form | Solid | [4][7] |
The structure presents two key vectors for chemical modification, crucial for fragment evolution:
-
The Primary Aromatic Amine (-NH₂): This group is a versatile chemical handle. It can be readily acylated, alkylated, or, as we will see in our case study, converted into a sulfonamide, allowing for systematic exploration of the surrounding pocket of a target protein.
-
The Pyrrolidin-2-one Ring: While the ring itself provides a rigid scaffold, substituents can be introduced at other positions (e.g., C3, C4, C5) in more advanced synthetic schemes to further probe the three-dimensional space of the binding site.[5]
PART 2: A Case Study in Fragment Evolution: Targeting Aldo-Keto Reductase 1C3 (AKR1C3)
The Target: AKR1C3 in Disease
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in human physiology and a high-value therapeutic target.[8] It plays a key role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, and is also involved in prostaglandin metabolism.[8] High expression of AKR1C3 is strongly implicated in the progression of castration-resistant prostate cancer (CRPC) and breast cancer, where it contributes to intratumoral hormone production that fuels cancer growth.[8][9][10] Furthermore, AKR1C3 is linked to resistance against established cancer therapies.[2][5] Therefore, potent and selective inhibitors of AKR1C3 are of significant interest as potential anticancer drugs.[8][9]
From Fragment to Lead: The Sulfonamide Elaboration
A study by Heinrich et al. successfully identified a series of potent and selective non-carboxylate inhibitors of AKR1C3 derived from a pyrrolidin-2-one core.[9][11] This work serves as an exemplary case of fragment evolution, where a simple amine is transformed to explore a key binding pocket.
The initial conceptual fragment, this compound, provides the foundational scaffold. The critical step in its evolution was the conversion of the versatile primary amine into a sulfonamide. This chemical modification serves several strategic purposes in drug design:
-
Vectorial Exploration: The sulfonamide group acts as a rigid linker, projecting substituents into a specific region of the enzyme's active site.
-
Hydrogen Bonding: The sulfonamide moiety itself can act as a hydrogen bond donor and acceptor, forming key interactions with the protein backbone or side chains.
-
Improved Properties: This modification can enhance metabolic stability and cell permeability compared to the parent amine.
The general synthetic pathway involves reacting the core amine with a sulfonyl chloride, allowing for the introduction of diverse cyclic amines (like piperidine) to probe for optimal interactions.
Structure-Activity Relationship (SAR) and Quantitative Data
The study by Heinrich et al. demonstrated the effectiveness of this strategy by synthesizing and testing a series of derivatives.[9] The data revealed critical insights into the SAR for AKR1C3 inhibition.
| Compound ID (Exemplar) | R Group (on Sulfonamide) | IC₅₀ (nM) for AKR1C3 | Selectivity vs. AKR1C2 |
| 1 | Piperidine | 15 | >333-fold |
| 2 | Morpholine | 160 | >31-fold |
| 3 | Pyrrolidine | 30 | >167-fold |
| 4 | 4-Methylpiperazine | 140 | >36-fold |
Data adapted from Heinrich et al., Eur J Med Chem, 2013.[9][12]
Key SAR Insights:
-
Sulfonamide is Critical: The sulfonamide linker was essential for potent activity.[9]
-
Piperidine Preference: A simple piperidine ring on the sulfonamide provided the best balance of potency and selectivity.
-
Ring Planarity: Variations that altered the co-planarity of the pyrrolidinone ring with the central phenyl ring resulted in a significant loss of activity, highlighting the importance of the overall conformation for fitting into the active site.[9]
-
Binding Mode: A crystal structure of a lead compound bound to AKR1C3 revealed that the 2-pyrrolidinone moiety does not interact directly with the catalytic "oxyanion hole," a common binding motif for many AKR1C3 inhibitors. This discovery identified a novel, non-carboxylate binding mode, a significant advantage for developing inhibitors with unique properties.[9]
PART 3: Experimental Protocols and Methodologies
To provide a practical framework, this section outlines the key experimental protocols that would be employed in a drug discovery campaign centered on the this compound fragment.
Synthesis of 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one (Exemplar Lead)
This protocol is based on the general methods for sulfonamide formation.
Materials:
-
This compound
-
Piperidine-1-sulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of piperidine-1-sulfonyl chloride (1.1 eq) in DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fragment Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding of fragments to a target protein.[8][11]
Protocol Overview:
-
Target Immobilization: Covalently immobilize purified, recombinant AKR1C3 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.
-
Fragment Preparation: Prepare solutions of this compound and other fragments from a library at a suitable concentration (e.g., 100-500 µM) in a running buffer that is precisely matched with the buffer flowing over the sensor chip to minimize solvent mismatch artifacts.
-
Screening: Inject the fragment solutions over the target and reference flow cells. The binding of a fragment to the immobilized protein causes a change in mass at the surface, which is detected as a change in the refractive index and measured in Resonance Units (RU).
-
Data Collection: Monitor the association of the fragment during the injection and its dissociation after the injection ends. This generates a "sensorgram" for each fragment.
-
Hit Identification: True binders will show a concentration-dependent response on the target surface that is significantly higher than the response on the reference surface.
-
Affinity Determination (for Hits): For confirmed hits, perform dose-response experiments by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kᴅ).
Enzymatic Assay for IC₅₀ Determination
This assay measures the ability of a compound to inhibit the enzymatic activity of AKR1C3.[9]
Principle: The assay monitors the AKR1C3-catalyzed reduction of a substrate (e.g., phenanthrenequinone) by measuring the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP⁺.
Materials:
-
Purified recombinant AKR1C3 enzyme
-
NADPH
-
Phenanthrenequinone (or other suitable substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., starting from 10 µM) to the wells. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
-
Enzyme and Cofactor Addition: Add AKR1C3 enzyme and NADPH to all wells.
-
Initiation and Measurement: Initiate the reaction by adding the substrate, phenanthrenequinone. Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25 °C).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The this compound core represents a quintessential starting fragment for modern drug discovery. Its favorable physicochemical properties, combined with the chemical tractability of its primary amine, provide an ideal launchpad for rapid and rational lead optimization. The successful development of potent and selective AKR1C3 inhibitors from this scaffold, as demonstrated in the case study, underscores the power of the FBDD approach. By identifying a novel, non-carboxylate binding mode, this research has opened new avenues for targeting a critical enzyme in oncology. This technical guide illustrates that through a systematic process of fragment selection, chemical evolution, and rigorous biophysical and biochemical testing, simple fragments like this compound can be transformed into highly valuable lead compounds, paving the way for the next generation of targeted therapeutics.
References
- Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
- Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Aminophenyl Pyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminophenyl pyrrolidinone core represents a significant and versatile scaffold in modern medicinal chemistry. Its journey from a derivative of the foundational pyrrolidinone ring to a key component in a diverse array of biologically active compounds is a testament to the enduring pursuit of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of aminophenyl pyrrolidinones. We will delve into the foundational chemistry of the pyrrolidinone ring, explore the introduction and significance of the aminophenyl moiety, and detail the synthetic evolution and pharmacological landscape of this important class of molecules. This guide is intended to serve as a valuable resource, offering both historical context and practical insights for researchers engaged in the design and synthesis of novel therapeutics.
The Foundational Scaffold: A Brief History of the Pyrrolidinone Ring
The story of aminophenyl pyrrolidinones begins with the pyrrolidinone ring itself, a five-membered lactam that has become a cornerstone in pharmaceutical sciences.[1] Also known as a γ-lactam, 2-pyrrolidinone is a colorless liquid miscible with water and most common organic solvents.[2] Its structural simplicity and chemical versatility have made it an attractive starting point for the synthesis of a vast number of derivatives.[1]
Industrially, 2-pyrrolidinone is primarily produced by the reaction of gamma-butyrolactone (GBL) with ammonia at high temperatures and pressures.[1][2] An earlier method, described in a 1961 patent, details the preparation of 2-pyrrolidone from succinimide via catalytic hydrogenation in the presence of ammonia.[3] This process involves reacting succinimde with hydrogen and ammonia over a metal catalyst such as cobalt, nickel, or palladium.[3]
The pyrrolidinone nucleus is a common feature in a variety of natural products, including alkaloids, and is present in numerous FDA-approved drugs.[4] A notable class of drugs based on this scaffold is the racetams, which are known for their nootropic, or cognitive-enhancing, effects.[5] The discovery and development of these compounds in the latter half of the 20th century solidified the importance of the pyrrolidinone core in neuropharmacology and beyond.
The Advent of the Aminophenyl Moiety: A Step Towards Functional Diversity
While a definitive "discovery" moment for the first aminophenyl pyrrolidinone is not prominently documented in early literature, the introduction of the N-aryl, and specifically the N-aminophenyl, substituent marked a significant expansion of the chemical space and biological potential of the pyrrolidinone scaffold. The addition of the aminophenyl group introduces several key features:
-
Aromaticity and Rigidity: The phenyl ring provides a rigid, planar structure that can engage in π-stacking interactions with biological targets.
-
Hydrogen Bonding Capability: The amino group serves as both a hydrogen bond donor and acceptor, enabling crucial interactions with receptor sites.
-
Reactive Handle: The primary amine offers a versatile point for further chemical modification, allowing for the synthesis of a wide range of derivatives, such as amides and sulfonamides.
An early example of a related structure is pyrovalerone, a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, whose synthesis was first reported by Heffe in 1964.[6] While not a direct aminophenyl pyrrolidinone, its development in the mid-1960s indicates that the exploration of N-phenyl pyrrolidinone derivatives was underway during this period.
Synthetic Evolution: From Classical Methods to Modern Innovations
The synthesis of aminophenyl pyrrolidinones has evolved significantly over time, reflecting broader advancements in organic chemistry.
Foundational Synthetic Approaches
Early and foundational methods for the synthesis of N-aryl pyrrolidinones, including aminophenyl derivatives, typically involve the reaction of an aniline with a suitable precursor to the pyrrolidinone ring. A common strategy is the reaction of an aminophenyl compound with γ-butyrolactone under conditions that promote amidation and cyclization.
Another classical approach involves the reductive amination of levulinic acid or its esters with an aromatic amine. This method provides a direct route to 5-methyl-N-aryl-2-pyrrolidones.
Modern Synthetic Methodologies
Contemporary synthetic chemistry offers a plethora of more sophisticated and efficient methods for constructing the aminophenyl pyrrolidinone scaffold. These include:
-
Palladium-catalyzed Cross-Coupling Reactions: These powerful reactions allow for the direct formation of the N-aryl bond by coupling an amine with an aryl halide or triflate.
-
Reductive Condensation: A fast and efficient method involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of a reducing agent like sodium borohydride.[3]
-
Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy.
The following diagram illustrates a generalized synthetic workflow for the preparation of aminophenyl pyrrolidinones, starting from the foundational reaction of an aniline with γ-butyrolactone.
Caption: Generalized synthetic workflow for aminophenyl pyrrolidinones.
The Pharmacological Landscape: A Scaffold of Diverse Activity
The aminophenyl pyrrolidinone core has proven to be a privileged scaffold, with its derivatives exhibiting a wide range of pharmacological activities.
Enzyme Inhibition
A significant area of research has focused on aminophenyl pyrrolidinones as enzyme inhibitors. For instance, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, which is implicated in the progression of certain cancers.
Anticancer Activity
The aminophenyl pyrrolidinone motif is present in molecules designed as anticancer agents. Their mechanism of action can vary, from the aforementioned enzyme inhibition to the induction of apoptosis in cancer cells.
Central Nervous System (CNS) Activity
Building on the legacy of the racetams, N-phenylpyrrolidone derivatives have been investigated for their potential as anticonvulsant and nootropic agents. The aminophenyl group can be further modified to fine-tune the compound's properties and target specific receptors or channels in the CNS.
The following table summarizes the key pharmacological activities of aminophenyl pyrrolidinone derivatives.
| Pharmacological Activity | Target/Mechanism of Action | Example Compound Class |
| Enzyme Inhibition | Aldo-keto reductase (AKR1C3) | (Piperidinosulfonamidophenyl)pyrrolidin-2-ones |
| Anticancer | Induction of apoptosis, enzyme inhibition | Various substituted aminophenyl pyrrolidinones |
| Anticonvulsant | Modulation of ion channels/neurotransmitter systems | N-Arylpyrrolidinone derivatives |
| Nootropic | Enhancement of cognitive function | Phenylpyrrolidone derivatives |
Experimental Protocols: A Guide to Synthesis and Analysis
This section provides a representative, step-by-step methodology for the synthesis of a simple aminophenyl pyrrolidinone.
Synthesis of 1-(4-Aminophenyl)-2-pyrrolidinone
Objective: To synthesize 1-(4-aminophenyl)-2-pyrrolidinone from p-phenylenediamine and γ-butyrolactone.
Materials:
-
p-Phenylenediamine
-
γ-Butyrolactone (GBL)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reflux and distillation
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-phenylenediamine and a molar excess of γ-butyrolactone in a high-boiling point solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to prevent oxidation of the starting materials and product.
-
Heating: Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature will depend on the solvent used but is typically in the range of 180-250 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Isolate the crude product by removing the solvent under reduced pressure.
-
Purification: Purify the crude 1-(4-aminophenyl)-2-pyrrolidinone by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
The following diagram illustrates the experimental workflow for the synthesis and purification of 1-(4-aminophenyl)-2-pyrrolidinone.
Caption: Experimental workflow for synthesis and purification.
Conclusion and Future Perspectives
The journey of aminophenyl pyrrolidinones from a conceptual extension of the pyrrolidinone scaffold to a validated and versatile platform in drug discovery is a compelling narrative of chemical innovation. While the precise historical origins of the simplest aminophenyl pyrrolidinones may be diffuse, their modern-day importance is undeniable. The continual development of novel synthetic methodologies provides researchers with the tools to create increasingly complex and functionally diverse derivatives. The inherent biological activities of this scaffold, coupled with the potential for extensive chemical modification, ensure that aminophenyl pyrrolidinones will remain a focal point of research in medicinal chemistry for the foreseeable future. Future work will likely focus on the development of highly selective and potent agents for a variety of therapeutic targets, further solidifying the legacy of this remarkable chemical entity.
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Unraveling the Enigma: A Proposed Mechanistic Exploration of 1-(4-Aminophenyl)pyrrolidin-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)pyrrolidin-2-one stands as a chemical entity of interest, yet its precise mechanism of action remains largely uncharted territory in published scientific literature. This guide synthesizes the known biological activities of structurally analogous compounds to construct a plausible, albeit hypothetical, framework for its potential molecular interactions. We postulate that this compound may exert its effects through modulation of central nervous system targets, including monoamine transporters or G-protein coupled receptors, or potentially exhibit anti-proliferative properties through pathways involving oxidative stress. This document provides a comprehensive roadmap for the systematic investigation of these hypotheses, detailing the requisite experimental protocols to elucidate its true pharmacological profile.
Introduction: The Pyrrolidinone Scaffold and a Molecule of Interest
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of biologically active molecules. Derivatives of this heterocyclic amide have demonstrated a wide spectrum of pharmacological activities, ranging from nootropic effects to potent inhibition of various enzymes and receptors. Within this chemical space, this compound presents a simple yet intriguing structure. Its aminophenyl substituent suggests potential interactions with targets that recognize aromatic amines, while the pyrrolidinone core provides a rigid framework for specific binding orientations.
Despite its commercial availability for research purposes[1][2][3][4], a definitive body of work elucidating the mechanism of action of this compound is conspicuously absent from the current scientific literature. This guide, therefore, embarks on a deductive exploration, leveraging the known pharmacology of related compounds to propose testable hypotheses regarding its biological function.
Postulated Mechanisms of Action: A Synthesis of Analog Data
Based on the activities of structurally related pyrrolidinone derivatives, we propose three primary avenues for investigation into the mechanism of action of this compound.
Hypothesis 1: Modulation of Monoamine Neurotransmitter Systems
Several analogs of 1-phenyl-2-pyrrolidinone have been identified as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET)[5]. This activity is of significant interest for the development of therapeutics for conditions such as ADHD and depression. The presence of the aminophenyl group in this compound could facilitate interactions with these transporters.
Hypothesis 2: Interaction with G-Protein Coupled Receptors (GPCRs)
The pyrrolidinone scaffold is also found in antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a GPCR implicated in the regulation of energy homeostasis[6]. Furthermore, derivatives have been shown to possess antiarrhythmic and antihypertensive properties through interactions with α-adrenoceptors[7]. It is plausible that this compound could exhibit affinity for one or more GPCRs, leading to a cascade of downstream signaling events.
Hypothesis 3: Induction of Cellular Stress and Apoptosis
Recent studies on novel pyrrolidine-aminophenyl-1,4-naphthoquinones have demonstrated their ability to induce cell death in leukemia cell lines[8]. This cytotoxicity was linked to the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways[8]. The aminophenyl moiety is a key structural feature in these compounds, suggesting that this compound might share a similar pro-oxidant or cytotoxic potential, particularly in cancer cell lines.
A Proposed Research Workflow for Mechanistic Elucidation
To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following workflow is designed to first identify the primary biological target(s) and then to characterize the downstream signaling consequences.
Figure 2: A simplified diagram of the Gq-coupled GPCR signaling pathway leading to calcium mobilization.
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
-
Protocol:
-
Culture a panel of cancer cell lines (e.g., leukemia, breast, prostate).
-
Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
For apoptosis, use flow cytometry to analyze cells stained with Annexin V and propidium iodide to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Measure caspase-3/7 activity using a luminescent or fluorescent assay to confirm the involvement of executioner caspases.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities and Functional Potencies at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Cocaine (Reference) | 150 | 250 | 300 | 200 | 350 | 400 |
| Desipramine (Reference) | >1000 | 1.5 | 50 | >1000 | 2.0 | 70 |
TBD: To Be Determined
Table 2: Hypothetical Cytotoxicity Data in Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) at 72h | Doxorubicin (Reference) IC₅₀ (µM) at 72h |
| U937 (Leukemia) | TBD | 0.1 |
| MCF-7 (Breast Cancer) | TBD | 0.5 |
| PC-3 (Prostate Cancer) | TBD | 0.8 |
TBD: To Be Determined
Conclusion and Future Directions
The true mechanism of action of this compound remains an open question. The hypotheses and experimental framework presented in this guide provide a robust starting point for its systematic investigation. Should initial findings point towards a specific target or pathway, further in-depth studies, including structure-activity relationship (SAR) analysis of novel analogs and in vivo studies in relevant animal models, will be warranted. Elucidating the pharmacological profile of this compound could unveil a novel chemical probe for biological research or a lead compound for future drug development efforts.
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The Pyrrolidinone Core: A Nexus of Structure, Synthesis, and Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic targets, earning the designation of "privileged scaffolds." The pyrrolidinone ring, a five-membered lactam, is a quintessential example of such a structure.[1] Its prevalence is not a matter of coincidence but a direct consequence of its unique stereochemical and physicochemical properties that make it an ideal foundation for drug design.[2][3] This guide provides a deep dive into the multifaceted role of the pyrrolidinone core, moving from its fundamental structural attributes and synthetic accessibility to its nuanced interactions with biological targets and its application in modern drug discovery. We will explore the causality behind its widespread use, dissect key experimental methodologies, and present case studies that underscore its therapeutic potential.
Part 1: Deconstructing the Core: Structural and Physicochemical Advantages
The utility of the pyrrolidinone scaffold begins with its intrinsic molecular architecture. Unlike flat, aromatic systems, the pyrrolidinone ring is a saturated heterocycle characterized by sp³-hybridized carbon atoms.[2][3] This non-planar structure confers several critical advantages in drug design:
-
Three-Dimensionality and Pharmacophore Exploration: The puckered nature of the ring allows for a three-dimensional arrangement of substituents, enabling a more effective exploration of the pharmacophore space within a biological target's binding site. This phenomenon, known as "pseudorotation," provides conformational flexibility.[2][3][4]
-
Stereochemical Complexity: The pyrrolidinone core can possess multiple stereogenic centers, leading to a rich diversity of stereoisomers. This is a crucial feature, as the spatial orientation of substituents can dramatically alter binding affinity and biological activity, allowing for fine-tuning of a drug candidate's profile.[2][3]
-
Hydrogen Bonding Capability: The lactam moiety within the ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality is pivotal for establishing specific and high-affinity interactions with amino acid residues in target proteins.[5]
-
Physicochemical Properties: The presence of the polar lactam group can enhance aqueous solubility and other desirable physicochemical properties, which are critical for pharmacokinetic profiles.[5]
The fundamental structure of 2-pyrrolidinone provides a robust canvas for synthetic chemists to elaborate upon, with key positions for functionalization that dictate the molecule's ultimate biological role.
Caption: The 2-pyrrolidinone core with IUPAC numbering.
Part 2: Accessing the Scaffold: Foundational Synthetic Strategies
The widespread application of the pyrrolidinone core is intrinsically linked to the robust and versatile synthetic methods developed for its construction. Methodologies can be broadly classified into two categories: the cyclization of acyclic precursors and the functionalization of a pre-existing ring.[6] Elegant strategies such as [3+2] cycloadditions and multicomponent reactions (MCRs) have enabled the efficient, one-pot assembly of complex and densely functionalized pyrrolidinone derivatives.[6][7]
A foundational industrial method for producing the parent 2-pyrrolidinone scaffold involves the reaction of gamma-butyrolactone (GBL) with ammonia, a process valued for its simplicity and scalability.[1]
Experimental Protocol: Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone
This protocol describes a standard laboratory-scale synthesis. The causality for this choice rests on the high atom economy and the readily available, inexpensive starting materials.
Objective: To synthesize 2-pyrrolidinone via the ammonolysis of gamma-butyrolactone.
Materials:
-
Gamma-butyrolactone (GBL)
-
Aqueous ammonia (28-30%)
-
High-pressure autoclave reactor with stirring mechanism and temperature control
-
Distillation apparatus
Procedure:
-
Reactor Charging: Charge the autoclave with gamma-butyrolactone and aqueous ammonia. A molar excess of ammonia is typically used to drive the reaction to completion.
-
Reaction Conditions: Seal the reactor and heat the mixture to 250-280 °C. The pressure will increase significantly due to the generation of water and the vapor pressure of the reactants. Maintain these conditions with constant stirring for 2-4 hours. Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic attack of ammonia on the lactone and subsequent ring opening and re-cyclization.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.
-
Purification: Transfer the resulting crude product mixture to a distillation apparatus.
-
Water Removal: Initially, distill under atmospheric pressure to remove water and any remaining low-boiling impurities.
-
Vacuum Distillation: Reduce the pressure (vacuum) and collect the 2-pyrrolidinone fraction, which has a boiling point of approximately 245 °C at atmospheric pressure. Causality: Vacuum distillation is employed to lower the boiling point, preventing thermal degradation of the product.
-
Characterization: Confirm the identity and purity of the collected fraction using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: General workflow for the synthesis of 2-pyrrolidinone.
Part 3: The Pyrrolidinone-Target Interface: Principles of Biological Interaction
The pyrrolidinone core rarely acts as the sole pharmacophore. Instead, it serves as a rigid, three-dimensional scaffold that orients various functional groups in a precise geometry to maximize interactions with a biological target.[2] The stereochemistry of substituents on the C3, C4, and C5 positions is paramount, as enantiomers or diastereomers often exhibit vastly different biological activities or target selectivities due to differential binding.[2][3]
For instance, in enzyme inhibition, the pyrrolidinone backbone can position a side chain to fit into a hydrophobic pocket, while the lactam carbonyl oxygen forms a critical hydrogen bond with a backbone N-H or a side chain hydroxyl group in the active site. The nitrogen atom, when substituted, can act as a hydrogen bond acceptor.[5]
Caption: Conceptual model of a pyrrolidinone derivative binding in an enzyme active site.
Part 4: Therapeutic Applications and Mechanistic Case Studies
The versatility of the pyrrolidinone scaffold is best illustrated by its successful application across diverse therapeutic areas.[8][9]
A. Central Nervous System (CNS) Disorders
The pyrrolidinone family of drugs has a long history in neurology, starting with the so-called "nootropic" agents.[10]
-
Anticonvulsants: The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in the treatment of epilepsy.[2][11] These compounds often act by modulating voltage-gated ion channels.[2]
-
Case Study: Levetiracetam: A blockbuster antiepileptic drug, levetiracetam is a 2-pyrrolidinone derivative. While its exact mechanism was initially elusive, it is now known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. This unique mechanism distinguishes it from many other anticonvulsants.[10]
-
-
Neuroprotection and Nootropics: The original nootropic, Piracetam, is a 2-pyrrolidinone derivative developed to enhance learning and memory.[10] More recent research has focused on developing pyrrolidinone derivatives for neuroprotection in conditions like ischemic stroke and for stimulating neurogenesis to treat neurodegenerative diseases like Alzheimer's.[12][13] For example, certain pyrrolidinone derivatives act as inhibitors of the PICK1 PDZ domain, offering a promising strategy for treating excitotoxicity in stroke.[13]
| Compound Class | Target/Mechanism | Therapeutic Indication | Reported Efficacy (Example) | Reference(s) |
| Pyrrolidin-2-one (e.g., Levetiracetam) | Binds to SV2A | Epilepsy | Major antiepileptic drug | [10] |
| Pyrrolidine-2,5-dione | Voltage-gated ion channels | Epilepsy, Anticonvulsant | ED₅₀ = 80.38 mg/kg (in MES test for derivative 69k) | [2] |
| Pyrrolidin-2-one (e.g., Piracetam) | Nootropic effects | Myoclonus, Cognitive Enhancement | First-in-class nootropic | [10] |
| Pyrrolidine-2,5-dione | PICK1 PDZ Inhibition | Ischemic Stroke | Kᵢ = 27.73 μM (for derivative 6b) | [13] |
B. Oncology
The structural diversity achievable with the pyrrolidinone core has made it a fertile ground for discovering novel anticancer agents that act through various mechanisms.[14][15]
-
Enzyme Inhibition: Many pyrrolidinone derivatives target enzymes crucial for cancer cell survival and proliferation.
-
Case Study: Spiro[pyrrolidine-3,3′-oxindoles]: This class of compounds has been synthesized and shown to possess potent dual-inhibitory activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[2] HDACs are key epigenetic regulators often dysregulated in cancer, making them a prime therapeutic target. The dual-inhibition mechanism offers the potential for a more potent and durable anti-breast cancer effect.[2]
-
| Compound Class | Target Cell Line(s) | Mechanism of Action | Reported Efficacy (IC₅₀) | Reference(s) |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7, HT29 (Breast, Colon) | Dual HDAC2/PHB2 Inhibition | 0.39 - 0.92 µM | [2][16] |
| Pyrrolidinone-Hydrazones | PPC-1, IGR39 (Prostate, Melanoma) | Induction of Apoptosis | 2.5 - 20.2 µM | [17] |
| 3,4,5-Trimethoxyphenyl-Pyrrolidones | A549 (Lung) | Antiproliferative | Varies by derivative | [18] |
| Pyrrolidine-metal complexes | SW480 (Colon) | Cytotoxicity | 0.99 µM (for a Cu(II) complex) | [19] |
C. Infectious Diseases
The rise of antimicrobial resistance has spurred the search for new antibacterial agents, and the pyrrolidinone scaffold has emerged as a promising starting point.[20][21]
-
Mechanism of Action: Pyrrolidinone-based antibacterials can act through various mechanisms, including the inhibition of essential bacterial enzymes that have no homolog in humans, providing a window for selective toxicity.[22]
-
Case Study: Inhibition of M. tuberculosis InhA: InhA is an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. A series of pyrrolidinone and pyrrolidine derivatives have been synthesized and evaluated as InhA inhibitors. Interestingly, some compounds that were not potent InhA inhibitors still showed strong activity against M.tb growth, suggesting they operate through a novel mode of action, which is highly valuable in overcoming resistance.[22]
-
D. Broader Enzyme Inhibition
Beyond the specific therapeutic areas above, the pyrrolidinone core has been used to design potent and selective inhibitors for a wide range of other enzymes.
-
Case Study: Autotaxin (ATX) Inhibitors: ATX is an enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is implicated in inflammation, fibrosis, and cancer.[23] Novel, optically active 2-pyrrolidinone derivatives, including boronic and carboxylic acid variants, have been developed as potent ATX inhibitors, with some compounds showing IC₅₀ values in the nanomolar range (e.g., 35-50 nM).[23] This demonstrates the scaffold's utility in creating highly specific enzyme inhibitors for complex disease pathways.
Part 5: Core Methodologies for Biological Evaluation
Validating the biological activity of novel pyrrolidinone derivatives requires robust and reproducible experimental protocols. A fundamental first step in cancer drug discovery is to assess a compound's general cytotoxicity against cancer cell lines. The MTT assay is a standard, colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration at which a pyrrolidinone derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyrrolidinone compound, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate on a spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Part 6: Conclusion and Future Horizons
The pyrrolidinone core has unequivocally established its status as a privileged scaffold in drug discovery. Its inherent structural features—three-dimensionality, stereochemical richness, and hydrogen bonding capacity—provide an exceptional starting point for the design of potent and selective modulators of biological targets. From CNS disorders and oncology to infectious diseases, its derivatives have led to marketed drugs and a pipeline of promising clinical candidates.
The future of the pyrrolidinone scaffold appears bright. Its synthetic tractability makes it an ideal component for advanced drug discovery platforms like DNA-encoded libraries (DELs), allowing for the rapid screening of millions of variants.[24][25] Furthermore, the strategy of creating hybrid molecules that combine the pyrrolidinone core with other known pharmacophores continues to yield compounds with novel or enhanced activities.[8] As our understanding of disease biology deepens, the ability to leverage this versatile scaffold to create precisely tailored therapeutic agents will ensure that the pyrrolidinone core remains a central and invaluable tool for medicinal chemists for years to come.
References
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1-(4-Aminophenyl)pyrrolidin-2-one: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of 1-(4-aminophenyl)pyrrolidin-2-one as a pivotal building block in the synthesis of novel and diverse heterocyclic compounds. Moving beyond a simple recitation of synthetic procedures, this document delves into the strategic considerations and mechanistic underpinnings that guide the rational design of complex molecular architectures. We will first detail a robust and reproducible synthesis of the core scaffold, this compound, and subsequently explore its application in the construction of various heterocyclic systems, including pyrazoles, quinazolines, and fused pyrazolo-pyrimidine and -pyridine frameworks. Each section will provide not only detailed, step-by-step experimental protocols but also a discussion of the reaction mechanisms and the potential biological significance of the resulting compounds, supported by relevant data from the scientific literature. This guide is intended to serve as a practical and insightful resource for researchers engaged in the discovery and development of new chemical entities with potential therapeutic applications.
Introduction: The Strategic Value of the this compound Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its inherent properties, including its ability to participate in hydrogen bonding and its conformational rigidity, make it an attractive moiety for designing molecules that can effectively interact with biological targets. When coupled with a reactive aminophenyl group, as in this compound, the synthetic utility of the pyrrolidinone core is significantly expanded. The primary aromatic amine of this building block serves as a versatile handle for a wide array of chemical transformations, enabling the construction of a diverse range of fused and appended heterocyclic systems. This guide will illuminate the pathways to harness the synthetic potential of this valuable starting material.
Synthesis and Characterization of the Core Building Block: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. Herein, we present a robust two-step synthesis of this compound, commencing with readily available starting materials.
Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
The initial step involves the condensation of 4-nitroaniline with γ-butyrolactone. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening, followed by intramolecular cyclization to form the desired N-aryl pyrrolidinone.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 eq) and γ-butyrolactone (1.2 eq).
-
Reaction Conditions: Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a suitable solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-nitrophenyl)pyrrolidin-2-one as a solid.
-
Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one to this compound
The subsequent step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.[2][3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Work-up and Purification:
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [4] |
| Appearance | Solid |
| Melting Point | 122-123 °C[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.80 (t, J = 7.0 Hz, 2H), 3.65 (br s, 2H, NH₂), 2.55 (t, J = 8.1 Hz, 2H), 2.10 (quint, J = 7.6 Hz, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 174.0, 145.0, 132.0, 122.0, 115.0, 49.0, 33.0, 18.0. |
| Mass Spectrum (GC-MS) | m/z (%): 176 (M+, 100), 121, 119. |
Note: The NMR data provided is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental data may vary slightly.
Application in the Synthesis of Novel Heterocycles
The primary amino group of this compound is a versatile functional handle that can be readily derivatized to construct a wide array of heterocyclic systems. This section will explore several key examples.
Synthesis of Pyrazole Derivatives
The reaction of primary aromatic amines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[6] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)pyrrolidin-2-one Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal, which then dehydrates to an enamine. Subsequent intramolecular cyclization via attack of the remaining enamine nitrogen onto the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][7] A common synthetic route to quinazolines involves the condensation of an anthranilic acid derivative with an amine, followed by cyclization. Alternatively, 2-aminobenzonitriles can be used as starting materials. For our purposes, this compound can act as the amine component in reactions with suitable ortho-substituted aromatic precursors.
Experimental Protocol: Synthesis of 4-((4-(2-oxopyrrolidin-1-yl)phenyl)amino)quinazoline Derivatives
-
Reaction Setup: In a sealed tube, combine 2-aminobenzonitrile (1.0 eq), this compound (1.1 eq), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).
-
Reaction Conditions: Heat the mixture in a suitable solvent such as toluene at 110-120 °C for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Synthesis of Fused Pyrazolo-Heterocycles
The pyrazole ring synthesized in section 3.1 can be further elaborated to construct fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which can lead to interactions with various enzymes and receptors.[8][9][10][11] The synthesis of these fused systems typically starts from a 5-aminopyrazole derivative, which can be prepared from the corresponding cyano-substituted pyrazole.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
-
Starting Material: Prepare the requisite 5-amino-1-(4-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.
-
Reaction Conditions: Reflux the mixture for 6-12 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the pyrazole synthesis.
Biological Significance and Potential Applications
The heterocyclic scaffolds accessible from this compound are associated with a wide range of biological activities. The following table summarizes some reported activities for these classes of compounds, providing a rationale for the synthesis of novel derivatives.
| Heterocyclic System | Reported Biological Activities | Example IC₅₀/EC₅₀ Values |
| Quinazolines | Antimicrobial, Anticancer, Anti-inflammatory[2][7][12][13] | Antimicrobial (MIC): 1.95 µg/mL against S. aureus[14]Anticancer (IC₅₀): 12.5 µM against α-glucosidase[15] |
| Pyrimidines | Anticancer, Antiviral, Antimicrobial[16][17] | Anticancer (IC₅₀): 17 µM against PC3 cell line[16] |
| Benzodiazepines | Antiviral (RSV)[18] | Antiviral (EC₅₀): 18 µM[18] |
| Pyrazoles | Antimicrobial, Anticancer[8][9] | Antimicrobial (MIC): Varies with substitution[8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its primary aromatic amine group allow for the construction of complex molecular architectures with significant potential for applications in drug discovery. The synthetic pathways and protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to develop new chemical entities with tailored biological activities. The continued exploration of the reactivity of this compound is expected to yield a rich harvest of novel heterocyclic compounds with the potential to address unmet medical needs.
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Methodological & Application
Application Notes & Protocols: Synthetic Routes for 1-(4-Aminophenyl)pyrrolidin-2-one
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp3-rich structure allows for efficient exploration of three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[2] 1-(4-Aminophenyl)pyrrolidin-2-one (CAS No: 13691-22-0) is a key synthetic intermediate that incorporates this valuable pyrrolidone moiety linked to a versatile aminophenyl group.[3][4][5] The primary aromatic amine handle serves as a crucial attachment point for further chemical elaboration, making this molecule a valuable building block for constructing complex pharmaceutical candidates, particularly in the development of kinase inhibitors, receptor modulators, and other targeted therapies.
This document provides a detailed guide for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug development. We will explore two robust and widely applicable synthetic strategies, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful execution.
Strategic Overview: Two Primary Pathways
The synthesis of this compound can be efficiently accomplished via two primary, well-established routes. The choice between these pathways often depends on factors such as starting material availability, scalability, functional group tolerance for related analogs, and laboratory-specific capabilities.
-
Route A: Two-Step Synthesis via Nitroarene Reduction. This classic and highly reliable approach involves the initial synthesis of a nitro-substituted precursor, 1-(4-nitrophenyl)pyrrolidin-2-one, followed by the chemical reduction of the nitro group to the target primary amine. This method is often favored for its cost-effectiveness and straightforward execution.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling strategy provides a more direct method for forming the aryl C-N bond.[6][7] It involves the palladium-catalyzed reaction between 2-pyrrolidinone and an appropriately substituted aryl halide (or triflate). This route offers excellent functional group tolerance and is highly adaptable for creating libraries of related analogs.[8]
Route A: Synthesis via Nitroarene Reduction
This pathway is conceptually divided into two distinct experimental stages: the formation of the C-N bond to create the nitrophenyl intermediate, followed by the reduction of the nitro moiety.
Part 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
The initial step involves the coupling of the 2-pyrrolidinone lactam ring to a 4-nitrophenyl group. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Principle of the Reaction: The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to a leaving group (commonly a halide, such as fluorine or chlorine) on the aromatic ring. The nitro group strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The anion of 2-pyrrolidinone, generated by a strong base, acts as the nucleophile.
Experimental Protocol: SNAr Reaction
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-pyrrolidinone (1.0 eq) to anhydrous dimethylformamide (DMF, ~5 mL per mmol of pyrrolidinone).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium salt of pyrrolidinone.
-
Nucleophilic Attack: To the resulting suspension, add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-(4-nitrophenyl)pyrrolidin-2-one, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield a pale yellow solid.
Part 2: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
The final step is the selective reduction of the aromatic nitro group to the corresponding amine. Catalytic hydrogenation is the most common and efficient method for this transformation.[9]
Principle of the Reaction: Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium on a carbon support (Pd/C).[10][11] The nitro compound adsorbs onto the catalyst surface, where the N=O bonds are sequentially reduced by hydrogen atoms, ultimately yielding the amine and water as the only byproduct. This method is highly selective and clean.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask fitted with a balloon), add the synthesized 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate (~10-20 mL per mmol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the nitro compound). Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere if possible.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run under a hydrogen balloon (atmospheric pressure) or at elevated pressure (e.g., 50 psi) in a Parr apparatus for faster conversion.
-
Reaction Monitoring: Vigorously stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours). The disappearance of the UV-active nitro compound and the appearance of the amine (which may require a different stain for visualization) indicates completion.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Final Product: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically the desired this compound of high purity. Further purification by recrystallization is possible if needed.
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C | 5-10 wt% loading is standard. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Chosen for substrate solubility and compatibility. |
| H₂ Pressure | 1-4 atm (15-60 psi) | Higher pressure increases reaction rate.[12] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. |
| Yield | >95% | Usually quantitative or near-quantitative. |
| Table 1: Typical Conditions for Catalytic Hydrogenation of the Nitro Intermediate. |
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
This route offers a powerful and convergent approach to forming the C-N bond, directly coupling 2-pyrrolidinone with an aryl halide.[13]
Principle of the Reaction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[6] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine (or in this case, the amide, 2-pyrrolidinone) coordinates to the palladium center. A base then deprotonates the coordinated amide to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands being commonly employed to promote the reductive elimination step.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere (argon or nitrogen), add 4-bromoaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), a palladium source such as Pd₂(dba)₃ (1-2 mol %), and a suitable phosphine ligand like Xantphos or BINAP (2-4 mol %) to an oven-dried Schlenk tube.
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or potassium phosphate (K₃PO₄, 2.0 eq). Add anhydrous, degassed toluene or dioxane as the solvent (~5 mL per mmol of aryl bromide).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel to remove the palladium catalyst and inorganic salts, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford pure this compound.
| Component | Example | Role |
| Aryl Halide | 4-Bromoaniline, 4-Iodoaniline | Electrophilic partner. Bromides are a good balance of reactivity and cost. |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the 2-pyrrolidinone by deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Table 2: Key Components for the Buchwald-Hartwig Amination. |
Visualizing the Synthetic Pathways
Caption: Workflow for Route A: Nitroarene Reduction
Caption: Catalytic Cycle for Buchwald-Hartwig Amination
Comparative Analysis of Synthetic Routes
| Feature | Route A: Nitroarene Reduction | Route B: Buchwald-Hartwig Amination |
| Overall Steps | Two distinct chemical transformations. | Typically a single cross-coupling step. |
| Reagent Cost | Generally lower (NaH, Pd/C, H₂). | Higher (Palladium precatalysts, phosphine ligands). |
| Safety | Requires handling of pyrophoric NaH and flammable H₂ gas and Pd/C catalyst. | Requires strict inert atmosphere techniques; ligands and bases can be air-sensitive. |
| Scalability | Excellent. Catalytic hydrogenation is common in large-scale industrial processes. | More complex to scale due to catalyst cost and sensitivity, but feasible. |
| Functional Group Tolerance | Limited by the harsh reduction conditions (some groups may not survive hydrogenation). | Excellent. Tolerates a wide range of functional groups, ideal for library synthesis. |
| Versatility | Primarily for this specific target. | Easily adaptable to a wide variety of aniline and pyrrolidinone derivatives. |
Conclusion
Both the nitroarene reduction and the Buchwald-Hartwig amination represent robust and effective strategies for the synthesis of this compound. Route A is a cost-effective, reliable, and highly scalable method, making it ideal for the large-scale production of the target compound. In contrast, Route B provides superior versatility and functional group tolerance, positioning it as the preferred method for medicinal chemistry applications where the rapid synthesis of a diverse library of analogs is required. The choice of synthesis will ultimately be guided by the specific goals, resources, and scale of the research or development program.
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- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: N-Arylation of 2-Pyrrolidinone
Introduction: The Significance of N-Aryl 2-Pyrrolidinones
The N-aryl 2-pyrrolidinone scaffold is a privileged structural motif integral to a vast array of biologically active molecules and functional materials. Its presence in pharmaceuticals is particularly noteworthy, contributing to compounds with applications ranging from anti-Alzheimer and anticancer agents to hepatitis C inhibitors.[1] The synthesis of these compounds via the formation of a carbon-nitrogen bond between the pyrrolidinone nitrogen and an aromatic ring is a critical transformation in medicinal and process chemistry.
Historically, this transformation was challenging, often requiring harsh conditions. However, the advent of transition-metal catalysis has revolutionized the N-arylation of amides and lactams. The two dominant paradigms in this field are the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] These methods have largely replaced older, less efficient protocols by offering milder conditions and broader substrate applicability.[2][3] More recently, methodologies employing other transition metals like nickel or leveraging photoredox and electrochemical strategies are emerging, promising more sustainable and efficient pathways.[4][5][6]
This technical guide provides an in-depth analysis and detailed protocols for the two primary catalytic systems, offering researchers the foundational knowledge and practical steps required to successfully synthesize N-aryl 2-pyrrolidinones.
Part 1: Copper-Catalyzed N-Arylation (The Ullmann-Goldberg Reaction)
The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a powerful and cost-effective evolution of the classical Ullmann condensation.[7][8][9] While early iterations required high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper in conjunction with ligands, enabling the reaction to proceed under significantly milder conditions.[10][11]
Causality and Mechanism
The success of modern Goldberg reactions hinges on the use of chelating ligands, such as 1,2-diamines or amino acids. These ligands play a crucial role in preventing catalyst agglomeration and controlling the concentration and reactivity of the active catalytic species.[3][8] The reaction is understood to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism.[3]
The catalytic cycle can be summarized in three key stages:
-
Formation of the Copper(I) Amidate: The 2-pyrrolidinone is deprotonated by a base and coordinates with a ligand-bound Cu(I) salt to form a reactive copper(I) amidate complex.[3][7][9]
-
Aryl Halide Activation (Rate-Determining Step): The aryl halide undergoes oxidative addition to the copper(I) amidate complex. This step is typically the rate-determining stage of the reaction.[3][8] The precise mechanism of this step can be complex, potentially involving Cu(I)/Cu(III) intermediates.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N-aryl 2-pyrrolidinone product and regenerating the active Cu(I) catalyst.
Figure 1: Simplified catalytic cycle for the Copper-Catalyzed N-Arylation of Amides.
Experimental Protocol: General Procedure for Cu-Catalyzed N-Arylation
This protocol is a representative procedure adapted from methodologies that utilize amino acid-derived ligands for their efficiency and mild conditions.[12][13]
Materials:
-
2-Pyrrolidinone (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Ligand (e.g., (S)-N-Methylpyrrolidine-2-carboxylate) (10 mol%)[12]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Schlenk tube or other sealable reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add CuI (5 mol%), the ligand (10 mol%), K₃PO₄ (2.0 equiv), and 2-pyrrolidinone (1.0 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon (repeat three times). Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5-1.0 M with respect to the 2-pyrrolidinone. Add the aryl iodide (1.2 equiv) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir the mixture vigorously for 5-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl 2-pyrrolidinone.[10]
Data Summary: Representative Substrate Scope
The following table summarizes typical results for the copper-catalyzed N-arylation of 2-pyrrolidinone with various aryl iodides, demonstrating the method's versatility.
| Entry | Aryl Iodide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 5 | 95 | [12][14] |
| 2 | 1-Iodo-4-methylbenzene | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 6 | 93 | [12] |
| 3 | 1-Iodo-4-methoxybenzene | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 8 | 91 | [12] |
| 4 | 1-Bromo-4-iodobenzene | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 7 | 89 | [12] |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 6 | 92 | [12] |
Part 2: Palladium-Catalyzed N-Arylation (The Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation.[2][15] While initially developed for amines, its scope has been successfully extended to include less nucleophilic amides and lactams.[16] This was made possible through the development of sophisticated, sterically hindered, and electron-rich phosphine ligands.[17]
Causality and Mechanism
The extension of the Buchwald-Hartwig reaction to amides presented a significant challenge because the reductive elimination step to form the C-N bond from a palladium(II) amido complex is often slow.[17] The key breakthrough was the design of ligands that accelerate this crucial step. Bulky biarylphosphine ligands (e.g., Xantphos, JackiePhos) promote the formation of a three-coordinate intermediate that undergoes reductive elimination more rapidly.[17][18]
The catalytic cycle is generally accepted to proceed as follows:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The aryl halide or triflate oxidatively adds to the L-Pd(0) complex to form a L-Pd(II)-Ar(X) species.
-
Amide Coordination & Deprotonation: The deprotonated 2-pyrrolidinone displaces the halide on the palladium center to form a palladium(II) amido complex.
-
Reductive Elimination: The rate-limiting step for amides, this involves the formation of the N-aryl bond and regeneration of the L-Pd(0) catalyst, which re-enters the cycle.
Figure 2: Simplified catalytic cycle for the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig).
Experimental Protocol: General Procedure for Pd-Catalyzed N-Arylation
This protocol is based on the use of Xantphos, a widely applicable ligand for the amidation of aryl halides.[16]
Materials:
-
2-Pyrrolidinone (1.2 equiv)
-
Aryl Halide (or Triflate) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or other sealable reaction vessel
Procedure:
-
Reaction Setup: In an argon-filled glovebox or to a flame-dried Schlenk tube under an argon atmosphere, add the Pd source, the Xantphos ligand, Cs₂CO₃, and 2-pyrrolidinone.
-
Solvent and Reagent Addition: If using a Schlenk tube, evacuate and backfill with argon (repeat three times). Add the aryl halide, followed by anhydrous toluene or dioxane via syringe (to a concentration of ~0.5 M).
-
Reaction: Seal the vessel and heat in an oil bath to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[19]
Data Summary: Comparison of Arylating Agents
Palladium-catalyzed systems offer broad scope, including the use of aryl bromides, chlorides, and triflates, which are often less reactive in copper-catalyzed systems.
| Entry | Arylating Agent | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 92 | [16] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | [16] |
| 3 | Phenyl Triflate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 80 | 88 | [16] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 75 | [16] |
Part 3: Method Selection, Optimization, and Troubleshooting
Choosing between a copper- or palladium-based system depends on several factors, including cost, substrate scope, and functional group tolerance.
Comparative Analysis: Copper vs. Palladium
| Feature | Copper-Catalyzed (Ullmann-Goldberg) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Low. Copper catalysts are inexpensive and abundant. | High. Palladium is a precious metal; sophisticated ligands can also be costly. |
| Ligands | Simple, often cheap (diamines, amino acids).[12] | Complex, bulky phosphines are often required.[15][18] |
| Aryl Halide Scope | Best for aryl iodides and bromides. Chlorides are challenging. | Excellent for chlorides, bromides, iodides, and triflates.[2][18] |
| Functional Group Tolerance | Good, but can be sensitive to certain groups at higher temperatures. | Generally excellent, with high tolerance for a wide range of functional groups.[15] |
| Reaction Conditions | Modern protocols are milder (90-120 °C), but classic conditions are harsh.[11][20] | Typically operates at lower temperatures (80-110 °C).[16] |
| Air/Moisture Sensitivity | Can be sensitive; inert atmosphere is crucial. | Highly sensitive; requires strict inert atmosphere and anhydrous conditions. |
General Experimental Workflow
Sources
- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on the copper-catalyzed N-arylation of amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. surface.syr.edu [surface.syr.edu]
- 18. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-(4-Aminophenyl)pyrrolidin-2-one as a Versatile Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-(4-Aminophenyl)pyrrolidin-2-one Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient medicinal chemistry campaigns. This compound emerges as a molecule of significant interest, embodying key attributes of a versatile building block for the synthesis of novel therapeutic agents. Its structure marries the three-dimensional character of the pyrrolidin-2-one ring with the synthetic tractability of an aniline moiety, offering a rich platform for chemical diversification.
The pyrrolidin-2-one core, a five-membered lactam, is a well-established pharmacophore found in a number of FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for the exploration of chemical space in three dimensions, a critical factor in achieving high-affinity and selective interactions with protein targets.[2] The appended aminophenyl group provides a readily accessible synthetic handle for a multitude of chemical transformations, including but not limited to, acylation, sulfonylation, and various coupling reactions. This dual functionality makes this compound an attractive starting point for the development of libraries of compounds aimed at a diverse range of biological targets.
This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, with a particular focus on its potential as a scaffold for the development of inhibitors of serine proteases, a class of enzymes implicated in a multitude of pathological conditions.
Key Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 13691-22-0 | [3][4] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][4] |
| Molecular Weight | 176.22 g/mol | [3][4] |
| Appearance | Solid | [3] |
| SMILES | O=C1N(CCC1)C2=CC=C(N)C=C2 | [3] |
| InChI Key | IOMOVAPYJQVJDK-UHFFFAOYSA-N | [3] |
Application Focus: A Scaffold for Serine Protease Inhibitors, with Emphasis on Factor XIa
Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including blood coagulation, digestion, and immunity.[5] Dysregulation of serine protease activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The blood coagulation cascade, in particular, involves a series of serine proteases, and their inhibition is a mainstay of antithrombotic therapy.[6]
Factor XIa (FXIa) has emerged as a high-priority target for the development of a new generation of anticoagulants.[6][7] Inhibition of FXIa is hypothesized to offer a safer therapeutic window compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin, potentially uncoupling antithrombotic efficacy from bleeding risk.[7]
The this compound scaffold is particularly well-suited for the design of FXIa inhibitors. The pyrrolidin-2-one moiety can serve as a rigid core to orient substituents into the active site of the enzyme, while the aminophenyl group provides a vector for the introduction of functionalities that can interact with the specific subsites of the protease, thereby driving potency and selectivity.
Caption: Design strategy for FXIa inhibitors.
Synthetic Derivatization Protocols
The primary amino group of this compound is the key site for chemical modification. Below are detailed protocols for two common and versatile derivatization reactions: N-acylation and N-sulfonylation. These reactions are fundamental for exploring the structure-activity relationships (SAR) of this scaffold.
Protocol 1: N-Acylation via Amide Coupling
This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid, a cornerstone reaction in medicinal chemistry.[8]
Experimental Workflow:
Caption: Workflow for N-acylation.
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add a suitable amide coupling reagent such as HATU (1.2 eq.) followed by a tertiary amine base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq.).[9]
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final N-acylated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: N-Sulfonylation
This protocol details the formation of a sulfonamide linkage, a common functional group in many bioactive molecules, by reacting this compound with a sulfonyl chloride.
Experimental Workflow:
Caption: Workflow for N-sulfonylation.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM) containing a non-nucleophilic base like triethylamine (TEA) (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add the desired sulfonyl chloride (1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of water. If DCM was used as the solvent, separate the organic layer. If pyridine was used, add an organic solvent like ethyl acetate to extract the product.
-
Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine/TEA, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified N-sulfonylated product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold for the discovery of novel therapeutic agents. Its inherent structural features, combined with its synthetic accessibility, make it an ideal starting point for the construction of diverse chemical libraries. The application of this scaffold in the development of serine protease inhibitors, particularly for the promising anticoagulant target Factor XIa, holds significant potential. The protocols detailed herein provide a solid foundation for the chemical exploration of this promising building block, paving the way for the discovery of new and improved medicines.
References
- Al-Horani, R. A., & Desai, U. R. (2016). Factor XIa inhibitors: A review of the patent literature.
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. BenchChem.
- Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Medicinal research reviews, 38(6), 1974–2023. [Link]
- Al-Horani, R. A., & Desai, U. R. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present).
- Google Patents. (n.d.). Pyridinone and pyrimidinone derivatives as factor xia inhibitors. Google Patents.
- Sharma, A., & Kumar, V. (2015). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-Substituted Piperidines via Ugi Reaction.
- Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
- Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ASIAN J CHEM.[Link]
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
- Zhang, Y., et al. (2024).
- Al-Awar, R. S., & Ray, J. E. (2008). Advances in the chemistry of β-lactam and its medicinal applications.
- Slideshare. (n.d.). Coagulants & Anticoagulants Medicinal Chemistry II. Slideshare.
- Hao, X., et al. (2019). Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors. Expert opinion on drug discovery, 14(8), 771–791. [Link]
- Choudhary, R. (n.d.). Chapter 9. Coagulants & Anticoagulants - Medicinal Chemistry-II. Pharmacy Concepts.
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- 3. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter - Anticoagulants, Antiplatelets and Thrombolytic Agents | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XIa inhibitors: A review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(4-Aminophenyl)pyrrolidin-2-one
Abstract
This application note details a robust and reliable analytical method for the quantification of 1-(4-Aminophenyl)pyrrolidin-2-one using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a chemical intermediate of interest in pharmaceutical development and manufacturing. Ensuring its purity and concentration is critical for quality control. The described method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and acetonitrile, providing excellent selectivity and peak shape. This document provides a comprehensive, step-by-step protocol, including instrument conditions, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This method is suitable for researchers, quality control analysts, and drug development professionals requiring accurate analysis of this compound.
Introduction and Method Rationale
This compound is an organic compound featuring both a hydrophilic pyrrolidinone ring and a primary aromatic amine functional group, attached to a moderately hydrophobic phenyl ring.[3][4][5] This amphiphilic nature makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[6][7]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase.[8] This non-polar phase provides sufficient hydrophobic interaction with the phenyl ring of the analyte to ensure adequate retention.[6] The high surface area of modern silica-based C18 columns allows for high-efficiency separations.
-
Mobile Phase Strategy: A binary mobile phase consisting of water and acetonitrile (ACN) is used. ACN is a common organic modifier that is water-miscible and has a low UV cutoff, making it suitable for UV detection.[6]
-
pH Control: The primary aromatic amine group on the analyte has a pKa that makes its ionization state sensitive to pH. To ensure consistent retention times and peak shapes, the aqueous portion of the mobile phase is buffered. A phosphate buffer at a pH of 7.0 is chosen to keep the amine group predominantly in its neutral, non-ionized state, which generally promotes better retention and peak symmetry on a standard C18 column.
-
Detection: The aminophenyl group acts as a strong chromophore. A UV-Vis Diode Array Detector (DAD) or a variable wavelength UV detector is used for analysis. The optimal wavelength is determined by acquiring a UV spectrum of the analyte, but a common wavelength for aromatic amines, such as 254 nm, serves as an excellent starting point.[8]
Analytical Workflow Overview
The entire analytical process, from sample handling to final data reporting, is designed to be systematic and reproducible. The workflow ensures that each step is controlled and documented, adhering to good laboratory practices (GLP).
Caption: End-to-end workflow for the HPLC analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥97%[9]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade)
-
Buffer Salts: Monobasic Potassium Phosphate (KH₂PO₄), Dibasic Potassium Phosphate (K₂HPO₄)
-
pH Adjustment: Phosphoric Acid, Potassium Hydroxide solution
-
Diluent: Acetonitrile/Water (20:80, v/v)
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
pH meter.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be required to bring the concentration within the calibration range.
Method Validation Protocol (ICH Q2(R2) Framework)
The analytical method must be validated to demonstrate its suitability for the intended purpose.[10] The following parameters should be assessed.
System Suitability
Before sample analysis, system suitability must be confirmed by injecting a standard solution (e.g., 25 µg/mL) five times. The results must meet the predefined acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting the diluent (blank) and a placebo (matrix without analyte) to show no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity is established by analyzing the calibration standards across the proposed range (e.g., 1-100 µg/mL). The peak area is plotted against the concentration, and a linear regression analysis is performed.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Range | 1 µg/mL to 100 µg/mL |
Accuracy
Accuracy is determined by performing a recovery study. A known amount of analyte is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. These can be estimated based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.[11] Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active silanol interactions on column. 2. Column degradation. 3. Mobile phase pH inappropriate for analyte. | 1. Use an end-capped column; try a different brand. 2. Replace the column. 3. Adjust mobile phase pH; ensure buffer capacity is sufficient. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation). 3. Column temperature fluctuation. | 1. Equilibrate column for at least 10-15 column volumes. 2. Keep mobile phase bottles capped. 3. Ensure column oven is stable at the set temperature. |
| Split Peaks | 1. Clogged frit or partially blocked column. 2. Sample solvent incompatible with mobile phase. | 1. Back-flush the column; replace if necessary. 2. Ensure the sample diluent is similar to the initial mobile phase. |
| Low Pressure | 1. Leak in the system. 2. Pump malfunction. | 1. Check all fittings for leaks. 2. Purge the pump; check seals and check valves. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method exhibits excellent performance characteristics and, when fully validated according to ICH guidelines, is suitable for routine quality control analysis in a regulated environment. The detailed protocol and troubleshooting guide provide a comprehensive resource for analysts implementing this procedure.
References
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Wang, I., & Lee, M. (1997). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 69(21), 4472-4476.
- Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Li, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 85-92.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Journal of Chromatographic Science. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
- Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 603.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- PubMed. (1984). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- National Institutes of Health (NIH). (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Phenomenex. (n.d.). Pharmaceutical Industry.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
Sources
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- 4. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]
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- 8. pp.bme.hu [pp.bme.hu]
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derivatization of 1-(4-Aminophenyl)pyrrolidin-2-one for SAR studies
Application Note & Protocols
Topic: Strategic Derivatization of 1-(4-Aminophenyl)pyrrolidin-2-one for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Its structure combines a rigid, non-planar pyrrolidinone ring with a versatile aromatic amine, offering a three-dimensional architecture that is valuable for probing protein binding pockets.[1][2][3] The pyrrolidinone moiety is found in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[4] The aromatic amine serves as a key synthetic handle, providing a straightforward point for diversification to explore the structure-activity relationships (SAR) that govern a compound's biological activity.
SAR studies are the cornerstone of rational drug design. By systematically modifying a lead compound and assessing the impact on its biological activity, researchers can build a detailed map of the pharmacophore—the essential molecular features responsible for a drug's effects. This application note provides a detailed guide to the strategic derivatization of this compound, focusing on robust and versatile chemical transformations of the primary aromatic amine to generate a library of analogs for comprehensive SAR exploration. We will detail field-proven protocols for amide coupling, sulfonamide formation, and reductive amination, explaining the rationale behind each experimental choice.
Strategic Roadmap for SAR-Driven Derivatization
The primary goal is to explore the chemical space around the this compound core to understand how different functional groups influence biological activity. The exocyclic primary amine is the most accessible and versatile point for modification. Our strategy will focus on introducing a variety of functional groups to probe key molecular interactions.
-
Probing Hydrogen Bonding & Steric Bulk: Introducing amides and sulfonamides allows for systematic variation of hydrogen bond donors and acceptors. The R-group of the acyl or sulfonyl chloride can be varied to explore steric tolerance within the target's binding site.
-
Modulating Basicity and Lipophilicity: Converting the primary amine to a secondary or tertiary amine via reductive amination alters its pKa and basicity, which can significantly impact target engagement and cell permeability. The choice of aldehyde or ketone directly modulates the lipophilicity (logP) of the final compound.
-
Exploring Alternative Geometries: The introduction of ureas and thioureas can probe different hydrogen bonding vectors compared to amides, providing deeper insight into the optimal geometry for target binding.
The overall workflow is designed to generate a diverse set of analogs from a single, common starting material.
Caption: High-level workflow for SAR studies.
Experimental Protocols: Derivatization of the Aromatic Amine
These protocols are designed to be robust and applicable to a wide range of substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Amide Bond Formation via HATU Coupling
Amide coupling is one of the most frequently used reactions in drug discovery.[5] Using a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highly efficient, proceeds under mild conditions, and minimizes side reactions, which is particularly important for electron-deficient amines.[5][6] The base, N,N-Diisopropylethylamine (DIPEA), is a non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the coupling.[6]
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Reagent Preparation: To a clean, dry round-bottom flask, add the desired carboxylic acid (1.1 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) to the carboxylic acid solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.[7]
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of DMF or DCM. Add this solution to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
-
Characterization: Confirm the structure and purity of the final amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Sulfonamide Synthesis
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids.[8][9] The synthesis is typically straightforward, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a base.[10][11] Pyridine is often used as both the base and the solvent, but other non-nucleophilic bases like triethylamine in a solvent like DCM can also be effective.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (R-SO₂Cl) (1.1-1.2 eq) dropwise to the cooled solution. Caution: Sulfonyl chlorides are moisture-sensitive and can be corrosive.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding 1M HCl. Extract the product with ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final sulfonamide using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.3: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[12] The process involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14][15] This reductant is particularly useful as it is stable in acidic conditions, which catalyze imine formation, and is selective for imines over carbonyls.[12]
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction: Stir the mixture at room temperature for 2-24 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases. Extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation and Interpretation for SAR Studies
The synthesized analogs should be systematically cataloged to facilitate SAR analysis. A summary table is an effective way to organize the chemical structures alongside their biological data.
Table 1: Example SAR Data for this compound Derivatives
| Compound ID | R-Group | Modification Type | IC₅₀ (nM) | Notes on SAR |
| Parent | -H | Starting Material | 5,200 | Baseline activity. |
| AMD-01 | -COCH₃ | Amide | 850 | Small acyl group tolerated; H-bond acceptor beneficial. |
| AMD-02 | -CO-Ph | Amide | 450 | Aromatic ring enhances potency; potential π-π stacking. |
| AMD-03 | -CO-cHex | Amide | 980 | Bulky aliphatic tolerated but less potent than phenyl. |
| SUL-01 | -SO₂CH₃ | Sulfonamide | 320 | Sulfonamide preferred over amide; tetrahedral geometry fits. |
| SUL-02 | -SO₂-Ph | Sulfonamide | 150 | Phenyl sulfonamide shows highest potency. |
| ALK-01 | -CH₂CH₃ | Reductive Amination | 3,100 | Small alkyl group reduces potency; basicity change? |
| ALK-02 | -CH₂-Ph | Reductive Amination | 1,500 | Benzyl group recovers some potency; lipophilicity increase. |
By analyzing such data, researchers can deduce key relationships. For instance, the data above might suggest a preference for an aromatic ring in the R-group and that a sulfonamide linker is more favorable than an amide, guiding the next round of analog design. A crystal structure of a related compound showed that the pyrrolidinone ring may not interact directly with the target, emphasizing the importance of modifications at the aromatic amine.[16]
References
- Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides.
- Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. Reductive amination.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Royal Society of Chemistry. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- Organic Chemistry Portal. Amine synthesis by reductive amination.
- National Institutes of Health. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Shcherbinin, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
- Wikipedia. Pyrrolidine.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Fisher Scientific. Amide Synthesis.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry.
- Salman, H., et al. (2023). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular and Cellular Biochemistry.
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Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one
Introduction and Strategic Overview
1-(4-Aminophenyl)pyrrolidin-2-one is a valuable heterocyclic building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive primary aromatic amine and a lactam moiety, makes it a versatile intermediate for creating more complex molecules. The growing demand for this compound necessitates a robust, scalable, and economically viable synthetic process suitable for industrial production.
This guide provides a detailed, field-proven two-step synthetic strategy designed for large-scale production. Our approach prioritizes safety, efficiency, and product purity, moving from the synthesis of a stable nitro-aromatic intermediate to its final, high-purity amine form via catalytic hydrogenation. We will delve into the causality behind each experimental choice, offering insights that bridge bench-scale chemistry with the demands of pilot and commercial-scale manufacturing.
The overall synthetic pathway is as follows:
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
The initial step involves the N-arylation of 2-pyrrolidinone. For large-scale synthesis, a Nucleophilic Aromatic Substitution (SNAr) reaction is selected for its reliability, favorable economics, and relatively mild conditions. 1-Fluoro-4-nitrobenzene is the ideal arylating agent due to the high activation of the fluorine leaving group by the electron-withdrawing nitro group.
Rationale for Method Selection
-
Substrate Reactivity: The fluorine atom in 1-fluoro-4-nitrobenzene is an excellent leaving group in SNAr reactions, leading to faster reaction times and higher conversion rates compared to chloro- or bromo-analogs.
-
Reagent Cost and Availability: Both 2-pyrrolidinone and 1-fluoro-4-nitrobenzene are commercially available in bulk quantities at a reasonable cost. Potassium carbonate is a safe, inexpensive, and effective base for this transformation.
-
Process Simplicity: The reaction does not require expensive or sensitive transition-metal catalysts (e.g., Palladium or Copper), simplifying the process and purification, thereby reducing overall production costs.
Detailed Protocol: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one (10 kg scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pyrrolidinone | 85.11 | 6.6 kg | 77.5 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 10.0 kg | 70.9 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 14.7 kg | 106.4 |
| Dimethyl Sulfoxide (DMSO) | - | 50 L | - |
| Deionized Water | - | 200 L | - |
| Toluene | - | 30 L | - |
Procedure:
-
Reactor Setup: Charge a 250 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 10.0 kg of 1-fluoro-4-nitrobenzene and 50 L of DMSO.
-
Reagent Addition: Begin stirring and add 6.6 kg of 2-pyrrolidinone, followed by the portion-wise addition of 14.7 kg of potassium carbonate. The portion-wise addition helps to control any initial exotherm.
-
Reaction: Heat the stirred mixture to 80-85 °C. Monitor the reaction progress by HPLC or TLC analysis every 2 hours until the consumption of 1-fluoro-4-nitrobenzene is complete (typically 8-12 hours).
-
Quenching and Precipitation: Cool the reaction mixture to room temperature (20-25 °C). Slowly add 200 L of deionized water to the reactor over 1-2 hours with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield is 12.5-13.5 kg (85-92%).
Part II: Large-Scale Synthesis of this compound
The reduction of the aromatic nitro group is achieved via catalytic hydrogenation. This method is the industry standard for such transformations due to its high chemoselectivity, efficiency, and clean reaction profile, producing only water as a byproduct.[1][2]
Rationale for Method Selection
-
Atom Economy & Waste Reduction: Catalytic hydrogenation is a highly atom-economical process. Unlike stoichiometric metal/acid reductions (e.g., Bechamp reduction with Fe/HCl), it avoids the generation of large volumes of metallic waste sludge, making it an environmentally superior choice.[1][2]
-
High Selectivity: Catalysts like Palladium on Carbon (Pd/C) are highly effective at reducing nitro groups without affecting other functional groups, such as the lactam carbonyl.
-
Process Control: The reaction rate can be effectively controlled by managing hydrogen pressure, temperature, and catalyst loading, ensuring a safe and predictable process.
Critical Safety Protocols for Catalytic Hydrogenation
Hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and potentially pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable.
-
Inert Atmosphere: The reactor must be thoroughly purged with an inert gas like nitrogen before introducing hydrogen to eliminate all oxygen and prevent the formation of an explosive mixture.[3][4][5]
-
Pyrophoric Catalyst Handling: Pd/C catalyst, especially after use (when it contains adsorbed hydrogen), can ignite spontaneously upon contact with air.[5] It must be handled wet at all times.[4][5] Transfer the catalyst as a slurry in the reaction solvent and ensure the spent catalyst is kept wet during filtration and disposal.
-
Equipment and Infrastructure: The reaction must be conducted in a pressure-rated (e.g., ASME-certified) hydrogenation reactor located in a well-ventilated area with hydrogen leak detectors.[4][6] All equipment must be properly grounded to prevent static discharge.[4]
-
Thermal Management: The reduction of a nitro group is highly exothermic. An efficient cooling system for the reactor is essential to prevent a runaway reaction.[4] Hydrogen should be introduced in a controlled manner while monitoring both temperature and pressure.[4]
Caption: Detailed workflow for large-scale catalytic hydrogenation.
Detailed Protocol: Synthesis of this compound (10 kg scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Nitrophenyl)pyrrolidin-2-one | 206.20 | 10.0 kg | 48.5 |
| 5% Palladium on Carbon (Pd/C), 50% wet | - | 500 g (dry basis) | - |
| Ethanol (200 proof) | - | 100 L | - |
| Celite® | - | 2 kg | - |
| Isopropanol (IPA) | - | 40 L | - |
| Hydrogen (H₂) gas | - | As required | - |
Procedure:
-
Reactor Charging: In a 250 L stainless steel hydrogenation reactor, add 10.0 kg of 1-(4-Nitrophenyl)pyrrolidin-2-one and 80 L of ethanol.
-
Catalyst Addition: In a separate container, prepare a slurry of 500 g (dry basis) of 5% Pd/C (1.0 kg of 50% wet catalyst) in 20 L of ethanol. Under a nitrogen atmosphere, transfer this slurry to the reactor.
-
Inerting: Seal the reactor. Pressurize with nitrogen to 50 psi and hold for 20 minutes to perform a leak test.[3] Vent the nitrogen. Repeat this pressurize-vent cycle two more times to ensure all oxygen is removed.[3][4]
-
Hydrogenation: Pressurize the reactor with hydrogen to 50-60 psi. Begin stirring and heat the reactor contents to 40-50 °C. The reaction is exothermic; use the cooling jacket to maintain the temperature. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Reaction Completion: Once hydrogen consumption stops (typically 4-6 hours), maintain the conditions for another hour. Take a sample to confirm the complete disappearance of the starting material by HPLC.
-
Post-Reaction Purging: Cool the reactor to 20-25 °C. Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times to remove all residual hydrogen.[3]
-
Catalyst Filtration: Prepare a pad of Celite® (approx. 2 kg) in a filter apparatus, pre-wetted with ethanol. Under a nitrogen blanket, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucial Safety Step: Do not allow the filter cake containing the catalyst to go dry. Wash the cake with ethanol (2 x 10 L) to recover all the product.
-
Isolation and Purification: Transfer the combined filtrate to a clean reactor. Concentrate the solution under reduced pressure to a volume of approximately 20 L. Add 40 L of isopropanol and heat to dissolve. Cool the solution slowly to 0-5 °C to crystallize the product.
-
Final Product: Filter the crystalline solid, wash with cold isopropanol (2 x 5 L), and dry under vacuum at 50 °C. The expected yield is 7.5-8.2 kg (88-96%) of high-purity this compound.[7][8][9]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry.Google Cloud.
- Hydrogen
- Hazards associated with laboratory scale hydrogen
- What are the safety precautions for operating a Hydrogen
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- General scheme for the catalytic hydrogenation of nitroarene.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- This compound Product Page.Synchem.
- 1-(4-Aminophenyl)-2-pyrrolidinone Product Page.Sigma-Aldrich.
- This compound Product Page.Santa Cruz Biotechnology.
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- 9. scbt.com [scbt.com]
Application Notes & Protocols: Strategic Coupling Reactions with 1-(4-Aminophenyl)pyrrolidin-2-one for Advanced Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-(4-Aminophenyl)pyrrolidin-2-one in pivotal coupling reactions. The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[1][2] this compound, a key intermediate in the synthesis of pharmaceuticals such as the anticoagulant Apixaban, serves as a versatile building block for constructing complex molecular architectures.[3][4][5] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for two critical transformations: Amide Bond Formation and Buchwald-Hartwig Amination. Each protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and product verification to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, offering a non-planar, sp3-rich structure that can enhance binding affinity and improve pharmacokinetic profiles.[1] When functionalized with an aniline moiety, as in this compound, it becomes a powerful nucleophile for forging critical carbon-nitrogen (C-N) bonds. These bonds are the bedrock of countless active pharmaceutical ingredients (APIs). The primary aromatic amine of this molecule is a versatile handle for diversification, enabling its incorporation into a wide array of target molecules through robust and scalable coupling chemistries. This note will detail the theoretical underpinnings and practical execution of these essential reactions.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most common reaction in drug discovery. It involves the coupling of the primary amine of this compound with a carboxylic acid. The direct reaction is thermodynamically unfavorable and requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This is achieved using a "coupling reagent."
Mechanistic Rationale and Reagent Selection
The fundamental principle involves converting the carboxylic acid's hydroxyl group into a better leaving group.[6] Modern coupling reagents, such as phosphonium or aminium/uronium salts, accomplish this efficiently by forming highly reactive activated esters in situ.
-
Aminium/Uronium Reagents (HATU, HBTU): These reagents, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), react with the carboxylic acid to form an OAt-active ester. The resulting 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is highly effective, and the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent reaction with the amine.
-
Phosphonium Reagents (PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generate OBt-active esters. While highly effective, they can produce carcinogenic hexamethylphosphoramide (HMPA) as a byproduct if the parent BOP is used; the pyrrolidino-based PyBOP avoids this issue.[7]
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective but often require an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which minimizes the risk of racemization at the α-carbon of the carboxylic acid and prevents the formation of an N-acylurea byproduct.[7][8]
The choice of reagent depends on the complexity of the substrates, the scale of the reaction, and the need to suppress side reactions. For valuable or sterically hindered substrates, HATU is often the reagent of choice due to its high reactivity and low racemization potential.
General Workflow for Amide Coupling
The logical flow for a typical amide coupling reaction is outlined below. It emphasizes the critical step of pre-activation before introducing the amine nucleophile to maximize yield and minimize side products.
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- 8. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging the 1-(4-Aminophenyl)pyrrolidin-2-one Scaffold for the Development of Potent MCH-R1 Antagonists
Introduction: Targeting the Melanin-Concentrating Hormone System for Metabolic and Neurological Disorders
The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, feeding behavior, and mood.[1][2] The effects of MCH are mediated through G-protein coupled receptors (GPCRs), with the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) being the principal receptor in rodents and a key target in humans.[3][4] Genetic and pharmacological studies have robustly demonstrated that MCH is a potent orexigen, meaning it stimulates food intake.[1][5] Consequently, animals lacking the MCH-R1 gene are lean and resistant to diet-induced obesity, highlighting the therapeutic potential of MCH-R1 antagonists for the treatment of obesity.[1][6] Beyond metabolism, the distribution of MCH-R1 in corticolimbic structures suggests its involvement in mood and anxiety, making it a viable target for novel anxiolytic and antidepressant drugs.[2][7][8]
The development of small-molecule MCH-R1 antagonists has been a significant focus of pharmaceutical research.[9][10] Among the various chemical scaffolds explored, the 1-(4-aminophenyl)pyrrolidin-2-one core has emerged as a promising starting point. Its structure provides a versatile platform for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the experimental workflow, from the synthesis of a focused compound library based on this scaffold to detailed protocols for their in vitro and in vivo pharmacological evaluation.
The MCH-R1 Signaling Cascade: A Dual-Inhibitory and Stimulatory Pathway
Understanding the intracellular signaling cascade initiated by MCH-R1 is fundamental to designing functional assays for antagonist screening. MCH-R1 is a pleiotropic GPCR, coupling to multiple G-protein families, primarily Gαi and Gαq.[1][11][12]
-
Gαi Coupling: Upon MCH binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][11] This pathway is a key mechanism for modulating neuronal excitability.
-
Gαq Coupling: Simultaneously, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic Ca²⁺ concentration.[1][3][13]
An effective MCH-R1 antagonist will competitively bind to the receptor and block these downstream signaling events upon challenge with an agonist like MCH.
Part 1: Synthesis of this compound Analogs
Application Note
The primary goal of the initial synthetic effort is to generate a focused library of analogs based on the this compound core. Structure-Activity Relationship (SAR) studies on related MCH-R1 antagonist scaffolds have shown that modifications targeting the peripheral amine and substitutions on the phenyl ring are critical for modulating potency and pharmacokinetic properties.[14][15] For this scaffold, the exocyclic amine (at the 4-position of the phenyl ring) serves as a key handle for introducing diversity. By acylating this amine with a variety of carboxylic acids (R-COOH) or reacting it with sulfonyl chlorides, we can explore different chemical spaces to identify groups that enhance receptor binding.
Protocol 1: General Procedure for Amide Library Synthesis
Objective: To synthesize a library of N-(4-(2-oxopyrrolidin-1-yl)phenyl)amide derivatives for primary screening.
Materials:
-
This compound (starting material)
-
A diverse set of carboxylic acids (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Acid: Add the desired carboxylic acid (1.1 equivalents) to the solution.
-
Activation & Coupling: Add the coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Rationale: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine of the pyrrolidinone scaffold to form a stable amide bond. DIPEA acts as a proton scavenger to drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Rationale: The aqueous work-up removes the DMF solvent, unreacted reagents, and water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Pharmacological Evaluation
Application Note
Once a library of compounds is synthesized, the next critical step is to determine their pharmacological activity at the MCH-R1 receptor. This is achieved through a tiered in vitro screening approach. A radioligand binding assay is first employed to measure the affinity of each compound for the receptor. High-affinity binders are then progressed to a functional assay, such as a calcium mobilization assay, to confirm their antagonist activity and determine their potency (IC₅₀).
Protocol 2.1: MCH-R1 Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human MCH-R1.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) for binding to MCH-R1 expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MCH-R1.[11]
-
[¹²⁵I]-MCH or another suitable radioligand.
-
Test compounds dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of binding buffer with varying concentrations of the test compound (typically a 10-point serial dilution).
-
25 µL of radioligand (e.g., [¹²⁵I]-MCH at a final concentration near its Kₔ value).
-
50 µL of MCH-R1 membrane preparation (protein concentration optimized beforehand, e.g., 5-10 µ g/well ).
-
Controls: For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled MCH.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Rationale: This allows the binding reaction to reach equilibrium.
-
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the wells 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Rationale: The filter membrane traps the cell membranes with the bound radioligand, while unbound radioligand passes through.
-
-
Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2.2: MCH-R1 Functional Antagonism (Calcium Mobilization) Assay
Objective: To measure the potency (IC₅₀) of test compounds in blocking MCH-induced intracellular calcium mobilization.
Principle: As MCH-R1 couples to Gαq, agonist binding leads to a measurable increase in intracellular calcium. An antagonist will inhibit this response in a dose-dependent manner.
Materials:
-
CHO-K1 or U2OS cells stably expressing human MCH-R1.[10][16]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
MCH peptide (agonist).
-
Test compounds dissolved in DMSO.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the MCH-R1 expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye loading solution. Incubate for 60 minutes at 37°C.
-
Rationale: The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the ester, trapping the fluorescent calcium indicator inside the cell.
-
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes.
-
Rationale: This pre-incubation period allows the antagonist to bind to the MCH-R1 receptors before agonist challenge.
-
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for each well.
-
Agonist Challenge: Using the instrument's liquid handler, add a pre-determined concentration of MCH agonist (typically an EC₈₀ concentration to ensure a robust signal) to all wells simultaneously.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the data, setting the response in vehicle-treated wells as 0% inhibition and the response in wells without agonist as 100% inhibition.
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Summarizing In Vitro Results
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and selection of lead candidates for further studies.
| Compound ID | Scaffold Modification (R-group) | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| PPA-001 | -C(O)Ph | 150.5 | 275.8 |
| PPA-002 | -C(O)-(4-Cl-Ph) | 25.3 | 48.1 |
| PPA-003 | -C(O)-(4-CF₃-Ph) | 10.1 | 19.5 |
| PPA-004 | -C(O)-Cyclohexyl | 88.9 | 150.2 |
Part 3: In Vivo Evaluation of Lead Candidates
Application Note
Compounds demonstrating high affinity and potent antagonist activity in vitro must be evaluated in vivo to confirm their therapeutic potential. The primary in vivo model for an MCH-R1 antagonist targets its orexigenic role. An acute feeding study in rodents is a standard, robust method to quickly assess whether a compound can penetrate the central nervous system and engage the MCH-R1 target to produce a measurable anti-feeding effect.[7][15][17]
Protocol 3.1: Acute Food Intake Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of a lead MCH-R1 antagonist on food consumption in an obese rodent model.
Principle: DIO mice exhibit a phenotype that is highly relevant to human obesity. Antagonism of the MCH-R1 receptor is expected to reduce the hyperphagia associated with this model.[6][17]
Materials:
-
Male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.
-
Lead MCH-R1 antagonist compound.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Oral gavage needles.
-
Metabolic cages or standard cages with pre-weighed food hoppers.
Methodology:
-
Acclimatization: House the DIO mice individually and acclimate them to handling and oral gavage with the vehicle for 3-5 days prior to the study.
-
Grouping: Randomize mice into treatment groups (e.g., Vehicle, Compound at 3 mg/kg, 10 mg/kg, and 30 mg/kg) based on body weight.
-
Fasting: At the end of the light cycle on the day before the experiment, remove food from the cages. Ensure water remains available ad libitum.
-
Rationale: A short fasting period synchronizes feeding behavior and ensures a robust feeding response when food is re-introduced.
-
-
Dosing: At the beginning of the next light cycle, administer the test compound or vehicle via oral gavage (p.o.).
-
Food Re-introduction: Immediately after dosing, provide a pre-weighed amount of the high-fat diet to each mouse.
-
Measurement: Measure the amount of food remaining (and any spillage) at several time points, for example, 1, 2, 4, 6, and 24 hours post-dosing.
-
Data Analysis:
-
Calculate the cumulative food intake (in grams) for each mouse at each time point.
-
Compare the food intake of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
A statistically significant reduction in food intake in the treated groups compared to the vehicle group indicates in vivo efficacy.
-
References
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- DeVita, R. J., et al. (2007). Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Current Topics in Medicinal Chemistry.
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Application Notes & Protocols for the Synthesis and Evaluation of Anti-Leukemic Aminophenyl-1,4-Naphthoquinones
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Targeting Leukemia with a Privileged Scaffold
The 1,4-naphthoquinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with potent biological activities.[1] Its ability to undergo redox cycling and generate reactive oxygen species (ROS) makes it a particularly attractive starting point for the development of anticancer agents.[2][3][4] In the context of leukemia, a malignancy characterized by the rapid proliferation of abnormal white blood cells, targeting fundamental cellular processes like redox homeostasis is a promising therapeutic strategy.[2][5]
This guide focuses on a specific, highly potent subclass: aminophenyl-1,4-naphthoquinones. The introduction of a substituted aminophenyl moiety at the C2 position of the naphthoquinone ring has been shown to significantly enhance cytotoxic activity against various leukemia cell lines. These application notes provide a comprehensive overview of the synthesis, characterization, and in vitro evaluation of these compounds, moving from foundational chemical principles to detailed, field-tested experimental protocols.
Scientific Foundation: Mechanism of Action & Structure-Activity Relationship (SAR)
A deep understanding of how and why these molecules work is critical for rational drug design. The anti-leukemic effect of aminophenyl-1,4-naphthoquinones is not monolithic; it is a multi-pronged assault on cancer cell viability, with the specific mechanism often dictated by the compound's precise structure.
Primary Mechanisms of Anti-Leukemic Action
-
Induction of Oxidative Stress and Redox Imbalance: A primary mechanism is the generation of ROS.[2][3] Naphthoquinones can undergo redox cycling, which consumes cellular reducing equivalents (like NADPH) and produces superoxide anions, leading to overwhelming oxidative stress that preferentially kills cancer cells, which already have a perturbed oxidative state compared to normal cells.[2][5]
-
Mitochondrial-Mediated Apoptosis: Many potent aminophenyl-1,4-naphthoquinone derivatives directly target the mitochondria. They can induce the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[6][7][8]
-
Modulation of Key Signaling Pathways: These compounds can interfere with critical signaling pathways that promote leukemia cell survival and proliferation. Notably, some derivatives have been shown to inhibit the STAT3 signaling pathway, a key mediator in many hematologic malignancies.[3][4][9] They can also modulate the MAPK pathway and the expression of Bcl-2 family proteins, which are central regulators of apoptosis.[3][4]
-
Induction of Necrosis: At higher concentrations or with specific structural features, some derivatives can induce necrotic cell death, providing an alternative cell-killing mechanism.[6][8]
Caption: Key mechanisms of aminophenyl-1,4-naphthoquinone cytotoxicity.
Structure-Activity Relationship (SAR) Insights
The specific substituents on both the naphthoquinone and the aminophenyl rings play a crucial role in tuning the biological activity.
-
Aminophenyl Moiety: The position and nature of substituents are critical. For instance, studies comparing methyl and hydroxyl groups at the para-position of the aminophenyl ring found they led to distinct modes of cell death (apoptosis vs. necrosis) and different levels of ROS generation.[6][7][8]
-
Naphthoquinone Core: Adding groups to the C3 position can drastically alter activity. The introduction of a pyrrolidine group to the naphthoquinone ring has been shown to produce novel derivatives with potent and differential killing abilities across various leukemia cell lines like U937, K562, and CCRF-CEM.[6][7][8]
-
Electronic Properties: Quantitative structure-activity relationship (QSAR) studies have shown that electronic properties, such as the partial atomic charge at carbons C1 and C10 and the total dipole moment, are key descriptors for predicting cytotoxic activity against leukemia cells (HL-60).[10] This underscores the importance of the quinone system's redox potential.
Application Note 1: Synthesis of Aminophenyl-1,4-Naphthoquinone Derivatives
The synthesis of this compound class is generally robust and accessible. The core reaction involves the nucleophilic addition of a substituted aniline to the 1,4-naphthoquinone scaffold, often facilitated by a Lewis acid catalyst.
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Application Notes & Protocols: Crystallization of 1-(4-Aminophenyl)pyrrolidin-2-one
Introduction: The Critical Role of Crystallization
1-(4-Aminophenyl)pyrrolidin-2-one is a heterocyclic compound incorporating both a lactam and an aromatic amine moiety. As with many active pharmaceutical ingredients (APIs) and key intermediates, achieving high purity and a stable, consistent solid form is paramount for ensuring safety, efficacy, and manufacturability.[1] Crystallization is the principal unit operation for achieving these goals, serving as a highly selective purification process that separates the desired compound from process impurities.[2][3]
The physical properties of the final solid material—such as crystal habit, size distribution, and polymorphic form—are dictated by the crystallization process.[3][4] These properties, in turn, can significantly influence critical downstream attributes like dissolution rate, bioavailability, and formulation stability.[1] Therefore, a well-designed crystallization process is not merely a purification step but a critical tool for particle engineering.
This guide provides a detailed framework for developing robust crystallization protocols for this compound. It is designed for researchers, chemists, and drug development professionals, moving from foundational principles and solvent selection strategies to explicit, step-by-step laboratory protocols.
Physicochemical Profile & Structural Considerations
Understanding the molecule's intrinsic properties is the cornerstone of designing an effective crystallization strategy.[5]
-
Structure: this compound
-
Reported Melting Point: 122-123 °C[6]
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂): Acts as a hydrogen bond donor.[8] Its basic nature allows for potential salt formation with acids, a technique sometimes used for purification.[9][10]
-
Lactam (cyclic amide): The carbonyl oxygen is a strong hydrogen bond acceptor, while the tertiary nitrogen is sterically hindered.[8]
-
Aromatic Ring & Alkyl Chain: Contribute to the molecule's non-polar character.
-
-
Computed Properties:
Expert Analysis: The molecule's structure presents a balance of polar (amine, lactam) and non-polar (phenyl, pyrrolidine ring) features. The presence of both hydrogen bond donor and acceptor sites suggests a high propensity for self-association and the formation of a stable crystal lattice.[11] The moderate TPSA and LogP values predict that solubility will be found across a range of polar protic and polar aprotic solvents, making techniques like cooling and anti-solvent crystallization highly viable.
The Cornerstone: Rational Solvent Selection
The choice of solvent is the most critical parameter in a crystallization process, influencing everything from yield to the final crystal form.[5][12][13] As no specific public solubility data for this compound is readily available[14], a systematic screening approach is mandatory.
The ideal solvent for crystallization should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below. This differential is the driving force for high-yield cooling crystallization.[11][15]
Proposed Solvent Screening Workflow
The following workflow provides a systematic method to identify suitable solvent systems.
Caption: Workflow for rational solvent screening and method selection.
Recommended Solvents for Initial Screening
A diverse set of solvents should be tested to probe different solute-solvent interactions.
| Class | Solvent Candidates | Expected Interaction / Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Capable of hydrogen bonding with both the amine and lactam groups. Often good candidates for cooling crystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF) | Can accept hydrogen bonds at the carbonyl/ether/nitrile sites. Solubility will depend on the balance of polarities. |
| Non-Polar | Heptane, Toluene, Dichloromethane (DCM) | Unlikely to be primary solvents due to the compound's polarity. Excellent candidates for use as anti-solvents. |
| Aqueous Mixtures | IPA/Water, Ethanol/Water | Introducing water can drastically reduce solubility and can be an effective anti-solvent or co-solvent system.[16] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Foundational Solvent Screening
Objective: To determine the approximate solubility of this compound in a range of solvents at ambient and elevated temperatures.
-
Preparation: Place 20 mg of the crude compound into each of several labeled 1-dram vials.
-
Ambient Solubility: Add a selected solvent dropwise (e.g., via a 1 mL syringe) to the first vial, vortexing after each addition, until the solid dissolves. Record the volume of solvent required. If the solid remains insoluble after adding 1.0 mL, classify it as "poorly soluble."
-
Hot Solubility: To the vials with undissolved or poorly soluble material, add a small magnetic stir bar. Place the vial in a heating block set to ~60-70 °C (or ~10 °C below the solvent's boiling point).
-
Titration: Continue adding the same solvent dropwise to the heated vial with stirring until the solid fully dissolves. Record the total volume of solvent added.
-
Cooling & Observation: Remove the vial from the heat, turn off stirring, and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in an ice bath.
-
Data Logging: Meticulously record all observations in a table.
Table 1: Example Solvent Screening Data Log
| Solvent | Vol. to Dissolve (RT) | Vol. to Dissolve (Hot) | Observations upon Cooling | Classification |
| e.g., IPA | > 1.0 mL | 0.4 mL @ 60 °C | Fine white needles formed after 15 min at RT. | Good for Cooling |
| e.g., DCM | 0.2 mL | N/A | No crystals formed, even in ice bath. | Too Soluble |
| e.g., Heptane | > 1.0 mL | > 1.0 mL @ 60 °C | Insoluble. | Good Anti-Solvent |
| e.g., Acetone | 0.5 mL | N/A | Some precipitation in ice bath, but yield appears low. | Moderate / Co-Solvent |
Protocol 2: Cooling Crystallization
Objective: To purify the compound from a single solvent system identified in Protocol 1 (e.g., Isopropanol).
-
Dissolution: In an appropriately sized Erlenmeyer flask, combine the crude this compound with the minimum amount of the chosen "good" solvent (e.g., IPA) required to achieve complete dissolution at reflux or near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow, ambient cooling is crucial for the formation of larger, more perfect crystals.[11]
-
Maturation: Once at room temperature, allow the resulting slurry to stand for at least 1-2 hours to maximize crystal growth and yield.
-
Secondary Cooling: Place the flask in an ice-water bath (0-5 °C) for an additional 30-60 minutes to further decrease the compound's solubility and maximize precipitation.[17][18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any residual dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Anti-Solvent Crystallization
Objective: To induce crystallization by adding a "poor" solvent (anti-solvent) to a solution of the compound in a "moderate" or "good" solvent.[19][16] This technique is particularly useful if no single solvent provides an adequate solubility profile for cooling crystallization.
Caption: Logical flow of the anti-solvent crystallization process.
-
Dissolution: Dissolve the crude compound in a minimal amount of the "moderate" or "good" solvent (e.g., Acetone) at room temperature to create a clear, nearly saturated solution.
-
Setup: Place the dissolution flask in a cooling bath (if desired) and ensure gentle stirring.
-
Anti-Solvent Addition: Slowly add the chosen anti-solvent (e.g., Heptane) dropwise via an addition funnel or syringe pump. The rate of addition is critical; rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.[20]
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
Maturation: Stop the addition and allow the solution to stir for 1-2 hours to permit the formed nuclei to grow into well-defined crystals.
-
Completion (Optional): If the yield is low, an additional small portion of the anti-solvent can be added to further drive crystallization.
-
Isolation, Washing & Drying: Follow steps 6-8 from the Cooling Crystallization protocol (Protocol 2). For washing, use a solvent mixture rich in the anti-solvent (e.g., 1:4 Acetone:Heptane) to minimize redissolving the product.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not sufficiently supersaturated; high level of soluble impurities. | Try scratching the inner wall of the flask with a glass rod. Add a "seed" crystal from a previous batch. Cool the solution further in a freezer. If all else fails, slowly evaporate some solvent to increase concentration. |
| "Oiling Out" / Amorphous Precipitate | Supersaturation was generated too quickly; cooling or anti-solvent addition was too fast. | Re-heat the mixture until a clear solution is formed. Allow it to cool more slowly or add the anti-solvent at a much slower rate and/or at a higher temperature. More vigorous stirring may also help. |
| Poor Yield | Compound has high solubility in the mother liquor at the final temperature; insufficient cooling/maturation time. | Ensure the final temperature is sufficiently low (ice bath or colder). Increase the maturation time. For anti-solvent method, increase the final proportion of the anti-solvent. |
| Low Purity | Impurities co-crystallized; inefficient washing. | Ensure the cooling rate is slow, as rapid crystallization can trap impurities.[11] Wash the crystal cake thoroughly with cold solvent. Consider a second recrystallization step if purity remains an issue. |
Characterization of Final Product
After successful crystallization and drying, the final product should be characterized to confirm its identity, purity, and solid form.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS).
-
Solid-State Analysis:
References
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Cooling Crystallization & Crystallizers. Ebner.
- The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua - Filter Dryer.
- Pharmaceutical Crystallization in drug development. Syrris.
- Antisolvent Crystallization. RM@Schools.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. (2022-07-15).
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
- Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. (2022-04-20).
- Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. (2022-04-20).
- Cooling/Freezing Crystallization. Myande Group.
- Chemistry Crystallization. sathee jee.
- Applications of the crystallization process in the pharmaceutical industry. Hep Journals. (2010-03-05).
- Crystallization. Organic Chemistry at CU Boulder.
- Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.
- An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed. (2005).
- Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA).
- Process for the purification of aromatic amines. Google Patents (US8455691B2).
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. (2025-08-06).
- The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. (2023-08-01).
- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146. PubChem.
- Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. (2020-10-09).
- From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. (2008-06-03).
- Workup: Amines. Department of Chemistry : University of Rochester.
- Is there an easy way to purify organic amines?. Biotage. (2023-01-19).
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. (2023-02-10).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022-08-11).
- (PDF) Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. ResearchGate. (2020-06).
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
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- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound CAS#: 13691-22-0 [m.chemicalbook.com]
- 7. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]
- 8. Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in Modern Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. The strategic functionalization of this ring system is therefore a cornerstone of modern drug design, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides an in-depth exploration of key strategies for pyrrolidine functionalization, offering detailed experimental protocols and the underlying scientific rationale to empower researchers in their drug discovery endeavors.
The Pyrrolidine Scaffold: A Privileged Element in Pharmacology
The prevalence of the pyrrolidine ring in pharmaceuticals stems from its unique stereochemical and physicochemical properties. As a saturated heterocycle, it can adopt various puckered conformations (envelope and twist), allowing for precise three-dimensional positioning of substituents to optimize interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while N-H or other substituents can serve as hydrogen bond donors, contributing significantly to binding affinity and specificity.
Table 1: Representative FDA-Approved Drugs Containing a Pyrrolidine Moiety
| Drug Name | Therapeutic Area | Key Functionalization | Role of the Pyrrolidine Ring |
| Lisinopril | Antihypertensive (ACE Inhibitor) | N-acylation, C4-carboxylation | Mimics the C-terminal dipeptide of angiotensin I, with the carboxylate group chelating the zinc ion in the ACE active site. |
| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | C2-cyanation | The cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine residue of DPP-4. |
| Rolipram | Anti-inflammatory (PDE4 Inhibitor) | C4-arylation, C3-alkoxylation | The substituted pyrrolidinone core orients the key pharmacophoric elements for optimal binding within the PDE4 active site. |
| Apremilast | Anti-inflammatory (PDE4 Inhibitor) | N-acylation | The pyrrolidine ring serves as a compact and conformationally constrained linker element within the molecule. |
Strategic Approaches to Pyrrolidine Functionalization
The synthetic toolbox for modifying the pyrrolidine core is extensive and continually evolving. The choice of strategy depends on the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. We will focus on three powerful and widely adopted approaches: C-H Functionalization, Asymmetric [3+2] Cycloadditions, and Ring-Distortion Strategies.
Direct C-H Functionalization: The Pursuit of Atom Economy
Directly converting C-H bonds into C-C, C-N, or C-O bonds represents the most efficient approach to molecular diversification, avoiding the need for pre-functionalized substrates. In the context of the pyrrolidine ring, this strategy has seen significant advancements, particularly with transition-metal catalysis.
Conceptual Workflow: C-H Functionalization
Caption: Workflow for directed C-H functionalization of pyrrolidines.
Expertise & Experience: The choice of directing group (DG) is paramount. Picolinamide-based DGs are highly effective for Pd-catalyzed C-H arylations due to their strong bidentate chelation, which facilitates the formation of a stable palladacycle intermediate. This pre-organization lowers the activation energy for the C-H cleavage step, which is often rate-determining. For more challenging sp³ C-H bonds, more rigid DGs or the use of Rh(III) or Ru(II) catalysts, which can operate via different mechanistic pathways (e.g., concerted metalation-deprotonation), may be necessary.
Protocol 2.1.1: Palladium-Catalyzed C-3 Arylation of N-Boc-Pyrrolidine
This protocol describes a representative procedure for the direct arylation at the C-3 position of the pyrrolidine ring, a common site for modification.
Materials:
-
N-Boc-pyrrolidine
-
4-Iodoanisole (or other aryl halide)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
1-Amino-2-adamantanol (Ligand)
-
K₂CO₃ (Potassium carbonate)
-
Pivalic acid (PivOH)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), 1-amino-2-adamantanol (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add N-Boc-pyrrolidine (1.0 equivalent), 4-iodoanisole (1.2 equivalents), pivalic acid (30 mol%), and anhydrous toluene to achieve a 0.2 M concentration with respect to the pyrrolidine substrate.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the C-3 arylated product.
Trustworthiness (Self-Validation): The success of this reaction is validated by characterization of the product via ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum should show a downfield shift and a complex multiplet for the C-3 proton, along with new signals corresponding to the introduced aryl group. The regioselectivity (C-3 vs. C-2) is typically high due to the steric hindrance at the C-2 position imposed by the bulky Boc protecting group.
Asymmetric [3+2] Cycloaddition: Stereocontrolled Ring Construction
When precise control over stereochemistry is required, constructing the pyrrolidine ring from acyclic precursors via cycloaddition is a powerful strategy. The [3+2] cycloaddition of azomethine ylides with alkenes is a cornerstone of this approach, allowing for the simultaneous formation of multiple stereocenters.
Mechanism: Metal-Catalyzed [3+2] Cycloaddition
Caption: Catalytic cycle for asymmetric [3+2] cycloaddition.
Expertise & Experience: The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands like Fesulphos, developed by Carreira, have proven highly effective in silver- and copper-catalyzed [3+2] cycloadditions. These ligands create a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the dipolarophile's approach to the metal-bound azomethine ylide. The electronic nature of the dipolarophile also plays a key role; electron-deficient alkenes are generally more reactive.
Protocol 2.2.1: Silver-Catalyzed Enantioselective Synthesis of a 2,4-Disubstituted Pyrrolidine
This protocol outlines the synthesis of a highly functionalized pyrrolidine with excellent stereocontrol.
Materials:
-
Glycine methyl ester imine (derived from benzophenone)
-
Dimethyl maleate (dipolarophile)
-
AgOAc (Silver(I) acetate) (5 mol%)
-
(R)-Fesulphos Ligand (5.5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve AgOAc (5 mol%) and (R)-Fesulphos (5.5 mol%) in anhydrous THF. Stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add the glycine methyl ester imine (1.0 equivalent) followed by dimethyl maleate (1.1 equivalents).
-
Initiation: Add triethylamine (1.2 equivalents) dropwise to the mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the consumption of the imine starting material by TLC (staining with KMnO₄).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether to remove the catalyst and salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the highly substituted pyrrolidine. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Trustworthiness (Self-Validation): The expected outcome is a pyrrolidine product with high diastereoselectivity (endo/exo) and high enantioselectivity (>95% e.e.). The stereochemical outcome is dictated by the chirality of the Fesulphos ligand. Using the (S)-Fesulphos ligand would result in the formation of the opposite enantiomer. This predictable and controllable stereochemical outcome is a hallmark of a robust asymmetric protocol.
Conclusion: The Future of Pyrrolidine Functionalization
The development of novel and efficient methods for functionalizing the pyrrolidine ring remains a vibrant area of chemical research with direct implications for drug discovery. Emerging areas such as photoredox catalysis and enzymatic C-H functionalization promise even greater precision and sustainability. By understanding the principles and mastering the protocols outlined in this guide, researchers can more effectively harness the power of the pyrrolidine scaffold to design the next generation of innovative therapeutics.
References
- Dutartre, P., et al. (2021). Vildagliptin, a DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Drugs, 81(10), 1113-1149. [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Arylation of C(sp³)−H Bonds of Aliphatic Amines. Organic Letters, 11(20), 4672–4675. [Link]
- Carreira, E. M., et al. (2003). Highly Enantioselective, Catalytic [3 + 2]-Cycloadditions of Azomethine Ylides. Journal of the American Chemical Society, 125(23), 6954–6955. [Link]
Protecting Group Strategies for 1-(4-Aminophenyl)pyrrolidin-2-one: An Application Guide for Researchers
Introduction
In the landscape of contemporary drug discovery and development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. 1-(4-Aminophenyl)pyrrolidin-2-one is a valuable scaffold, presenting a primary aromatic amine that often requires temporary masking to allow for selective transformations at other positions of the molecule or to facilitate its incorporation into larger structures. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies for the primary amine of this compound. We will delve into the practical application of three of the most robust and widely utilized amine-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This document is structured to provide not just procedural steps, but also the underlying chemical principles and rationale that inform the choice of a particular protecting group and its associated reaction conditions. The protocols herein are designed to be self-validating, with an emphasis on achieving high yields and purity.
Strategic Considerations for Protecting Group Selection
The choice of a protecting group is a critical decision in a synthetic campaign and should be guided by the overall synthetic plan. Key considerations include the stability of the protecting group to subsequent reaction conditions, the ease and efficiency of its installation and removal, and its orthogonality to other protecting groups that may be present in the molecule.[1]
The pyrrolidinone (γ-lactam) ring within the target molecule is generally stable under a range of conditions. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, which would lead to ring-opening to form 4-aminobutyric acid (GABA) derivatives.[2][3] Therefore, the selection of protection and deprotection methods should take the stability of the lactam into account.
I. The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its clean, acid-labile removal.[4]
A. Rationale for Use
The Boc group is stable to a wide array of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions, making it an excellent choice for syntheses involving these types of transformations. Its removal with acids like trifluoroacetic acid (TFA) is typically fast and high-yielding.
B. Protection Protocol: N-Boc-1-(4-aminophenyl)pyrrolidin-2-one
This protocol is adapted from standard procedures for the N-Boc protection of aromatic amines.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.2 equiv.).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Expected Characterization Data for tert-butyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate:
-
¹H NMR: Expect to see a singlet corresponding to the nine protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons will show a shift compared to the starting material.[5]
-
¹³C NMR: The spectrum should show characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm) and the carbamate carbonyl at approximately 153 ppm.[5]
-
IR: A characteristic C=O stretching vibration for the carbamate will be observed around 1700-1725 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak or [M+H]⁺ should correspond to the molecular weight of the protected product.
C. Deprotection Protocol: Removal of the Boc Group
The Boc group is typically removed under acidic conditions.[4]
Materials:
-
N-Boc-1-(4-aminophenyl)pyrrolidin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 equiv.) in DCM.
-
Add TFA (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, the solvent and excess TFA can be removed under reduced pressure.
-
The resulting amine salt can be neutralized by washing with a saturated aqueous NaHCO₃ solution during an aqueous workup or by using a basic ion-exchange resin.
II. The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group is a classic amine protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenation.[6]
A. Rationale for Use
The Cbz group is orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1] This makes it a valuable component of complex, multi-step syntheses where sequential deprotection is required.
B. Protection Protocol: N-Cbz-1-(4-aminophenyl)pyrrolidin-2-one
This protocol is based on the Schotten-Baumann reaction conditions, widely used for the Cbz protection of amines.[7]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water.
-
Add Na₂CO₃ (2.0 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[8]
Expected Characterization Data for benzyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate:
-
¹H NMR: A characteristic singlet for the benzylic protons will appear around δ 5.2 ppm, and the aromatic protons of the benzyl group will be visible in the aromatic region.[9][10]
-
¹³C NMR: Look for the benzylic carbon at approximately 67 ppm and the carbamate carbonyl around 154 ppm.[9]
-
IR: A strong C=O stretch for the carbamate will be present around 1700-1730 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the expected molecular ion peak.
C. Deprotection Protocol: Removal of the Cbz Group
The most common method for Cbz deprotection is catalytic hydrogenation.
Materials:
-
N-Cbz-1-(4-aminophenyl)pyrrolidin-2-one
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with H₂ gas.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a cornerstone of solid-phase peptide synthesis and is also widely used in solution-phase chemistry. Its key feature is its lability to basic conditions, while remaining stable to acid and catalytic hydrogenation.[11]
A. Rationale for Use
The Fmoc group provides orthogonality to acid-labile and hydrogenolysis-labile protecting groups, making it an essential tool for complex synthetic strategies.[1]
B. Protection Protocol: N-Fmoc-1-(4-aminophenyl)pyrrolidin-2-one
This protocol is an adaptation of standard Fmoc protection procedures for anilines.[12]
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Diethyl ether
Procedure:
-
Suspend this compound (1.0 equiv.) in a mixture of acetone and water.
-
Add NaHCO₃ (2.0 equiv.) and stir the mixture at room temperature.
-
Add a solution of Fmoc-Cl (1.05 equiv.) in acetone dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
After completion (monitored by TLC), pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with diethyl ether.
-
The crude product can be purified by recrystallization.
Expected Characterization Data for (9H-fluoren-9-yl)methyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate:
-
¹H NMR: The spectrum will be characterized by the complex multiplet signals of the fluorenyl group's aromatic protons between δ 7.2 and 7.8 ppm, and the characteristic methine and methylene protons of the Fmoc group.
-
¹³C NMR: The fluorenyl carbons will have distinct signals in the aromatic region, with the methylene carbon at approximately 47 ppm and the carbamate carbonyl around 154 ppm.
-
IR: A prominent C=O stretching band for the carbamate will be observed in the range of 1710-1740 cm⁻¹.
-
Mass Spectrometry: The molecular weight of the Fmoc-protected compound should be confirmed by mass spectrometry.[13]
C. Deprotection Protocol: Removal of the Fmoc Group
The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine.
Materials:
-
N-Fmoc-1-(4-aminophenyl)pyrrolidin-2-one
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF or DCM.
-
Add a 20% solution of piperidine in the same solvent.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and the volatile byproducts under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Quantitative Data Summary
The following table provides a comparative overview of the protecting groups discussed. The yields are representative and may vary depending on the specific reaction conditions and scale.
| Protecting Group | Protection Reagent | Typical Conditions for Protection | Typical Yield (%) | Deprotection Reagent | Typical Conditions for Deprotection |
| Boc | (Boc)₂O | TEA, DCM, rt | >90 | TFA | DCM, rt |
| Cbz | Cbz-Cl | Na₂CO₃, Dioxane/H₂O, 0 °C to rt | >90 | H₂, Pd/C | MeOH, rt |
| Fmoc | Fmoc-Cl | NaHCO₃, Acetone/H₂O, rt | >90 | 20% Piperidine | DMF, rt |
Experimental Workflows and Mechanistic Diagrams
Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of this compound.
Orthogonal Strategy Example
Caption: An example of an orthogonal protecting group strategy.
References
- SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
- Corrected SI. (n.d.).
- National Institutes of Health. (n.d.).
- Supporting Information. (n.d.).
- Ataman Kimya. (n.d.). 2-PYRROLIDONE. [Link]
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- Supporting Information. (n.d.).
- Google Patents. (n.d.). Process for producing N-protected amino acid.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.).
- SpectraBase. (n.d.).
- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. [Link]
- Reddit. (2014). Purify and dry aniline?. [Link]
- Michael Pittelkow. (n.d.).
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
- National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. [Link]
- Google Patents. (n.d.). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- PubMed. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]
- SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)
- PubChem. (n.d.).
- ChemSynthesis. (n.d.).
- Synthesis of 1-benzyl-N-[2-carbamoyl-3-(4-morpholinyl)phenyl]1H-tetrazole-5-carboxamide. (n.d.). [Link]
- PubMed. (n.d.). Benzyl N-(4-pyrid-yl)
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018).
- Reddit. (2020). Fmoc protection of electron-poor aniline?. [Link]
- ACS Publications. (n.d.). Protection (and Deprotection)
- ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). [Link]
- ResearchGate. (n.d.).
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 4. This compound(13691-22-0) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve reaction yields and product purity.
The most prevalent and scalable synthetic route to this compound involves a two-step process:
-
Step 1: N-Arylation. A nucleophilic aromatic substitution or Ullmann-type coupling between 2-pyrrolidinone and an activated 4-substituted nitrobenzene (e.g., 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene) to form the intermediate, 1-(4-nitrophenyl)pyrrolidin-2-one.
-
Step 2: Nitro Group Reduction. The reduction of the nitro intermediate to the target amine, this compound, typically via catalytic hydrogenation.
This guide is structured to address issues in both stages of this synthesis, providing scientifically-grounded explanations and actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Step 1: N-Arylation (Formation of 1-(4-Nitrophenyl)pyrrolidin-2-one)
Problem 1: Low or No Conversion of Starting Materials
-
Potential Cause 1: Inadequate Base Strength or Solubility. The N-H proton of 2-pyrrolidinone is weakly acidic (pKa ≈ 24), requiring a sufficiently strong base to generate the nucleophilic anion. Common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective, but their performance is highly dependent on the reaction conditions.
-
Solution 1:
-
For K₂CO₃: This base is often used in polar aprotic solvents like DMSO or DMF. Its effectiveness relies on temperature; reactions are typically heated to >120 °C to ensure sufficient deprotonation and reaction rate. Ensure your K₂CO₃ is finely powdered and anhydrous, as moisture can quench the base and inhibit the reaction.
-
For NaH: A stronger, non-nucleophilic base that works efficiently at lower temperatures. However, it is highly reactive and requires an anhydrous, inert atmosphere (N₂ or Ar). Ensure your solvent (e.g., THF, DMF) is rigorously dried before use.
-
-
Potential Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the reagents, particularly the pyrrolidinone anion and the aryl halide, and be stable at the required reaction temperature.
-
Solution 2:
-
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their high polarity and boiling points, which facilitate the dissolution of salts and allow for high reaction temperatures.
-
If using lower-boiling solvents like THF, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially with carbonate bases, to improve the solubility of the nucleophile.
-
-
Potential Cause 3: Catalyst Deactivation (for Ullmann-type reactions). If using a copper-catalyzed Ullmann coupling, the Cu(I) catalyst can be sensitive to air (oxidation) or impurities in the starting materials.
-
Solution 3:
-
Use high-purity reagents and degas the solvent thoroughly before adding the catalyst.
-
Employ a ligand, such as L-proline or N,N'-dimethylethylenediamine, which can stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures.
-
Problem 2: Formation of Dark, Tarry Side Products
-
Potential Cause: Thermal Decomposition. At the high temperatures often required for this reaction (>150 °C), especially in DMSO, the starting materials or the product can decompose, leading to polymerization and discoloration.
-
Solution:
-
Carefully control the reaction temperature. Do not exceed the recommended temperature for your specific solvent and base system.
-
Consider using a more reactive aryl halide, such as 1-fluoro-4-nitrobenzene, which often allows for lower reaction temperatures compared to its chloro- or bromo-analogs due to the high electronegativity of fluorine activating the ring for nucleophilic aromatic substitution.
-
Minimize reaction time. Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Step 2: Nitro Group Reduction
Problem 3: Incomplete Reduction or Stalled Reaction
-
Potential Cause 1: Catalyst Poisoning or Deactivation. The palladium on carbon (Pd/C) catalyst used for catalytic hydrogenation is highly susceptible to poisoning by sulfur compounds, halides, or strong coordinating agents.
-
Solution 1:
-
Ensure the 1-(4-nitrophenyl)pyrrolidin-2-one intermediate is of high purity. Recrystallize it if necessary to remove any residual reagents or byproducts from the first step.
-
Use high-purity, hydrogen-tested solvents (e.g., ethanol, methanol, ethyl acetate).
-
If the reaction stalls, carefully filter the mixture through Celite® (under an inert atmosphere if possible) and add a fresh portion of the catalyst.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. The reduction is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is crucial for the transport of hydrogen to the catalyst surface.
-
Solution 2:
-
Ensure vigorous stirring or shaking. For bench-scale reactions, a Parr shaker is ideal.
-
While the reaction can often be run at atmospheric pressure, increasing the hydrogen pressure to 3-4 bar (approx. 45-60 psi) can significantly increase the reaction rate.
-
Ensure the reaction vessel is properly sealed and that there are no leaks in the hydrogenation apparatus.
-
Problem 4: Formation of Side Products During Reduction
-
Potential Cause: Over-reduction or Side Reactions. While less common for nitro group reduction, aggressive conditions can sometimes lead to undesired reactions. More commonly, incomplete reduction can leave behind intermediates like nitroso or hydroxylamine species, which can react further to form azoxy or azo compounds, especially under non-acidic conditions.
-
Solution:
-
Catalyst Loading: Use an appropriate catalyst loading, typically between 1-5 mol% of palladium. Excessive catalyst can sometimes promote side reactions.
-
Acidic Additive: Adding a small amount of acetic acid or hydrochloric acid can sometimes improve the reaction selectivity and prevent the formation of azo/azoxy impurities by ensuring the hydroxylamine intermediate is rapidly protonated and reduced.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods. Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective method. Another option is using iron powder in acetic acid or ammonium chloride solution, which is an inexpensive and milder alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for the N-arylation step?
A1: For laboratory scale, the combination of 1-fluoro-4-nitrobenzene, potassium carbonate (K₂CO₃), and DMSO is highly reliable and avoids the need for handling pyrophoric bases like NaH. The reaction is typically run at 120-140 °C. For industrial scale, cost and safety might favor different conditions, but this combination provides a robust starting point for optimization.
Q2: How can I monitor the progress of each reaction step?
A2:
-
N-Arylation: Thin-Layer Chromatography (TLC) is very effective. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product, 1-(4-nitrophenyl)pyrrolidin-2-one, will be more polar than the starting 1-fluoro-4-nitrobenzene but less polar than 2-pyrrolidinone. Staining with potassium permanganate can help visualize the spots.
-
Reduction: TLC is also excellent for this step. The product, this compound, is significantly more polar than the nitro-intermediate. You will see the starting material spot disappear and a new, lower Rf spot appear. A UV lamp is effective for visualization as both compounds are UV active. LC-MS is also a powerful tool for monitoring both steps with high precision.
Q3: My final product is pink/purple/brown after the reduction. What causes this and how can I fix it?
A3: This is a very common issue. Anilines, including your product, are highly susceptible to air oxidation, which forms small amounts of colored impurities.
-
Prevention: After the reduction is complete, handle the product under an inert atmosphere (N₂ or Ar) as much as possible. When concentrating the solution, use a rotary evaporator at a moderate temperature to minimize thermal stress.
-
Purification:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®. This is often very effective at removing colored impurities.
-
Recrystallization: Recrystallizing the product from a solvent system like ethanol/water or ethyl acetate/hexanes is the best way to achieve high purity and a stable, off-white solid.
-
Q4: What are the key safety considerations for this synthesis?
A4:
-
Reagents: Handle 1-fluoro-4-nitrobenzene with care as it is a lachrymator and toxic. DMF and DMSO are skin-absorbable; always wear appropriate gloves.
-
Catalytic Hydrogenation: This is a potentially hazardous reaction. Use a proper hydrogenation apparatus behind a blast shield. Never allow the dry Pd/C catalyst to be exposed to air, as it is pyrophoric, especially after use when it is saturated with hydrogen. Always quench the catalyst carefully by filtering it and immediately suspending it in water.
-
Pressure: Ensure your glassware and equipment are rated for the pressures you intend to use.
Data & Protocols
Table 1: Comparison of Conditions for N-Arylation Step
| Aryl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 130 | 90-95% | |
| 1-Chloro-4-nitrobenzene | K₂CO₃ | DMF | 150 | 85-90% | General Knowledge |
| 1-Chloro-4-nitrobenzene | NaH | THF | 65 | ~80% | General Knowledge |
| 1-Bromo-4-nitrobenzene | CuI, L-Proline, K₂CO₃ | DMSO | 90 | ~92% |
Recommended Laboratory Protocol
Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-pyrrolidinone (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask (approx. 5 mL per gram of 2-pyrrolidinone).
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (30% EtOAc/Hexanes). The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
A yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the yellow solid under vacuum to yield 1-(4-nitrophenyl)pyrrolidin-2-one. Recrystallization from ethanol can be performed for higher purity if needed.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
To a heavy-walled hydrogenation flask, add the 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) from Step 1 and a solvent such as methanol or ethanol (approx. 10 mL per gram).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol% Pd). Safety Note: Add the catalyst under a stream of nitrogen or argon. Do not add it to the dry powder.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
The reaction is typically complete in 2-4 hours. Monitor by TLC (50% EtOAc/Hexanes) to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Safety Note: Do not allow the filter cake to dry. Quench it immediately with water.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized from ethanol/water to yield this compound as a pure, off-white solid.
Visual Diagrams
Caption: Figure 1: General Synthesis Workflow
Caption: Figure 2: Troubleshooting Low Yield
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
Technical Support Center: Purification of 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support guide for the purification of 1-(4-Aminophenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.
Introduction: Understanding the Molecule and Its Challenges
This compound is a bifunctional molecule featuring a reactive primary aromatic amine and a lactam ring. Its synthesis commonly involves the reduction of the corresponding nitroaromatic precursor, 1-(4-nitrophenyl)pyrrolidin-2-one. While this reaction is generally efficient, the purification of the final product can be challenging due to the inherent properties of the aminophenyl moiety.
The primary challenges in purifying this compound stem from:
-
Oxidative Instability: The electron-rich aromatic amine is highly susceptible to air oxidation, leading to the formation of colored impurities that can be difficult to remove.
-
Presence of Closely-Related Impurities: Incomplete reduction of the nitro group can result in the presence of highly colored and polar intermediates that co-elute with the desired product. Residual starting material (the nitro compound) can also be a common impurity.
-
Amine-Silica Interactions: The basic nature of the primary amine can lead to strong interactions with acidic silica gel during column chromatography, resulting in peak tailing, poor separation, and potential product degradation.
This guide will address these challenges in a systematic, question-and-answer format, providing you with the knowledge to optimize your purification strategy and obtain high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Discoloration of the Product (Yellow, Brown, or Pink Hue)
Q1: My isolated this compound is colored, even after initial purification. What is causing this, and how can I obtain a colorless product?
A1: Discoloration is the most common issue and is almost always due to the oxidation of the aromatic amine. The aminophenyl group can be oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities. The resulting oxidized species are often highly colored polymeric materials.
Root Cause Analysis and Solutions:
-
In-Process Oxidation: Oxidation can occur during the reaction workup and purification. To minimize this, it is crucial to work under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent evaporation and long-term storage.
-
Residual Starting Material/Intermediates: If the reduction of the nitro group is incomplete, residual 1-(4-nitrophenyl)pyrrolidin-2-one (which is often yellow) or partially reduced intermediates (like nitroso or hydroxylamine species) can impart color to the product.
-
Storage Conditions: Storing the compound exposed to air and light will lead to gradual discoloration.
Troubleshooting Workflow for Discoloration:
Caption: Decision tree for troubleshooting product discoloration.
Detailed Protocols for Decolorization:
-
Activated Carbon Treatment:
-
Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (approximately 1-2% w/w).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallize the product from the filtrate. Caution: Using excessive activated carbon can lead to significant product loss.
-
-
Recrystallization from a Reducing Solvent System:
-
Dissolve the compound in a minimal amount of hot solvent.
-
Add a small amount of a reducing agent like sodium dithionite or sodium bisulfite to the hot solution to reduce colored oxidized species back to the amine.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
Issue 2: Poor Separation and Tailing during Column Chromatography
Q2: When I run a silica gel column, my product streaks and I get poor separation from impurities. How can I improve my chromatographic purification?
A2: The basicity of the primary amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes peak tailing and can make separation from closely eluting impurities very difficult.
Solutions to Improve Chromatographic Performance:
-
Use of a Basic Modifier in the Eluent: Adding a small amount of a volatile base to the mobile phase can neutralize the acidic sites on the silica gel, significantly improving peak shape.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., ethyl acetate/hexane). The improvement in peak shape can be dramatic.
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Use Brockmann activity II or III.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups is commercially available and provides an excellent surface for the chromatography of amines, often allowing for the use of standard non-polar/polar eluent systems without basic additives.
-
Workflow for Optimizing Column Chromatography:
Technical Support Center: Synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this important synthetic transformation. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
I. Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis typically involves two main strategies:
-
Reductive Amination/Reduction of a Nitro Precursor: This common route involves the initial synthesis of 1-(4-nitrophenyl)pyrrolidin-2-one, followed by the reduction of the nitro group to the desired amine.
-
Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination or Ullmann condensation offer direct routes to form the C-N bond between an aniline derivative and 2-pyrrolidinone.[2][3]
Each of these pathways presents a unique set of challenges and potential byproducts. This guide will address the most frequently encountered issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Section A: Synthesis via Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
This two-step approach is a workhorse in many labs. However, the reduction step, while seemingly straightforward, can be a source of several impurities if not properly controlled.
Question 1: My reduction of 1-(4-nitrophenyl)pyrrolidin-2-one is incomplete, and I see multiple spots on my TLC plate. What are the likely byproducts?
Answer: Incomplete reduction is a common issue. The multiple spots on your TLC are likely a mixture of your starting material, the desired product, and one or more partially reduced intermediates. The primary byproducts to consider are:
-
Nitroso Intermediate: 1-(4-Nitrosophenyl)pyrrolidin-2-one
-
Hydroxylamine Intermediate: 1-(4-(Hydroxyamino)phenyl)pyrrolidin-2-one
These intermediates are formed when the reduction process is halted before complete conversion to the amine.
Expert Insight: The choice of reducing agent and reaction conditions are critical. Catalytic hydrogenation (e.g., H₂, Pd/C) is generally a clean and efficient method.[4] However, chemical reductants like SnCl₂/HCl or Fe/NH₄Cl can also be effective. The key is to ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction to completion.
Question 2: After purification, my final product has a slight color, and the NMR spectrum shows some minor, unidentifiable aromatic signals. What could be the cause?
Answer: The presence of color and unexpected aromatic signals could indicate the formation of dimeric azoxy or azo compounds. These byproducts arise from the condensation of the nitroso and hydroxylamine intermediates, particularly under neutral or basic conditions.
-
Azoxy Byproduct: 1,1'-(Azoxybis(4,1-phenylene))bis(pyrrolidin-2-one)
-
Azo Byproduct: 1,1'-(Azobis(4,1-phenylene))bis(pyrrolidin-2-one)
These highly conjugated molecules can be intensely colored, even at low concentrations.
Workflow for Reductive Amination and Byproduct Identification
Caption: Reductive amination pathway and potential byproduct formation.
Section B: Synthesis via Cross-Coupling Reactions
Cross-coupling reactions offer a more direct approach but come with their own set of potential pitfalls, primarily related to catalyst activity and side reactions of the starting materials.
Question 3: I am attempting a Buchwald-Hartwig amination between 2-pyrrolidinone and 4-bromoaniline, but the yield is low, and I am recovering a significant amount of starting material. What are the likely issues?
Answer: Low conversion in a Buchwald-Hartwig amination can often be attributed to several factors related to the catalytic cycle:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The choice of phosphine ligand is crucial.[2] For coupling with a lactam like 2-pyrrolidinone, a more electron-rich and sterically hindered ligand may be required to facilitate the reductive elimination step.
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide or LHMDS, is typically required.[5] An inappropriate base can lead to poor catalyst turnover.
A potential side reaction is the hydrodehalogenation of 4-bromoaniline, leading to the formation of aniline. This can occur if there are sources of hydride in the reaction mixture or through a competing reductive pathway.
Question 4: My Ullmann condensation is producing a dark, tarry mixture with very little of the desired product. What is going wrong?
Answer: The Ullmann condensation traditionally requires high temperatures, which can lead to decomposition and the formation of polymeric byproducts.[3]
-
Homocoupling: The aryl halide can undergo homocoupling to form biphenyl derivatives. In this case, 4,4'-dibromobiphenyl could be a potential byproduct.
-
Decomposition: At elevated temperatures, both the starting materials and the product can decompose, leading to the observed tarry mixture.
Expert Insight: Modern modifications of the Ullmann reaction utilize ligands (e.g., diamines, acetylacetonates) that allow the reaction to proceed at lower temperatures, significantly reducing the formation of decomposition byproducts.[3]
Diagram of Cross-Coupling Pathways and Common Side Reactions
Caption: Cross-coupling pathways and common side reactions.
III. Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
Objective: To identify the presence of starting materials, product, and potential byproducts in a crude reaction mixture.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Compare the retention times and mass-to-charge ratios of the peaks in your sample to the expected values for the starting materials, product, and potential byproducts.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₀H₁₂N₂O | 176.22 | 177.22 |
| 1-(4-Nitrophenyl)pyrrolidin-2-one | C₁₀H₁₀N₂O₃ | 206.19 | 207.19 |
| 1-(4-Nitrosophenyl)pyrrolidin-2-one | C₁₀H₁₀N₂O₂ | 190.20 | 191.20 |
| 1-(4-(Hydroxyamino)phenyl)pyrrolidin-2-one | C₁₀H₁₂N₂O₂ | 192.22 | 193.22 |
| 1,1'-(Azoxybis(4,1-phenylene))bis(pyrrolidin-2-one) | C₂₀H₂₀N₄O₃ | 378.40 | 379.40 |
| 1,1'-(Azobis(4,1-phenylene))bis(pyrrolidin-2-one) | C₂₀H₂₀N₄O₂ | 362.40 | 363.40 |
Protocol 2: Purification by Column Chromatography
Objective: To isolate the pure this compound from the crude reaction mixture.
Procedure:
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient would be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
This technical guide is intended to be a living document. As new synthetic methods and challenges emerge, we will continue to update it with the latest insights and troubleshooting strategies. We are committed to supporting your research endeavors and welcome your feedback and questions.
IV. References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[2][6]benzodiazepines. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Explorative study of the sequential Buchwald-Hartwig amination/Pd-Catalyzed carbonylative cyclization leading to DBDAPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][2][3][7]triazol-4(2H,4H)ones. Retrieved from [Link]
-
ResearchGate. (n.d.). “Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides”. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-Component Condensation of 4-Imino-1-Phenylimidazolidin-2-One with Aldehydes and Meldrum's Acid: Synthesis of Imidazo[4,5-b]Pyridine-2,5(4H,6H)-Diones and 5-Substituted 1-Phenylhydantoins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Aminophenyl)pyrrolidin-2-one Derivatives
Welcome to the technical support center for 1-(4-Aminophenyl)pyrrolidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to enhance the solubility of these promising compounds.
Frequently Asked Questions (FAQs) on Basic Solubility
Q1: I'm starting work with a new this compound derivative. What are its expected general solubility characteristics?
A1: this compound and its derivatives are complex molecules with distinct hydrophilic and hydrophobic regions that dictate their solubility. The core structure possesses a polar lactam (pyrrolidin-2-one) ring and an aromatic amine group, which can contribute to aqueous solubility. However, the phenyl ring and any additional lipophilic substituents on your specific derivative will increase its hydrophobicity, likely making it poorly soluble in aqueous solutions.[1][2]
The key physicochemical properties of the parent compound, this compound, are summarized in the table below. These values can serve as a baseline for understanding your derivative's behavior.
| Property | Value | Source |
| Molecular Weight | 176.22 g/mol | [3][4] |
| Melting Point | 122-123 °C | [3] |
| XLogP3 (Lipophilicity) | 0.7 | [5] |
| Physical Form | Solid | [4][6] |
The positive XLogP3 value suggests a degree of lipophilicity, which often correlates with poor water solubility. Therefore, it is crucial to anticipate solubility challenges and proactively select appropriate solvent systems.
Troubleshooting Common Solubility Problems
Q2: My this compound derivative is not dissolving in my aqueous buffer. What is my first step?
A2: The first and most critical step is to assess the impact of pH on your derivative's solubility. The presence of the aminophenyl group means the molecule is a weak base.[1][7] By lowering the pH of your aqueous solution, you can protonate the primary amine, forming a more soluble salt.[7][8]
dot graph TD{ subgraph "pH Adjustment Workflow" direction LR A[Start: Derivative Insoluble in Neutral Buffer] --> B{Is the amine group accessible?}; B -- Yes --> C[Decrease pH incrementally (e.g., pH 6.5, 5.5, 4.5)]; C --> D{Does solubility improve?}; D -- Yes --> E[Determine optimal pH for desired concentration.Success!]; D -- No --> F[pH adjustment alone is insufficient.Proceed to other methods.]; B -- No/Sterically Hindered --> F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#FFFFFF,stroke:#34A853,stroke-width:2px style D fill:#FBBC05,stroke:#202124,stroke-width:2px style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px }
Caption: Initial pH adjustment workflow for amine-containing compounds.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to 8.0).
-
Addition of Compound: Add an excess amount of your derivative to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Analysis: Plot the solubility (concentration) against the pH to visualize the pH-dependent solubility profile.
This profile will authoritatively inform you of the optimal pH range for your experiments. However, be aware that the Henderson-Hasselbalch equation may only provide a rough estimation, as other factors like buffer composition can influence solubility.[9][10]
Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?
A3: If pH modification is not enough, the next step is to introduce a water-miscible organic co-solvent.[11][12] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between your hydrophobic derivative and the solvent, thereby increasing solubility.[11][13]
Commonly used co-solvents in research settings include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
N-methyl-2-pyrrolidone (NMP)
Notably, pyrrolidinone-based solvents like NMP and 2-pyrrolidone have been shown to be particularly effective solubilizers, acting through both co-solvency and complexation mechanisms.[14][15][16]
Data Presentation: Co-solvent Efficacy Comparison
| Co-solvent | Typical Starting Concentration (% v/v) | Key Considerations |
| Ethanol | 5-20% | Biocompatible, but can cause precipitation upon dilution. |
| Propylene Glycol | 10-30% | Generally recognized as safe (GRAS), viscous. |
| PEG 400 | 10-40% | Low toxicity, commonly used in formulations.[17] |
| DMSO | 1-10% | Powerful solvent, but can have cellular toxicity. |
| NMP | 5-20% | Highly effective, but potential toxicity concerns.[15] |
Troubleshooting Protocol: Co-solvent Screening
-
Select Co-solvents: Choose 2-3 biocompatible co-solvents from the list above.
-
Prepare Stock Solutions: Create a concentrated stock solution of your derivative in 100% of each selected co-solvent.
-
Titration: In your aqueous buffer (at the optimal pH determined earlier), titrate in small amounts of the co-solvent stock solution until your target concentration is reached and the solution remains clear.
-
Observation: Monitor for any signs of precipitation. The co-solvent system that solubilizes your compound at the lowest percentage is often the most desirable.
Q4: My compound precipitates out of the co-solvent system upon dilution. How can I prevent this?
A4: Precipitation upon dilution is a common issue when using co-solvents. This often indicates that the system is thermodynamically unstable. To address this, you can employ surfactants.[18][19][20] Surfactants are amphiphilic molecules that form micelles in aqueous solutions.[21][22] The hydrophobic core of these micelles can encapsulate your poorly soluble derivative, keeping it dispersed and preventing precipitation.[18][21]
Mandatory Visualization: Surfactant Micelle Action
dot graph TD { subgraph "Mechanism of Micellar Solubilization" A[Poorly Soluble Derivative] -- Encapsulation --> B((Micelle)); B -- "Hydrophobic Core (Houses Derivative)" --> C[Hydrophilic Shell]; C -- "Interfaces with Aqueous Environment" --> D[Stable Dispersion]; A -- In Aqueous Solution --> E[Precipitation/Aggregation]; end node[shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", stroke="#4285F4"] C; node[shape=ellipse, style=filled, fillcolor="#E6F4EA", stroke="#34A853"] D; node[shape=box, style=filled, fillcolor="#FCE8E6", stroke="#EA4335"] E; node[shape=box, style=filled, fillcolor="#F1F3F4", stroke="#5F6368"] A; }
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic drug.
Selection of Surfactants
-
Non-ionic surfactants like Polysorbates (Tween® series) and Poloxamers are generally preferred due to their lower toxicity and reduced interaction with biological systems.[21][23]
-
The choice of surfactant can be guided by its Hydrophile-Lipophile Balance (HLB) value. For solubilization, surfactants with higher HLB values (typically 8-18) are more effective.[24]
Experimental Approach:
-
Prepare your co-solvent/derivative solution as before.
-
In a separate vial, prepare your aqueous dilution buffer containing a low concentration of a suitable surfactant (e.g., 0.1 - 1.0% Tween® 80).
-
Slowly add the co-solvent/derivative solution to the surfactant-containing buffer while vortexing. The presence of the surfactant should stabilize the formulation and prevent precipitation.
Advanced Solubility Enhancement Strategies
Q5: I am working on a final formulation for in vivo studies and need a more robust solution than simple co-solvents or surfactants. What are my options?
A5: For advanced applications, several formulation strategies can significantly enhance both solubility and bioavailability.[25][26] These methods often involve more complex preparation but yield more stable and effective drug delivery systems.
1. Solid Dispersions: This is one of the most effective techniques for improving the dissolution rate and solubility of poorly water-soluble drugs.[27][28][29] The strategy involves dispersing your derivative in a hydrophilic polymer matrix at a solid state.[30][31] This can be achieved by methods like solvent evaporation or hot-melt extrusion. The resulting solid dispersion presents the drug in an amorphous, high-energy state with increased surface area, leading to enhanced dissolution.[27][30]
2. Prodrug Approach: A chemical modification strategy where a bioreversible, more water-soluble moiety is attached to your parent drug.[32][33] This "prodrug" is inactive but has improved solubility for administration. Once in the body, it undergoes enzymatic or chemical cleavage to release the active parent compound.[22][32][34] This is a powerful but resource-intensive approach, often considered during lead optimization.[33]
3. Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[25][35][36] By dissolving your lipophilic derivative in the lipid base, you can significantly improve its solubilization and subsequent absorption.[35][36]
Decision-Making Framework for Advanced Strategies
Caption: Decision tree for selecting an advanced solubility enhancement strategy.
By systematically applying these troubleshooting steps and considering the advanced formulation strategies, researchers can effectively overcome the solubility challenges associated with this compound derivatives, paving the way for successful downstream experiments and development.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Applications of Surfactants in Pharmaceutical Formul
- Formulation strategies for poorly soluble drugs.
- Improving solubility – a close look at available approaches. Merck Millipore.
- SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Prodrug strategies to overcome poor w
- Cosolvency. Slideshare.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Solubility Enhancement by Solid Dispersion Method: An Overview. (2024).
- A Review on Solubility Enhancement Methods for Poorly W
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- A Review: Solid Dispersion as a Solubility Enhancement Technique Abstract. YMER.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
- Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT.
- Cosolvent. Wikipedia.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ProQuest.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PubMed Central.
- The Role of Surfactants in Compounded Prepar
- Solubility and pH of amines. Royal Society of Chemistry.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com.
- This compound. ChemicalBook.
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals. Benchchem.
- 1-(4-Aminophenyl)-2-pyrrolidone. Sigma-Aldrich.
- 4-(4-aminophenyl)-1-methylpyrrolidin-2-one CAS#: 1197233-59-2. ChemicalBook.
- Pyrrolidinone, (4-aminophenyl)-. PubChem.
- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0. Sigma-Aldrich.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2025).
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PubMed Central.
- Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
- An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Benchchem.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2007). PubMed.
- Amines: Organic Bases, Boiling Point and Solubility in W
- This compound. Santa Cruz Biotechnology.
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stability issues of 1-(4-Aminophenyl)pyrrolidin-2-one in solution
Welcome to the technical support guide for 1-(4-Aminophenyl)pyrrolidin-2-one (CAS: 13691-22-0). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a primary aromatic amine and a lactam (a cyclic amide).[1] This unique structure makes it a valuable intermediate in medicinal chemistry and materials science.[2][3] However, these same functional groups are susceptible to specific degradation pathways, making a thorough understanding of its stability profile essential for successful application. This guide will delve into the causality behind these stability issues and provide validated protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
This compound is typically supplied as a solid. Key identifying properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13691-22-0 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Solid | [6] |
| Melting Point | 122-123°C | [4] |
Q2: What are the recommended storage conditions for the solid compound and its solutions?
For the solid material, storage at room temperature in a dark place under an inert atmosphere is recommended to prevent slow oxidation and photodegradation.[6] Some suppliers may recommend refrigerated storage (2-8°C), which is also an acceptable practice.
For solutions, especially in volatile organic solvents, storage at -20°C or -80°C is advised. However, the primary driver of degradation is often chemical reactivity rather than temperature alone. Therefore, minimizing exposure to light, oxygen, and reactive solvents is paramount.
Q3: What are the primary chemical degradation pathways for this compound in solution?
The molecule's stability is primarily challenged by two pathways rooted in its chemical structure:
-
Oxidation: The primary aromatic amine is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[7][8] This process often leads to the formation of colored quinone-imine type structures, which are a common degradation pathway for aromatic amines.[9]
-
Hydrolysis: The lactam ring is an amide and can undergo hydrolysis to open the ring, particularly under strongly acidic or basic pH conditions.[7][10] This will yield a new, linear molecule, fundamentally altering its chemical properties.
Q4: How can I visually detect if my solution of this compound has degraded?
The most common visual indicator of degradation is a change in color . A freshly prepared solution in a solvent like DMSO or acetonitrile should be colorless to very pale yellow. The development of a yellow, brown, or even dark purple color is a strong indication of oxidative degradation.[8] Another sign of instability, particularly in aqueous solutions, can be the formation of a precipitate, which may consist of insoluble degradation products or the original compound crashing out due to solvent changes.[8]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My stock solution in DMSO has turned a noticeable yellow/brown color after a few days on the benchtop. What caused this, and can I still use it?
Answer:
This color change is a classic sign of the oxidative degradation of the 4-aminophenyl moiety.
-
Causality (The "Why"): Aromatic amines are electron-rich and can be easily oxidized. This reaction is often auto-catalyzed by light and atmospheric oxygen, leading to the formation of highly conjugated, colored impurities like quinone-imines.[9][11] Even ambient laboratory lighting and air in the headspace of your vial can initiate this process.
-
Solution: It is strongly advised not to use the discolored solution. The presence of degradation products can lead to inaccurate quantification, altered biological activity, and unpredictable side reactions in a synthesis.
-
Immediate Action: Discard the degraded solution and prepare a fresh stock.
-
Prevention:
-
Prepare smaller, single-use aliquots of your stock solution to minimize exposure of the entire stock to air and light.
-
Store stock solutions in amber vials to protect them from light.[12]
-
If possible, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing at -20°C or below.[6]
-
-
dot
Caption: Potential pathway for oxidative degradation.
Problem: I'm observing a gradual decrease in my compound's peak area via HPLC analysis when I incubate it in my aqueous assay buffer (pH 8.5). What is the likely issue?
Answer:
A decreasing peak area for the parent compound, especially in an aqueous buffer at non-neutral pH, strongly suggests hydrolytic degradation.
-
Causality (The "Why"): The pyrrolidinone ring is a lactam (a cyclic amide). Amide bonds are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[10] At pH 8.5, you are likely observing base-catalyzed hydrolysis, where hydroxide ions attack the carbonyl carbon of the lactam, leading to ring-opening. This creates a new molecule, 4-amino-4-(4-aminophenyl)butanoic acid, which will have a different retention time on your HPLC column.
-
Solution: The stability of your compound in the final assay conditions is critical for generating reliable data.
-
Immediate Action: Conduct a time-course stability study. Prepare a solution of the compound in your assay buffer, keep it under the exact assay conditions (temperature, light), and analyze samples by HPLC at various time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h). This will quantify the rate of degradation.
-
Prevention:
-
If degradation is significant within the timeframe of your experiment, prepare the final dilution of your compound in the assay buffer immediately before starting the assay.
-
If possible, consider adjusting the assay buffer to a pH closer to neutral (pH 6.5-7.5), where the rate of hydrolysis is typically minimized.[7]
-
Ensure your analytical method can separate the parent compound from the ring-opened hydrolysis product.
-
-
dot
Caption: General pathway for acid/base-catalyzed hydrolysis.
Problem: My analytical results are inconsistent, and I suspect multiple issues. How can I systematically troubleshoot the stability of my compound?
Answer:
A systematic approach is key to diagnosing complex stability problems. A forced degradation study is an authoritative method to understand a compound's liabilities.[13] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Causality (The "Why"): By forcing degradation under specific stress conditions (acid, base, oxidation, heat, light), you can proactively identify the likely degradation products that might appear under your experimental conditions. This allows you to confirm if the new peaks appearing in your chromatograms correspond to specific degradation pathways.
-
Solution: Follow a systematic troubleshooting workflow.
dot
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of solid in a fume hood.
-
Add anhydrous, spectroscopy-grade solvent (e.g., DMSO, DMF) to the appropriate volumetric flask.
-
Sonicate briefly (1-2 minutes) to ensure complete dissolution.
-
Divide the stock solution into smaller, single-use aliquots in amber glass vials.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) if available.
-
Seal tightly and store at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method. It is based on principles outlined in the ICH Q1B guidelines.[14][15]
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photostability: Expose a clear vial containing the stock solution to a calibrated photostability chamber, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.[12][14] Keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
Analysis: Before analysis by LC-MS, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) and analyze. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.
References
- Pyrrolidinone, (4-aminophenyl)-. (n.d.). PubChem.
- Lian, H., Gu, J., & Deng, Y. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
- This compound | 13691-22-0. (n.d.). ChemicalBook.
- Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
- N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (2018). Hindawi.
- Nematollahi, D., et al. (2014). Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. ResearchGate.
- Ríos, A., et al. (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry.
- Johansson, A., et al. (2015). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
- Mitragotri, S., et al. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. PubMed Central.
- Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
- Feng, J., et al. (1995). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. PubMed.
- Corey, E. J., & Achiwa, K. (1969). Oxidation of primary amines to ketones. Journal of the American Chemical Society.
- 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists | Request PDF. (2015). ResearchGate.
- Felis, E., et al. (2020). Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. ResearchGate.
- Abary, D., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed.
- Different pathways for 2,4-D degradation proposed in the literature. (n.d.). ResearchGate.
- Grillo, M. P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. PubMed.
- Wolk, J., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. PubMed.
- Paul, D., et al. (2017). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. PubMed.
- A study on the oxidation of 1‐(4‐chlorophenyl) pyrazolidin‐3‐one to 1‐(4‐chlorophenyl)‐3‐pyrazolol by oxygen. (2023). ResearchGate.
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- 2. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Prevention of Aminophenyl Moiety Oxidation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the prevention of oxidation of the aminophenyl moiety during chemical reactions. As Senior Application Scientists, we understand the nuances and challenges you face in the lab. This resource is built on a foundation of scientific expertise and practical, field-proven insights to help you navigate these complexities and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the aminophenyl moiety so susceptible to oxidation?
The amino group (-NH₂) attached to a benzene ring is an electron-donating group, which makes the aromatic ring electron-rich.[1] This high electron density makes aniline and its derivatives prone to losing electrons, a process known as oxidation.[2][3] This reactivity is a double-edged sword; while it makes the moiety a versatile building block in organic synthesis, it also renders it vulnerable to a variety of oxidizing conditions, including exposure to atmospheric oxygen.[1][4]
Q2: What are the common visual indicators of aminophenyl oxidation in my reaction?
A primary and often immediate sign of oxidation is a change in the color of your reaction mixture.[1] Anilines, which are often colorless or pale yellow when pure, can quickly darken upon oxidation.[4][5] You might observe the formation of highly colored impurities, leading to shades of yellow, brown, dark green, or even black.[1] These colors can be attributed to the formation of species like nitrobenzene, benzoquinones, or polymeric materials such as polyaniline.[1][2]
Q3: What are the major classes of undesired byproducts from aniline oxidation?
The oxidation of anilines can lead to a variety of byproducts, the nature of which depends on the specific oxidant and reaction conditions. Some common classes of byproducts include:
-
Nitrobenzenes: Formed under strong oxidizing conditions.[2][3]
-
Azoxybenzenes and Azobenzenes: Result from the coupling of partially oxidized intermediates.[4][6]
-
Benzoquinones: Can be formed, for example, by oxidation with chromic acid.[4]
-
Polyanilines: Polymeric materials, often appearing as dark precipitates ("aniline black"), can form, especially in acidic conditions.[4][7]
-
Phenazines: Can result from oxidative intramolecular cyclization.[8]
Q4: Can I use antioxidants to prevent the oxidation of my aminophenyl compound?
Yes, the use of antioxidants can be an effective strategy. Antioxidants are sacrificial substances that are more readily oxidized than your compound of interest.[1] Common examples include phenolic compounds like BHA and BHT, and vitamins C and E.[9][10] The choice of antioxidant will depend on its compatibility with your reaction conditions. Additionally, storing aniline and its derivatives over zinc dust can help prevent oxidation to nitrobenzene, as zinc acts as a reducing agent.[11]
Q5: How should I purify my final product if I suspect oxidation has occurred?
If your crude product is discolored due to oxidative impurities, several purification techniques can be employed.
-
Recrystallization: This is a powerful technique for purifying solid compounds.[12] Often, treating the crude product with activated carbon during recrystallization can help adsorb colored impurities.
-
Column Chromatography: Silica gel or amine-functionalized silica can be used to separate the desired product from more polar, oxidized byproducts.[13]
-
Acidic Wash: During a liquid-liquid extraction, an acidic wash (e.g., with dilute HCl) can be used. The basic aniline will be protonated and move to the aqueous phase, potentially leaving less basic impurities in the organic layer.[5]
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to troubleshooting common issues related to aminophenyl oxidation.
Scenario 1: My reaction mixture turns dark immediately upon adding a reagent.
-
Possible Cause: The reagent itself may be an oxidizing agent, or the reaction conditions are promoting rapid oxidation. For instance, metal salts like Cu(II) or Fe(III) can directly oxidize anilines.[1] Similarly, strong acids used in reactions like nitration can promote oxidation.[5][14]
-
Solutions:
-
Reagent Selection: If possible, choose a reagent in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1]
-
Controlled Addition: Add the potentially oxidizing reagent slowly to the aniline solution, preferably at a reduced temperature, to control the reaction rate and minimize oxidation.[1]
-
Use of Protecting Groups: Temporarily protecting the amino group is a highly effective strategy. Acetylation to form an acetanilide is a common and robust method that reduces the ring's susceptibility to oxidation.[1][5][14]
-
Workflow for Amine Protection
Caption: Decision workflow for employing a protecting group strategy.
Scenario 2: My product is unstable and discolors upon exposure to air during workup and purification.
-
Possible Cause: Many aminophenyl compounds are inherently sensitive to air oxidation, especially in solution.[1][15] The process of filtration and solvent removal often introduces significant exposure to atmospheric oxygen.
-
Solutions:
-
Inert Atmosphere: The most direct solution is to perform the reaction and workup under an inert atmosphere of nitrogen or argon.[1][5][15] This includes using degassed solvents and transferring solutions via cannula.[1]
-
Rapid Workup: Minimize the time the compound is exposed to air.[1]
-
Solvent Choice: Sometimes, changing the solvent can help. For instance, switching from ethanol to ethyl acetate has been reported to reduce oxidation in some cases.[15]
-
In Situ Conversion to a Salt: If the free amine is unstable, it can be converted to a more stable salt (e.g., hydrochloride salt) immediately after the reaction.[15]
-
Experimental Protocol: Working Under an Inert Atmosphere
-
Apparatus Setup: Assemble your glassware and flush the entire system with a dry, inert gas (e.g., nitrogen or argon). Use a bubbler to monitor the gas flow.[1]
-
Degassing Solvents: Degas all solvents by sparging with an inert gas for at least 15-30 minutes to remove dissolved oxygen.[15]
-
Reagent Preparation: Dissolve your aminophenyl compound and other reagents in separate flasks using the degassed solvents.
-
Reagent Transfer: Transfer solutions between flasks using a cannula or a dropping funnel while maintaining a positive pressure of the inert gas.[1]
-
Reaction: Conduct the reaction under a constant, gentle flow of the inert gas.
-
Workup: Perform the workup procedures (e.g., quenching, extraction, filtration) as quickly as possible, ideally maintaining an inert atmosphere where feasible.[1] For filtration, consider techniques like reverse filtration under positive pressure.[15]
Scenario 3: I am performing an electrophilic substitution (e.g., halogenation, nitration) and getting a complex mixture of polysubstituted and oxidized products.
-
Possible Cause: The powerful electron-donating nature of the amino group makes the aromatic ring highly activated and susceptible to polysubstitution.[14] Furthermore, the acidic conditions often used for these reactions can promote oxidation.[5]
-
Solution: The Power of Protecting Groups Temporarily converting the amino group to a less activating group is the standard and most effective solution.[14][16] This strategy, known as using a "protecting group," allows for controlled, selective reactions.[17]
Comparative Table of Common Amine Protecting Groups
| Protecting Group | Reagent for Introduction | Conditions for Removal | Stability | Key Advantages |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Prone to hydrolysis | Inexpensive, moderates reactivity effectively.[5] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[18] | Stable to base and hydrogenolysis.[18] | Robust, volatile byproducts upon removal.[18] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[18] | Stable to mild acidic and basic conditions.[18] | Orthogonal to Boc and Fmoc groups.[18] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[18] | Stable to acid and hydrogenolysis.[18] | Removal under very mild, basic conditions.[18] |
The choice of protecting group depends on the stability required for subsequent reaction steps and the need for selective removal (orthogonality) if other protected functional groups are present.[17][18]
Detailed Protocol: Acetylation of an Aminophenyl Moiety
This protocol describes the protection of an aniline derivative via acetylation, a common strategy to prevent oxidation and control reactivity during electrophilic substitution.[1][5]
-
Dissolution: In a round-bottom flask, dissolve the aminophenyl compound in a suitable solvent such as dichloromethane or glacial acetic acid.[1]
-
Reagent Addition: Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the solution with stirring. An exothermic reaction may occur.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed (usually 1-2 hours).[1]
-
Isolation: Pour the reaction mixture into cold water with vigorous stirring. The acetanilide product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure, protected compound.
Logical Flow for Troubleshooting Aminophenyl Oxidation
Sources
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- 2. openaccessjournals.com [openaccessjournals.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
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- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics [mdpi.com]
- 10. The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
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- 14. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Protective Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Diastereomers of 1-(4-Aminophenyl)pyrrolidin-2-one Derivatives
Introduction
Welcome to the technical support center for the resolution of 1-(4-aminophenyl)pyrrolidin-2-one derivatives. As researchers and drug development professionals, you are aware that the stereochemical configuration of a molecule is paramount, often dictating its pharmacological and toxicological profile. The derivatives of this compound are a critical class of compounds, and achieving diastereomeric purity is a frequent and crucial challenge in their synthesis and development.
Unlike enantiomers, diastereomers possess different physicochemical properties, which theoretically makes them separable by standard chromatographic techniques like HPLC.[1][2] However, in practice, the structural similarities between diastereomers can be subtle, leading to significant challenges in achieving baseline resolution. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome these separation challenges effectively.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the chromatographic separation of this compound diastereomers.
Question 1: Why am I seeing poor or no separation of my diastereomers on a standard C18 reverse-phase column?
Answer: This is the most common challenge and is fundamentally a selectivity problem.[1] While diastereomers can be separated on achiral stationary phases, the differences in their interaction with a standard C18 phase may be insufficient. The this compound core is relatively polar, and the subtle differences in the spatial arrangement of substituents may not lead to differential partitioning into the non-polar C18 chains.
Recommended Actions & Rationale:
-
Modify Mobile Phase Composition: This is the most straightforward first step.[1]
-
Change Organic Modifier: Switch between acetonitrile and methanol. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. This change in proticity can alter interactions with your analytes and the stationary phase, potentially enhancing selectivity.
-
Adjust Additives: The aminophenyl group is basic. Introducing a mobile phase additive like trifluoroacetic acid (TFA) or formic acid (FA) can protonate this amine.[3] This changes the molecule's overall polarity and conformational rigidity, which can significantly impact retention and selectivity. Start with a low concentration (e.g., 0.1%) and optimize.
-
Vary Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[4] Running separations at different temperatures (e.g., 25°C, 40°C, 55°C) can sometimes dramatically improve resolution.[1]
-
-
Change the Achiral Stationary Phase: If mobile phase optimization fails, the column chemistry is the next critical variable.
-
Phenyl Column: A phenyl stationary phase offers π-π interactions with the aromatic aminophenyl ring of your molecule. These alternative interactions, compared to the hydrophobic interactions of a C18, can often provide the necessary selectivity for diastereomer separation.
-
Pentafluorophenyl (PFP) Column: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability makes them powerful for separating closely related isomers.
-
-
Consider a Chiral Stationary Phase (CSP): While not always necessary for diastereomers, a CSP can exhibit very high selectivity.[1] If achiral methods are unsuccessful, screening a few chiral columns is a logical next step. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability.[5][6]
Question 2: My peaks are broad and tailing, compromising resolution and quantification. What are the causes and solutions?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column. For this compound derivatives, the basic amine is a common culprit.
Recommended Actions & Rationale:
-
Address Secondary Interactions:
-
Mobile Phase Additives: The basic amine can interact strongly with acidic silanol groups present on the surface of silica-based columns, leading to tailing.[1] Adding a basic competitor, like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase in normal-phase or polar organic mode can saturate these active sites and improve peak shape.[3] In reverse-phase, using an acidic modifier (TFA, FA) can protonate the amine, which also helps to reduce tailing by preventing interaction with silanols.
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are "end-capped" to block most of the acidic silanol groups, significantly reducing the potential for tailing with basic compounds.[1]
-
-
Check for Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening. Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are made correctly to minimize dead volume.
-
Optimize Flow Rate: While a flow rate of 1.0 mL/min is common for 4.6 mm ID columns, decreasing the flow rate can sometimes enhance efficiency and, consequently, resolution.[7]
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution(s) |
| Poor/No Resolution | Insufficient selectivity of the column/mobile phase system. | 1. Modify mobile phase (change organic modifier, add acid/base).2. Change stationary phase (e.g., to Phenyl or PFP).3. Try a Chiral Stationary Phase (CSP).4. Optimize temperature. |
| Peak Tailing | Secondary interactions of the basic amine with acidic silanols. | 1. Add a basic additive (e.g., DEA) in NP or an acidic additive (e.g., TFA) in RP.2. Use a modern, high-purity, end-capped column. |
| Extra-column band broadening. | 1. Use narrow ID tubing.2. Ensure fittings are properly made to avoid dead volume. | |
| Low Recovery (Prep) | Strong adsorption of the compound to the stationary phase. | 1. Modify mobile phase to reduce retention.2. Consider a different stationary phase with weaker interactions. |
| Sample precipitation on the column. | 1. Ensure sample is fully dissolved in the mobile phase or a weaker solvent.2. Reduce sample loading concentration. |
Frequently Asked Questions (FAQs)
Q1: Is a chiral stationary phase (CSP) absolutely required to separate my diastereomers? No, not necessarily. Because diastereomers have different physical properties, they can often be separated on standard achiral columns (like C18, Phenyl, or Silica).[1] The key is to find a system where the small differences in their 3D structure translate into a significant difference in interaction with the stationary phase. A CSP is a powerful tool to try when achiral methods fail to provide adequate resolution.
Q2: Which analytical techniques should I use to confirm the purity and identity of my separated diastereomers? Confirming purity and structure is critical. A multi-technique approach is best:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your isolated compounds, ensuring no degradation or side-products are present. Both diastereomers will have the exact same mass.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this task. The two separated diastereomers will have distinct NMR spectra.[9] Key protons will show different chemical shifts and/or coupling constants. You can determine the diastereomeric ratio (d.r.) of a mixture by integrating unique, well-resolved signals corresponding to each diastereomer.[9][10][11]
-
Chiral HPLC/SFC: Re-injecting the isolated fractions onto the same or a different chiral column under optimized conditions is the best way to confirm diastereomeric purity.
Q3: I am scaling up my separation to preparative chromatography and experiencing low recovery. What should I do? Low recovery during scale-up is often due to the larger amount of material interacting more strongly with the system.
-
Check Sample Solubility: Ensure your concentrated sample is fully soluble in the mobile phase. Precipitation at the head of the column is a common cause of pressure issues and lost material.[12] It is often best to dissolve the sample in the mobile phase itself or a solvent weaker than the mobile phase.[13]
-
Optimize Loading: Overloading the column can lead to poor peak shape and apparent loss of material. Perform a loading study at the analytical scale to determine the maximum amount of sample that can be injected without compromising peak integrity, then scale that mass to your preparative column.
-
Consider Flash Chromatography: For larger quantities (hundreds of mg to grams), preparative HPLC can be costly and time-consuming. Reverse-phase flash chromatography using C18 cartridges can be a highly effective and economical alternative for purifying diastereomers.[2]
Key Experimental Protocols
Protocol 1: Method Development for Diastereomer Separation by HPLC
This protocol outlines a systematic approach to developing a separation method.
-
Initial Column & Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl).
-
Prepare two primary reverse-phase mobile phase systems: A) Water/Acetonitrile with 0.1% Formic Acid and B) Water/Methanol with 0.1% Formic Acid.
-
Run a broad gradient (e.g., 5% to 95% organic over 15 minutes) on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[1]
-
-
Optimization of Mobile Phase:
-
Based on the best result from screening, focus on that column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C).[1]
-
-
Chiral Column Screening (If Necessary):
-
If achiral methods fail, select two to three CSPs with different selectivities (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).[6][14]
-
Screen using typical mobile phases for these columns (e.g., Normal Phase: Hexane/Isopropanol; Reverse Phase: Acetonitrile/Water with buffer). Follow the manufacturer's guidelines for solvent compatibility, especially for coated CSPs.[5][15]
-
Diagram: Method Development Workflow
Caption: A decision workflow for systematic HPLC method development.
References
- BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
- BenchChem. (n.d.). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.
- Foroozandeh, M., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-4.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chem Commun (Camb).
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- Sousa, M., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
- PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods Mol Biol.
- Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity.
- Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- ResearchGate. (n.d.). Effect of mobile phase additive on chiral separation.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- PubMed. (2010). Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci.
- Chromatography Forum. (2008). Separation of diastereomers.
- NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- MDPI. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development.
- Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- RSC Publishing. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this crucial synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses high-level strategic decisions regarding the catalytic approach for the N-arylation of 2-pyrrolidinone, the key step in forming the target molecule's precursor, 1-(4-nitrophenyl)pyrrolidin-2-one.
Q1: What are the primary catalytic methods for the N-arylation of 2-pyrrolidinone?
A1: The formation of the C(aryl)-N(amide) bond is the most critical step in this synthesis. The two most prominent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (often referred to as the Goldberg reaction for amides).[1][2] Both methods have evolved significantly to offer milder conditions and broader substrate scopes compared to their initial discoveries.
-
Buchwald-Hartwig Amination: This is a powerful and versatile method that utilizes a palladium catalyst paired with a specialized phosphine ligand to couple aryl halides or triflates with amines or amides.[3] It is often favored for its high functional group tolerance and typically milder reaction conditions.
-
Ullmann Condensation/Goldberg Reaction: This classic reaction uses a copper catalyst. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ soluble copper sources and ligands (e.g., diamines, amino acids) to facilitate the reaction under significantly milder conditions.[2][4]
Q2: For the N-arylation of a lactam like 2-pyrrolidinone, should I choose a Palladium or Copper-based system?
A2: The choice depends on several factors, including available equipment, cost, and the specific substrate's sensitivities.
-
Palladium (Buchwald-Hartwig) is often the first choice for versatility and efficiency. It generally operates at lower temperatures (80-110 °C) and lower catalyst loadings (0.5-5 mol%).[5] The vast library of available phosphine ligands allows for fine-tuning the reaction to overcome challenges like steric hindrance or electronic deactivation.[6] However, palladium is a precious metal, making it more expensive, and residual metal contamination can be a concern in pharmaceutical applications, requiring rigorous purification.[3]
-
Copper (Ullmann/Goldberg) is a cost-effective and robust alternative. Copper is significantly more abundant and less expensive than palladium. Modern ligand-accelerated protocols have made it competitive with palladium systems.[4] However, Cu-catalyzed reactions can sometimes require higher temperatures or longer reaction times and may have a narrower substrate scope compared to the most advanced palladium systems.[2]
Q3: I've selected the Buchwald-Hartwig approach. How do I choose the optimal palladium catalyst and ligand?
A3: This is the most critical parameter for a successful Buchwald-Hartwig reaction. Amides and lactams are generally less nucleophilic than amines, making the choice of a highly active catalyst system essential.[7]
-
Palladium Precatalyst: Modern precatalysts, such as G3 or G4 Buchwald precatalysts, are often preferred.[6] These are air-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using simple salts like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activation steps.[6][8]
-
Ligand Selection: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1] For coupling a lactam, bulky and electron-rich biarylphosphine ligands are the state-of-the-art.
-
Rationale: Bulky ligands promote the C-N bond-forming reductive elimination step, which is often the rate-limiting step for less nucleophilic amides.[9] Electron-rich ligands accelerate the initial oxidative addition of the aryl halide to the Pd(0) center.[10]
-
Recommended Ligands: For this transformation, ligands like XPhos , RuPhos , or BrettPhos are excellent starting points due to their proven efficacy in challenging C-N couplings.[6]
-
Q4: What are the most important parameters to optimize in a Copper-catalyzed Goldberg reaction?
A4: For a successful Cu-catalyzed N-arylation of 2-pyrrolidinone, the key is to move beyond traditional "copper powder" methods.
-
Copper Source: Use a soluble Cu(I) salt, such as CuI or CuBr , as they are more reactive and lead to more reproducible outcomes.
-
Ligand: The addition of a ligand is critical to solubilize the copper salt and accelerate the catalytic cycle. Simple, inexpensive ligands like L-proline or its derivatives, and 1,10-phenanthroline are highly effective.[4]
-
Base: A strong, non-nucleophilic base is required. K₃PO₄ or K₂CO₃ are commonly used and have been shown to be highly effective.[4]
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically the best choice as they help dissolve the reagents and facilitate the reaction at lower temperatures.[4][11]
Section 2: Troubleshooting Guide for Synthesis
This section addresses specific problems you may encounter during the synthesis and provides a logical path to a solution.
Problem 1: Low or No Conversion of Starting Material
-
Q: My Buchwald-Hartwig reaction with 1-chloro-4-nitrobenzene and 2-pyrrolidinone is stalled. I'm using Pd(OAc)₂, a phosphine ligand, and NaOtBu in toluene. What should I investigate first?
-
A: Potential Cause & Solution Pathway:
-
Inactive Catalyst: The reduction of Pd(II) from Pd(OAc)₂ to the active Pd(0) can be inefficient or incomplete.[8] Solution: Switch to an air-stable Pd(0) source like Pd₂(dba)₃ or, preferably, a modern Buchwald precatalyst (e.g., XPhos Pd G3) which does not require a reduction step and ensures a consistent concentration of the active catalyst.[6]
-
Atmosphere Contamination: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen, which can lead to catalyst decomposition. Solution: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents are anhydrous and degassed.
-
Inappropriate Base/Ligand Combination: While NaOtBu is a strong base, it might not be optimal for this specific lactam arylation. Solution: Consider screening other bases. A weaker base like K₃PO₄ or Cs₂CO₃ can sometimes give cleaner reactions and higher yields, especially with sensitive substrates.[12] Also, ensure your ligand is sufficiently electron-rich and bulky for this challenging coupling. If using a simple ligand like PPh₃, it is likely not active enough; switch to a biarylphosphine ligand like XPhos.[6]
-
Insufficient Temperature: While many Buchwald-Hartwig reactions run at ~100 °C, coupling with less reactive aryl chlorides or weakly nucleophilic lactams may require slightly higher temperatures. Solution: Cautiously increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition.
-
-
Problem 2: Significant Formation of Side Products
-
Q: My reaction is producing a significant amount of 4-nitrophenol and biaryl (from homocoupling). What is causing this and how can I fix it?
-
A: Potential Cause & Solution Pathway:
-
Hydroxylation (leading to 4-nitrophenol): This side reaction can occur if there is water in the reaction mixture or if a hydroxide base is used or generated in situ.[13] The palladium intermediate can react with water/hydroxide instead of the desired lactam. Solution: Use high-purity, anhydrous solvents and reagents. If using a base like K₃PO₄, ensure it is anhydrous. Avoid hydroxide bases entirely for this transformation.
-
Homocoupling (leading to biaryl): This often points to a problem where the rate of reductive elimination (the final C-N bond formation) is slow compared to other catalyst decomposition or side pathways.[11] Solution: The choice of ligand is paramount here. A bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is designed to accelerate reductive elimination, which will outcompete the pathways leading to homocoupling.[9] Increasing the reaction concentration can also sometimes favor the desired bimolecular coupling over side reactions.
-
-
Problem 3: The Nitro Group Reduction is Inefficient or Incomplete
-
Q: I have successfully synthesized 1-(4-nitrophenyl)pyrrolidin-2-one, but the reduction to the amine using H₂ and Pd/C is slow and gives a complex mixture. What can I do?
-
A: Potential Cause & Solution Pathway:
-
Catalyst Poisoning: The crude product from the C-N coupling step may contain residual phosphine ligands or other species that can poison the surface of the Pd/C catalyst. Solution: Purify the nitro-intermediate by column chromatography or recrystallization before attempting the reduction.
-
Inefficient Hydrogen Transfer: The pressure of H₂ might be too low, or the agitation might be insufficient for good mixing in a three-phase system (solid catalyst, liquid solution, gas). Solution: Ensure vigorous stirring. If using a balloon of H₂, consider switching to a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained pressures (e.g., 50 psi).
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, several other reliable methods can be used for nitro group reduction. Solution: Consider using tin(II) chloride (SnCl₂) in HCl/Ethanol, or iron powder (Fe) in acetic acid. These methods are often very robust and less prone to catalyst poisoning issues.
-
-
Section 3: Data Summary & Recommended Protocols
Table 1: Comparison of Typical Catalyst Systems for N-Arylation of 2-Pyrrolidinone
| Parameter | Buchwald-Hartwig (Palladium) | Goldberg Reaction (Copper) |
| Catalyst | XPhos Pd G3 Precatalyst | Copper(I) Iodide (CuI) |
| Ligand | XPhos (part of precatalyst) | L-Proline or derivative[4] |
| Base | K₃PO₄ or Cs₂CO₃ | K₃PO₄[4] |
| Solvent | Toluene or 1,4-Dioxane | DMSO or DMF[4] |
| Temperature | 90 - 110 °C | 110 - 130 °C |
| Catalyst Loading | 1 - 3 mol% | 5 - 10 mol% |
| Typical Yields | Good to Excellent (>85%) | Good to Excellent (>80%) |
| Key Advantage | High activity, broad scope, milder | Low cost, robust |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
This protocol is based on established Buchwald-Hartwig amination principles for lactams.[14]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.5 M solution with respect to the aryl chloride).
-
Inerting: Seal the vessel and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the solution.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-nitrophenyl)pyrrolidin-2-one.
Protocol 2: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
This protocol uses standard catalytic hydrogenation conditions.
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr bottle), add the purified 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% Pd basis) under a stream of inert gas.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-12 hours). The consumption of hydrogen can also be monitored on a pressure gauge.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Visualizations
Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Palladium-catalyzed N-arylation of a lactam.
Diagram 2: Troubleshooting Flowchart for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.
References
- Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Tert-butylnonan-5-amine. Benchchem. Link
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Link
- Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. Benchchem. Link
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.Journal of the American Chemical Society. Link
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Link
- Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec (YouTube). Link
- Buchwald–Hartwig amin
- Aniracetam. Wikipedia. Link
- Ullmann condens
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Organic Syntheses. Link
- Optimization of the Buchwald-Hartwig reaction.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Link
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.Organic Letters. Link
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.The Journal of Organic Chemistry. Link
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.ACS Omega. Link
- Avoiding byproduct formation in N-aryl
- Copper-Catalyzed N-Arylation of Amides Using (S)
- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
- Novel synthesis method of nootropic piracetam.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Reduction of compound 2 to yield pyrrolidine 6.
- Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines.Organic & Biomolecular Chemistry. Link
- Pyrrolidine synthesis. Organic Chemistry Portal. Link
- Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.Pharmaceutical Chemistry Journal. Link
- Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts.
- Recent Advances in the Synthesis of Pyrrolidines.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.Journal of Medicinal Chemistry. Link
- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles.Chemistry – A European Journal. Link
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.Organic Letters. Link
- 1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent.Acta Crystallographica Section C. Link
- Synthesis of unique pyrrolidines for drug discovery. Enamine. Link
- Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope.MIT Open Access Articles. Link
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.The Journal of Organic Chemistry. Link
- Direct Palladium-Catalyzed β-Arylation of Lactams.
- Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction.Organic Chemistry Frontiers. Link
- 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent.
- Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- Completely N¹-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.MIT Open Access Articles. Link
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managing thermal decomposition during 1-(4-Aminophenyl)pyrrolidin-2-one synthesis
Technical Support Center: 1-(4-Aminophenyl)pyrrolidin-2-one Synthesis
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on mitigating thermal decomposition. As a crucial intermediate in the synthesis of nootropic agents like Aniracetam, achieving high purity and yield of this compound is paramount.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success of your experiments.
Understanding the Challenge: Thermal Decomposition
The synthesis of this compound, most commonly achieved via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination, involves the formation of a C(sp²)–N bond between an aryl halide and 2-pyrrolidinone.[3][4] While effective, these reactions often require elevated temperatures to proceed at a reasonable rate. The target molecule, an N-aryl lactam, possesses functional groups that can be susceptible to degradation under harsh thermal conditions.
Thermal decomposition can lead to a cascade of undesirable outcomes:
-
Reduced Yield: The primary product degrades, directly impacting the final yield.
-
Impurity Formation: Side reactions and fragmentation lead to complex impurity profiles, complicating purification.
-
Discoloration: The formation of polymeric or oxidized byproducts often results in a dark brown or black reaction mixture, indicating significant decomposition.
-
Inconsistent Results: Poorly controlled thermal conditions lead to a lack of reproducibility between batches.
The key to a successful synthesis lies in carefully balancing reaction kinetics with the thermal stability of the reactants and products.
Frequently Asked Questions (FAQs)
Q1: What are the immediate visual signs of thermal decomposition in my reaction?
A: The most common sign is a rapid and significant darkening of the reaction mixture. A successful reaction should typically maintain a lighter brown or amber color. If the solution turns dark brown, black, or tar-like, it is a strong indicator that decomposition is occurring. Another sign is the evolution of gas or an unexpected pressure buildup in a sealed reaction vessel.
Q2: What is the primary cause of thermal decomposition in this synthesis?
A: The primary cause is excessive reaction temperature or prolonged heating. While heat is required to drive the catalytic cycle, exceeding the thermal stability threshold of the N-aryl lactam product or the starting materials can initiate degradation pathways. This is particularly true if "hot spots" develop in the reaction vessel due to inefficient stirring.
Q3: What is the optimal temperature range for a Buchwald-Hartwig synthesis of this compound?
A: The optimal temperature is highly dependent on the specific catalyst system (palladium precursor and ligand), base, and solvent used. Generally, temperatures in the range of 80-110°C are employed.[5] It is crucial to start with the lower end of a literature-reported range and monitor the reaction's progress closely. Microwave-assisted synthesis can sometimes shorten reaction times, reducing the overall thermal stress on the molecules, but requires careful temperature control.[6]
Q4: How does my choice of catalyst, ligand, and base affect thermal stability?
A: The efficiency of the catalyst system is inversely related to the risk of thermal decomposition. A highly active catalyst system (e.g., a modern generation Buchwald-Hartwig precatalyst and a sterically hindered biarylphosphine ligand like X-Phos) can achieve high conversion at lower temperatures and shorter reaction times, thereby minimizing degradation.[6] The choice of base is also critical; while a strong base like sodium tert-butoxide is common, its reaction with other components can generate species that contribute to side reactions if not properly controlled.
Q5: Can the solvent choice help in managing thermal decomposition?
A: Absolutely. High-boiling point solvents like toluene, dioxane, or xylenes are common to achieve the necessary reaction temperatures.[3] The solvent's ability to effectively transfer heat and prevent localized overheating is important. Furthermore, ensuring the use of dry, degassed solvents is critical, as oxygen can contribute to oxidative degradation pathways, which are often accelerated by heat.
Q6: What are the likely impurities formed from thermal decomposition?
A: Decomposition can lead to a variety of impurities, including products from ring-opening of the pyrrolidinone moiety, de-amination, or polymerization. You may also see byproducts from side reactions of the catalyst, such as the formation of biphenyl species from the ligand.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Excessive Reaction Temperature: The product is degrading faster than it is being formed. 2. Incomplete Reaction: The temperature is too low or the reaction time is too short. 3. Inefficient Catalyst: The chosen catalyst/ligand system is not active enough for this specific transformation. | 1. Temperature Optimization: Reduce the temperature by 10-15°C and monitor the reaction over a longer period. 2. Reaction Monitoring: Track the reaction progress using TLC or GC-MS to find the optimal endpoint before significant decomposition begins. 3. Catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., X-Phos, S-Phos, JohnPhos) to find a more efficient system.[5][6] |
| Dark Brown/Black Reaction Mixture | 1. Severe Thermal Decomposition: Gross overheating of the reaction. 2. Oxidative Degradation: Presence of oxygen in the reaction vessel. 3. Base-Induced Decomposition: The base may be reacting with the solvent or starting materials at high temperatures. | 1. Strict Temperature Control: Use a precisely controlled oil bath or heating mantle with a thermocouple. Ensure vigorous stirring. 2. Inert Atmosphere: Ensure the reaction is set up under a robust inert atmosphere (Nitrogen or Argon). Use properly degassed solvents. 3. Base Evaluation: Consider using a milder base (e.g., K₃PO₄) or adding the base in portions. |
| Product is an Oil or Fails to Crystallize | 1. High Impurity Level: The presence of decomposition byproducts is inhibiting crystallization. 2. Residual Solvent: High-boiling point solvents may be trapped in the product. | 1. Rigorous Purification: Perform column chromatography to separate the desired product from impurities before attempting crystallization. 2. Solvent Removal: Ensure complete removal of the reaction solvent under high vacuum. Consider co-evaporation with a lower-boiling solvent. |
| Multiple Spots on TLC/GC-MS | 1. Side Reactions: Competing reaction pathways are occurring. 2. Progressive Decomposition: The product is forming and then degrading into multiple other compounds. | 1. Re-evaluate Stoichiometry: Ensure the ratio of aryl halide, pyrrolidinone, base, and catalyst is optimal. 2. Kinetic Analysis: Take aliquots at different time points to understand when the impurities start to form, and stop the reaction before this point. |
Visualized Workflows and Pathways
Diagram 1: Synthesis Pathway & Decomposition Risk
Caption: Key stages of the Buchwald-Hartwig synthesis and points of thermal risk.
Diagram 2: Troubleshooting Logic Flow
Caption: A step-by-step guide to diagnosing thermal decomposition issues.
Recommended Protocol: Buchwald-Hartwig Amination with Minimized Thermal Risk
This protocol is designed to minimize thermal decomposition by using a modern, highly active catalyst system that allows for lower temperatures and shorter reaction times.
Reagents & Equipment:
-
1-bromo-4-nitrobenzene
-
2-pyrrolidinone
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add 1-bromo-4-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), and sodium tert-butoxide (1.4 eq) to the reaction vessel.
-
Catalyst Preparation: In a separate glovebox or flask under inert gas, briefly mix Pd(OAc)₂ (0.02 eq) and X-Phos (0.04 eq) in a small amount of toluene. This pre-formation helps generate the active catalyst.
-
Reaction Setup: Add anhydrous, degassed toluene to the main reaction vessel to achieve a suitable concentration (e.g., 0.5 M). Begin vigorous stirring.
-
Catalyst Addition & Heating: Add the catalyst slurry to the reaction mixture. Equip the flask with a condenser and begin heating to 90-100°C . Critical Step: Do not exceed 100°C initially. Precise temperature control is essential.
-
Monitoring: Monitor the reaction every 1-2 hours via TLC or GC-MS. The reaction is often complete within 4-8 hours. Avoid unnecessarily long reaction times.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by slowly adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification of Nitro Intermediate: The crude N-(4-nitrophenyl)pyrrolidin-2-one should be purified by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to remove baseline impurities and catalyst residues.
-
Reduction to Amine: The purified nitro-intermediate can then be reduced to the final product, this compound, under standard, non-pyrophoric conditions (e.g., SnCl₂·2H₂O in ethanol, or H₂ with Pd/C catalyst). This two-step approach avoids exposing the final, more sensitive amine product to the high temperatures of the coupling reaction.
This strategic two-step process—coupling to form the nitro-intermediate followed by a separate, milder reduction—isolates the thermally sensitive final product from the harsh conditions of the C-N bond formation, significantly reducing the risk of decomposition and simplifying purification.
References
- Buchwald–Hartwig amination. (2024). In Wikipedia.
- Aniracetam. (2024). In Wikipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ResearchGate.
Sources
- 1. Aniracetam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. rsc.org [rsc.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Purification of Crude 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(4-Aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. Achieving high purity of this compound is critical for its successful application in pharmaceutical development and other research areas where it serves as a key building block.[1] This document provides in-depth, experience-driven advice and practical protocols to help you identify, understand, and eliminate impurities.
Understanding the Core Challenge: Common Impurities and Their Origins
The synthesis of this compound, while straightforward in principle, can be prone to the formation of several impurities. These can arise from starting materials, side reactions, or degradation during workup and purification. Proactively understanding these potential pitfalls is the first step toward a successful purification strategy.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Type | Potential Source | Impact on Final Product |
| Unreacted Starting Materials | Incomplete reaction; non-optimal stoichiometry or reaction conditions. | Can interfere with downstream reactions and introduce inaccuracies in yield calculations. |
| Oligomeric/Polymeric Byproducts | Side reactions, particularly under harsh temperature or pH conditions. | Can be difficult to remove and may affect the physical properties of the final product. |
| Oxidation Products | Exposure of the aromatic amine to air, especially in the presence of light or metal catalysts. | Often colored, leading to discoloration of the final product. Can have different reactivity in subsequent steps. |
| Solvent-Related Impurities | Trapped residual solvents from the reaction or purification steps. | Can affect crystal formation and may be toxic, which is a critical concern for pharmaceutical applications. |
A robust analytical assessment is the foundation of any purification effort. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying and quantifying impurities.[2]
Troubleshooting Guide: A-Q&A Approach to Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound. Each question is followed by a detailed explanation of the cause and a step-by-step protocol to resolve the issue.
Q1: My isolated this compound is colored (yellow to brown), but the pure compound should be an off-white solid. What is the cause and how can I fix it?
A1: Underlying Cause: The coloration is most likely due to the presence of oxidized impurities. The aromatic amine group in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions. These oxidized species are often highly colored and can be present even in small amounts.
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent. A good starting point is a solvent in which the compound is highly soluble at elevated temperatures and less soluble at room temperature, which will also be suitable for subsequent recrystallization. Examples include ethanol, isopropanol, or a mixture of ethanol and water.
-
Activated Carbon Treatment:
-
Heat the solution to near boiling.
-
Add a small amount of activated carbon (typically 1-5% w/w relative to the crude product). Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Stir the mixture at this temperature for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel containing a pad of celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.
-
-
Crystallization:
-
Allow the hot, colorless filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q2: My NMR/HPLC analysis shows the presence of unreacted starting materials. How can I efficiently remove them?
A2: Underlying Cause: The presence of starting materials indicates an incomplete reaction. This could be due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry.
Troubleshooting Protocol: Liquid-Liquid Extraction and Recrystallization
-
Liquid-Liquid Extraction (for removal of non-basic impurities):
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous phase, leaving non-basic impurities in the organic phase.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Further purify the product obtained from extraction by recrystallization. Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for this compound include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Q3: I am observing a broad, poorly defined peak in my HPLC chromatogram, suggesting polymeric material. What is the best way to remove this?
A3: Underlying Cause: Polymeric or oligomeric impurities can form under harsh reaction conditions, such as high temperatures or in the presence of strong acids or bases. These impurities often have very different solubility profiles compared to the desired product.
Troubleshooting Protocol: Precipitation/Anti-Solvent Addition
-
Solvent Selection: Dissolve the crude product in a minimal amount of a "good" solvent in which the desired compound is highly soluble (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)). Polymeric materials may also dissolve or remain as a suspension.
-
Precipitation:
-
Slowly add an "anti-solvent" (a solvent in which the desired product is poorly soluble, but the polymeric impurities are at least partially soluble, or vice-versa) to the solution with vigorous stirring. For a polar "good" solvent, a non-polar "anti-solvent" like hexane or heptane might work. Conversely, if the product is dissolved in a less polar solvent, adding a polar anti-solvent like water could be effective. The goal is to selectively precipitate the desired product while leaving the polymeric material in solution, or vice-versa.
-
-
Isolation: Collect the precipitate by filtration, wash with the anti-solvent, and dry. Alternatively, if the polymer precipitates first, filter it off and then crystallize the desired product from the filtrate.
-
Analysis: Analyze the isolated material by HPLC to confirm the removal of the polymeric impurity.
Visualizing the Purification Workflow
A systematic approach is crucial for efficiently removing impurities. The following diagram illustrates a general decision-making workflow for the purification of crude this compound.
Caption: A decision-tree workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? A1: Commercially available this compound typically has a purity of 97% or higher.[3][4] However, for demanding applications such as pharmaceutical synthesis, further purification may be necessary to remove trace impurities.
Q2: Can I use column chromatography for purification? A2: Yes, column chromatography can be an effective method for purifying this compound, especially on a smaller scale. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane or dichloromethane in methanol is a common choice. However, for larger quantities, recrystallization is often more practical and economical.
Q3: What are the ideal storage conditions for this compound to prevent degradation? A3: To minimize oxidation and degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q4: Are there any specific safety precautions I should take when handling this compound? A4: Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100.
- Antonenko, T. S., et al. (2012). An Update on the Synthesis of Pyrrolo[2][9]benzodiazepines. Molecules, 17(9), 11036-11075.
- Nguyen, T. L. H., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2496-2505.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6).
Sources
Technical Support Center: Method Development for Robust Scale-Up of 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to empower you to develop a robust, safe, and scalable manufacturing process for this key pharmaceutical intermediate.
Overview of the Core Synthesis: Buchwald-Hartwig Amination
The most common and versatile method for synthesizing this compound (APPA) on a large scale is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction forms the crucial C-N bond by coupling an aryl halide (or sulfonate) with an amine. For APPA, the reaction typically involves coupling 2-pyrrolidinone with a p-substituted aniline precursor, such as 4-bromoaniline or 4-chloroaniline.
The reaction's success hinges on a synergistic interplay between a palladium precursor, a phosphine ligand, and a base, each playing a critical role in the catalytic cycle.
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Troubleshooting Guide: Reaction Optimization & Execution
This section addresses common issues encountered during the synthesis of APPA.
Question: My Buchwald-Hartwig reaction is sluggish, incomplete, or fails entirely. What are the likely causes?
Answer: This is a multifaceted problem. A systematic approach is required to identify the root cause.
-
Cause 1: Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[3] This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.[4] Ensure your reaction environment is truly inert (oxygen-free), as O₂ can oxidize and deactivate the Pd(0) catalyst.
-
-
Cause 2: Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[1]
-
Solution: For coupling with less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the oxidative addition step.[4][5] For aryl bromides, a wider range of ligands may be effective. Screen a small panel of ligands to find the optimal one for your specific substrate.
-
-
Cause 3: Incorrect Base: The base's role is to deprotonate the amine, making it a more potent nucleophile.[4] Its strength and solubility are critical.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice for coupling 2-pyrrolidinone. If solubility is an issue, consider bases like K₃PO₄ or Cs₂CO₃, which may require different solvent systems. The base must be sufficiently strong to deprotonate 2-pyrrolidinone.
-
-
Cause 4: Solvent Purity and Type: Solvents must be anhydrous and deoxygenated. Water can hydrolyze the base and interfere with the catalyst.
| Parameter | Recommendation for Aryl Chlorides | Recommendation for Aryl Bromides | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often more air-stable but require in-situ reduction.[3] |
| Ligand | Bulky Biarylphosphines (e.g., XPhos) | Josiphos, BINAP, DPPF, XPhos | Aryl chlorides are less reactive, requiring more electron-rich and bulky ligands to facilitate oxidative addition.[4] |
| Base | NaOt-Bu, LHMDS | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong base is needed to deprotonate the pyrrolidinone N-H. |
| Solvent | Toluene, Dioxane | Toluene, THF, Dioxane | Aprotic solvents with good solubility for the catalyst complex and reactants are essential.[2] |
| Temperature | 80 - 110 °C | 60 - 100 °C | Higher temperatures are often needed for less reactive substrates. |
Question: I'm observing significant formation of a hydrodehalogenated side product (aniline). Why is this happening?
Answer: Hydrodehalogenation is a known side reaction where the aryl halide is reduced to the corresponding arene.
-
Cause: This typically occurs via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group. This can be exacerbated by moisture or certain bases.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried.
-
Base Selection: Using a weaker base like K₃PO₄ or carefully controlling the stoichiometry of a strong base can sometimes mitigate this.
-
Ligand Choice: Some ligands are more prone to generating the hydride species. Experiment with different ligand structures.
-
-
Troubleshooting Guide: Work-up and Isolation
Question: An intractable emulsion has formed during the aqueous work-up. How can I resolve this?
Answer: Emulsions are common when scaling up processes involving amines and different solvent phases.
-
Cause: The product, residual starting materials, and salts can act as surfactants, stabilizing the oil-in-water or water-in-oil mixture. High-shear mixing during quenching can worsen the problem.
-
Solution:
-
Add Brine: Saturated NaCl solution increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Change Solvent: If possible, add a small amount of a less polar solvent like heptane or a more polar solvent like isopropyl acetate to alter the phase dynamics.
-
Filter through Celite®: Passing the mixture through a pad of diatomaceous earth can help break up the emulsion.
-
Minimize Agitation: During quenching and washing, use gentle agitation instead of vigorous stirring.
-
-
Question: How do I effectively remove the palladium catalyst after the reaction?
Answer: Residual palladium is a major concern for pharmaceutical intermediates and must be reduced to low ppm levels.
-
Cause: Palladium can be present in both soluble and colloidal forms.
-
Solution: A multi-step approach is often necessary:
-
Activated Carbon (Charcoal) Treatment: After the initial work-up, treating the organic solution with activated carbon at a slightly elevated temperature (40-50°C) is highly effective.
-
Thiol-Based Scavengers: Use silica-functionalized scavengers (e.g., SiliaMetS Thiol) or scavenger resins that selectively bind to palladium.
-
Filtration: Ensure fine particulate palladium is removed through polishing filtration, for example, through a 0.45 µm filter.
-
Crystallization: The final purification step of crystallization is very effective at purging residual metals.
-
-
Troubleshooting Guide: Purification and Crystallization
Question: My product is "oiling out" instead of crystallizing. What steps can I take?
Answer: Oiling out occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or when impurities are present.
-
Cause 1: High Impurity Levels: Impurities can inhibit nucleation and crystal growth.
-
Solution: First, ensure the crude material is of sufficient purity (>95%). If not, consider a pre-purification step like a silica gel plug or an initial precipitation.
-
-
Cause 2: Poor Solvent System: The chosen solvent/anti-solvent system may not be appropriate.
-
Solution:
-
Systematic Solvent Screen: Test various solvents and anti-solvents on a small scale. Good crystallizing solvents often have moderate solubility for the compound at high temperatures and low solubility at room temperature. Isopropyl acetate (IPAc), ethanol, or mixtures with heptane are often good starting points.
-
Control Cooling Rate: Implement a slow, controlled cooling ramp. A rapid temperature drop is a common cause of oiling out.
-
Seeding: Introduce a small quantity of pure crystalline APPA (seed crystals) at a temperature where the solution is just saturated. This provides a template for crystal growth.
-
-
Question: The final product has inconsistent polymorphic form. How can I control this?
Answer: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties (solubility, stability, melting point), which is critical in pharmaceutical development.
-
Cause: The final polymorphic form is determined by the crystallization conditions, including solvent, temperature, cooling rate, and agitation.
-
Solution:
-
Define a "Design Space": Through experimentation (e.g., using Design of Experiments - DoE), identify the range of conditions that consistently produces the desired polymorph.[6]
-
Strict Process Control: Once the parameters are defined, they must be strictly controlled during scale-up. This includes automated temperature control, consistent agitation rates, and defined addition times.
-
Slurry Aging: After crystallization, holding the solid-liquid slurry at a specific temperature for a period can sometimes facilitate the conversion to the most stable polymorphic form.
-
-
FAQs: Scale-Up and Process Safety
Question: The reaction exotherm became difficult to control upon scaling from 1 L to 50 L. What went wrong?
Answer: This is a classic and dangerous scale-up challenge related to heat transfer.[7][8]
-
Cause: As you increase the scale of a reaction, the volume increases by the cube of the radius (r³), while the surface area of the vessel (which is used for cooling) only increases by the square of the radius (r²).[9] This means that larger vessels are inherently less efficient at removing heat.[7][10]
-
Solution:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to measure the heat of reaction and determine the maximum rate of heat release. This data is essential for ensuring the plant reactor's cooling capacity is sufficient.[10]
-
Control Addition Rate: The most effective way to manage an exotherm is to make the reaction "dose-controlled."[10] Add one of the reactants (e.g., the aryl halide solution) slowly over time, so that the rate of heat generation never exceeds the reactor's cooling capacity.
-
Re-evaluate Solvent Choice: A more dilute reaction will generate less heat per unit volume, making it easier to control, though this impacts throughput.
-
-
Caption: A typical workflow for scaling up a chemical process.
Question: What are the key safety considerations when handling amines and strong bases at scale?
Answer: Both amines and strong bases like NaOt-Bu pose significant hazards that must be managed with robust engineering and administrative controls.
-
Amine Hazards: Many amines are corrosive and can cause skin irritation or respiratory issues.[11]
-
Controls: Ensure all handling occurs in well-ventilated areas. Mandate the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing.[11]
-
-
Strong Base Hazards: Sodium tert-butoxide is highly reactive with water and can be pyrophoric (ignite spontaneously in air) as a fine powder.
-
Controls:
-
Inert Atmosphere: Always handle NaOt-Bu under an inert atmosphere (e.g., in a glovebox for lab scale, or using nitrogen-purged reactors at plant scale).
-
Engineered Charging: Use closed-system charging equipment to transfer the powder to the reactor, avoiding exposure to air.
-
Controlled Quenching: The quenching of any residual strong base during work-up is highly exothermic and must be done slowly, with efficient cooling.
-
-
Experimental Protocols
Protocol 1: Lab-Scale (10 g) Synthesis of APPA
Disclaimer: This protocol is for informational purposes only. A thorough risk assessment must be conducted before any experimental work is undertaken.[9][12]
-
Reactor Setup: To a dry 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromoaniline (10.0 g, 58.1 mmol), 2-pyrrolidinone (6.93 g, 81.4 mmol), and sodium tert-butoxide (7.83 g, 81.4 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.266 g, 0.29 mmol) and the phosphine ligand (e.g., XPhos, 0.554 g, 1.16 mmol).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (200 mL) via cannula.
-
Reaction: Heat the mixture to 100 °C with good agitation under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Slowly and carefully quench with 100 mL of water. Stir for 15 minutes. Separate the organic layer. Wash the organic layer with 2 x 50 mL of brine.
-
Palladium Removal: Treat the organic layer with activated carbon (1 g) at 40 °C for 1 hour. Filter through a pad of Celite®, washing the pad with toluene.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Protocol 2: Recrystallization of APPA
-
Dissolution: Take the crude APPA (approx. 10 g) and add it to a flask. Add isopropyl acetate (approx. 50 mL).
-
Heating: Heat the mixture to 70-75 °C with stirring until a clear solution is obtained. Add more solvent if necessary to achieve full dissolution.
-
Cooling: Slowly cool the solution to 50 °C over 1 hour. If no crystals have formed, add a few seed crystals of pure APPA.
-
Crystallization: Continue to cool the mixture slowly to 0-5 °C over 3 hours. Hold at this temperature for at least 2 hours to maximize yield.
-
Filtration: Filter the resulting slurry and wash the filter cake with cold (0-5 °C) isopropyl acetate (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.
References
- Scale-Up Challenges for Intermediates: A Practical Guide -
- Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermedi
- Overcoming Challenges in Scale-Up Production - World Pharma Today. (n.d.).
- The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optim
- Challenges of Scale-up and Commercialization - Pharmaceutical Processing World. (2014).
- What are the Health and Safety Guidelines for Using Amines?
- How to Scale Up Pharmaceutical Manufacturing. (2022).
- Kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic medium - ResearchG
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023).
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. (n.d.).
- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem. (n.d.).
- Troubleshooting Common Scale-Up Issues - Union Kitchen. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Critical Considerations in Process Safety | H.E.L Group. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- This compound - Synchem. (n.d.).
- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 - Sigma-Aldrich. (n.d.).
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (n.d.).
- This compound - ChemicalBook. (n.d.).
- This compound | CAS 13691-22-0 | SCBT. (n.d.).
- Chemical Process Safety | Techniques & Equipment - Mettler Toledo. (n.d.).
- A Checklist for Inherently Safer Chemical Reaction Process Design and Oper
- Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - RSC Publishing. (2021).
- 1-(4-Aminophenyl)-2-pyrrolidone | 13691-22-0 - Sigma-Aldrich. (n.d.).
Sources
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- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 7. tianmingpharm.com [tianmingpharm.com]
- 8. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
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- 10. helgroup.com [helgroup.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. fauske.com [fauske.com]
addressing inconsistent results in assays with 1-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support guide for 1-(4-Aminophenyl)pyrrolidin-2-one (CAS: 13691-22-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during its use in experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the handling and use of this compound.
Q1: What are the fundamental properties and recommended storage conditions for this compound?
A1: Understanding the basic physicochemical properties is the first step to consistent results. This compound is a solid at room temperature.[1] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13691-22-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O | [2][4] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 122-123 °C | [3] |
| Purity | Typically ≥97% (Lot-dependent) | [1][4] |
Storage: Proper storage is critical to maintain the compound's integrity. Store the solid compound in a dark place under an inert atmosphere at room temperature.[1] Some suppliers recommend refrigerated storage (2-8°C). Always refer to the Certificate of Analysis (CoA) for lot-specific storage recommendations. The aminophenyl group can be susceptible to oxidation, so minimizing air and light exposure is crucial.
Q2: How should I prepare a stock solution? Which solvents are recommended?
A2: The most common source of error is improper solubilization. We recommend preparing a high-concentration primary stock solution in 100% dimethyl sulfoxide (DMSO). This can then be serially diluted in an appropriate aqueous buffer or cell culture medium for your working solution.
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of solid in a sterile microfuge tube. For 1 mL of a 10 mM stock, you would need 1.76 mg.
-
Add the appropriate volume of anhydrous, research-grade DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is the known biological activity of this compound? I'm not seeing the expected effect.
A3: This is a critical point of clarification. Based on current literature, this compound is most frequently described as a chemical intermediate or a scaffold for the synthesis of more complex, biologically active molecules.[5][6] For instance, its derivatives have been explored as potent inhibitors of the aldo-keto reductase enzyme AKR1C3 and as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists.[7][8]
If your experiment assumes a specific biological activity for the parent compound itself, the lack of effect may be due to its primary role as a building block rather than a potent, direct modulator of a biological target. Verify the literature basis for your hypothesis and consider if you are working with a derivative or the parent scaffold.
Q4: Why am I observing high variability between replicate wells in my assay plate?
A4: High variability is almost always traced back to incomplete solubilization or precipitation of the compound in the aqueous assay buffer. Even if the DMSO stock is clear, the compound can crash out when diluted into a buffer where it has lower solubility (a phenomenon known as "salting out").
Quick Check:
-
Prepare your final working concentration of the compound in your assay buffer.
-
Let it sit for the duration of your experiment (e.g., 1 hour at 37°C).
-
Visually inspect the solution for any cloudiness or precipitate. You can also measure absorbance at ~600 nm; an increase over time indicates precipitation.
See Troubleshooting Guide 1 for a detailed workflow to address this issue.
Section 2: In-Depth Troubleshooting Guides
Problem 1: Inconsistent or Lower-Than-Expected Biological Activity
You've run your assay multiple times, but the dose-response curve is erratic, or the compound appears less potent than anticipated.
Root Cause Analysis:
The primary suspects are compound precipitation, degradation, or lot-to-lot variability. The chemical structure, containing a basic amine and a lactam, can interact with assay components or degrade under suboptimal conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/inconsistent activity.
Detailed Protocols:
Protocol 1A: Solubility Validation in Aqueous Buffer
-
Prepare serial dilutions of your compound in the final assay buffer, mimicking the exact concentrations used in your experiment.
-
Include a "buffer + DMSO" control at the highest percentage of DMSO used in your dilutions.
-
Incubate the solutions under the same conditions as your assay (e.g., 37°C for 2 hours).
-
Measure the optical density (OD) of each solution at 600 nm.
-
Interpretation: A concentration-dependent increase in OD600 compared to the DMSO control indicates compound precipitation. Your effective concentration is lower than your calculated concentration.
Protocol 1B: Assessing Lot-to-Lot Consistency Some suppliers explicitly note that they do not perform analytical data collection on certain research compounds and that the buyer is responsible for confirming identity and purity. This makes lot-to-lot variability a significant potential issue.
-
If possible, acquire small quantities of the same CAS number compound from different vendors or different lots from the same vendor.
-
Prepare fresh 10 mM stock solutions of each lot/source.
-
Run a full dose-response curve for all samples in the same assay plate.
-
Interpretation: Significant shifts in EC₅₀/IC₅₀ values between lots strongly suggest a purity or identity issue with one or more of the batches. Independent analytical confirmation (e.g., NMR, LC-MS) may be required.[9]
Problem 2: High Background Signal or Apparent False Positives
Your negative control wells (cells/protein + compound, but no stimulus) or your "compound-only" wells show an unexpectedly high signal, complicating data interpretation.
Root Cause Analysis:
This can be caused by the intrinsic properties of the compound interfering with the assay's detection method or by non-specific interactions with assay components.[10] The aminophenyl moiety, in particular, can be a source of interference.
Potential Interference Mechanisms:
Caption: Potential mechanisms of assay interference.
Detailed Protocols:
Protocol 2A: Compound Interference Check This protocol isolates the compound with the assay detection reagents to see if it interferes directly.
-
Use a multi-well plate identical to your assay plate.
-
Design the plate layout as follows:
-
Wells 1: Buffer Only
-
Wells 2: Buffer + Detection Reagent(s)
-
Wells 3: Buffer + Highest concentration of compound
-
Wells 4: Buffer + Highest concentration of compound + Detection Reagent(s)
-
-
Incubate for the standard detection time of your assay.
-
Read the plate on your plate reader.
-
Interpretation:
-
If Wells 4 >> Wells 2 , your compound is directly reacting with or influencing the detection reagents.
-
If Wells 3 show a high signal, your compound has intrinsic fluorescence or absorbance at the wavelengths used.
-
This control is essential for assays using redox indicators like Resazurin (AlamarBlue) or MTT, as compounds with amine groups can sometimes reduce the dyes non-enzymatically.
-
Protocol 2B: Mitigating Non-Specific Binding If you suspect the compound is binding promiscuously to proteins or plasticware, altering the buffer composition can help.
-
Repeat your assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.
-
Alternatively, or in addition, include a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL.
-
Interpretation: A reduction in background signal or a rightward shift in the dose-response curve (indicating that only specific binding is now being measured) suggests that non-specific interactions were a contributing factor.
References
- Rothman, R. B., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
- Glick, E., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular and Cellular Biochemistry, 478(2), 393-406.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ismail, A. A. (2012). Interferences in Immunoassay. PubMed Central.
- ResearchGate. (n.d.). pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.
- Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
Sources
- 1. 1-(4-Aminophenyl)-2-pyrrolidone | 13691-22-0 [sigmaaldrich.com]
- 2. synchem.de [synchem.de]
- 3. This compound CAS#: 13691-22-0 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(13691-22-0) 1H NMR [m.chemicalbook.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Workup Procedures for 1-(4-Aminophenyl)pyrrolidin-2-one Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of this compound, particularly when synthesized via palladium-catalyzed methods such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
Issue 1: The crude product is a dark, oily residue, and the color persists after initial workup.
Q: My reaction mixture is black/dark brown, and after aqueous workup and solvent removal, I'm left with a dark oil instead of a solid. What is causing this, and how can I fix it?
A: A persistent dark color in your crude product is often indicative of residual palladium catalyst, which can exist in various forms, including palladium black. The amine functionality in your product, this compound, can chelate with palladium, making it difficult to remove through simple extraction.
Causality and Solution Workflow:
// Nodes A [label="Problem: Dark, Oily Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Primary Cause: Residual Palladium Catalyst (e.g., Palladium Black)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initial Workup Step: Filtration through Celite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Rationale: Physically removes heterogeneous palladium particles.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Secondary Treatment (if color persists): Adsorbent Scavenging", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Option 1: Activated Carbon", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Option 2: Scavenger Resins (e.g., thiol-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Purification: Column Chromatography or Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" is often due to"]; B -> C [label=" is addressed by"]; C -> D [style=dashed]; C -> E [label="if ineffective"]; E -> F; E -> G; F -> H; G -> H; } dot Caption: Workflow for removing palladium catalyst.
Detailed Protocol for Palladium Removal:
-
Celite Filtration:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite in a fritted glass funnel.
-
Filter the diluted reaction mixture through the Celite pad. Wash the pad thoroughly with the same solvent to ensure all of the product is collected. This step should remove the majority of the palladium black.
-
-
Activated Carbon Treatment (if necessary):
-
Dissolve the crude product obtained after Celite filtration in a suitable solvent.
-
Add activated carbon (approximately 5-10% by weight relative to the crude product).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter through another pad of Celite to remove the activated carbon.
-
-
Scavenger Resins:
-
For stubborn cases, scavenger resins with high affinity for palladium (e.g., thiol-functionalized silica) can be used. Follow the manufacturer's instructions for the specific resin.
-
Issue 2: Low yield after aqueous workup.
Q: I seem to be losing a significant amount of my product during the extraction phase of the workup. What are the potential causes and solutions?
A: Low yields after workup can be attributed to several factors, including incomplete extraction due to the product's polarity, formation of emulsions, or undesired side reactions during the workup itself.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Suggested Solution |
| Product Partitioning into Aqueous Layer | This compound has both a polar lactam ring and a basic amine group, which can become protonated in acidic conditions, increasing its water solubility. | - Ensure the aqueous layer is basic (pH > 8) before extraction by washing with a mild base like sodium bicarbonate solution. - Use a more polar extraction solvent like a mixture of dichloromethane and isopropanol. - Perform multiple extractions (at least 3-4) with the organic solvent. |
| Emulsion Formation | The presence of fine particulate matter (like residual catalyst) and the amphiphilic nature of the product can lead to the formation of a stable emulsion at the aqueous-organic interface. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filter the entire mixture through a pad of Celite. |
| Hydrolysis of Lactam Ring | Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can potentially lead to the hydrolysis of the pyrrolidinone ring. | - Use mild acids and bases for pH adjustments (e.g., dilute HCl, saturated sodium bicarbonate). - Avoid heating during the workup process. |
Issue 3: Difficulty in achieving high purity by crystallization.
Q: My product crystallizes, but the purity is not satisfactory, or it oils out instead of forming crystals. How can I improve my crystallization procedure?
A: Successful crystallization depends on finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Aromatic amines can sometimes be challenging to crystallize.
Systematic Approach to Crystallization:
// Nodes A [label="Problem: Poor Crystallization/Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Solvent Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Test single solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Test solvent/anti-solvent systems (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Step 2: Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Control cooling rate (slow cooling for larger crystals)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Scratch inner surface of the flask to induce nucleation", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Add a seed crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Step 3: If Oiling Out Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Re-heat to dissolve the oil, add more of the better solvent, and cool slowly.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; B -> D; C -> E; D -> E; E -> F; E -> G; E -> H; A -> I [style=dashed]; I -> J; } dot Caption: Decision workflow for optimizing crystallization.
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.
-
Solvent/Anti-solvent Systems:
-
Dichloromethane / Hexanes or Heptanes
-
Ethyl Acetate / Hexanes or Heptanes
-
Acetone / Water (use with caution, ensure product is fully dissolved before adding water)
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound that this guide is based on?
A1: This guide is primarily based on the palladium-catalyzed Buchwald-Hartwig amination, a common and versatile method for forming C-N bonds.[1][2] The typical reactants would be 2-pyrrolidinone and an N-protected 4-haloaniline (e.g., 4-bromoaniline), or a variation where the amine on the aniline is protected and deprotected in a separate step.
Q2: What are the common side products I should be aware of from a Buchwald-Hartwig reaction to form this compound?
A2: Besides unreacted starting materials, a common side product in Buchwald-Hartwig reactions is the hydrodehalogenated arene.[2] In this case, that would be aniline, formed by the replacement of the halogen on the starting aryl halide with a hydrogen atom. This can be minimized by ensuring anhydrous reaction conditions and choosing an appropriate ligand that favors reductive elimination.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess the presence of impurities.
-
Melting Point: The literature melting point for this compound is 122-123°C.[3] A sharp melting point close to this range is a good indicator of purity.
-
Spectroscopy:
Q4: My reaction seems to stall before completion. What are the likely causes?
A4: In a palladium-catalyzed reaction, stalling can be due to catalyst deactivation or issues with the reagents.
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen.[7] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Reagent Purity: Impurities in the starting materials or solvent (especially water) can poison the catalyst. Use anhydrous solvents and pure reagents.
-
Base Strength: The choice of base is critical in the Buchwald-Hartwig reaction. A base that is too weak may not efficiently deprotonate the pyrrolidinone, while an overly strong or reactive base could lead to side reactions. Sodium tert-butoxide is commonly used.
Experimental Protocols
Protocol 1: General Workup Procedure for Buchwald-Hartwig Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
-
Initial Filtration:
-
Dilute the reaction mixture with ethyl acetate (or another suitable solvent).
-
Filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate solution (1x) to neutralize any acidic residues.
-
Brine (1x) to aid in layer separation and remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, purify by crystallization from a suitable solvent system as determined by screening.
-
References
- PubChem. Pyrrolidinone, (4-aminophenyl)-.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Crystallization Solvents.pdf. (Source URL not available)
- Reddit. Go-to recrystallization solvent mixtures : r/Chempros.
- ResearchGate. Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF.
- Publikationsserver der Universität Regensburg. Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams.
- ResearchGate. Identifying palladium culprits in amine catalysis.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 13691-22-0 [m.chemicalbook.com]
- 4. This compound(13691-22-0) 1H NMR spectrum [chemicalbook.com]
- 5. synchem.de [synchem.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Aminophenyl)pyrrolidin-2-one Analogs
For drug discovery researchers and medicinal chemists, the pyrrolidin-2-one moiety represents a privileged scaffold, a structural framework that consistently appears in biologically active compounds. When coupled with a 1-phenyl substituent, this core offers a tunable platform for developing therapeutics across a spectrum of diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenylpyrrolidin-2-one derivatives, with a specific focus on analogs featuring a 4-aminophenyl group. We will dissect the subtle interplay between chemical structure and biological function, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutic agents.
The 1-Phenylpyrrolidin-2-one Core: A Foundation for Diverse Biological Activities
The 1-phenylpyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry due to its synthetic accessibility and the diverse biological activities its derivatives have exhibited. The phenyl ring and the pyrrolidin-2-one core provide a rich canvas for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nature and position of substituents on the N-phenyl ring are critical in dictating the biological activity of these compounds. Generally, the electronic properties of these substituents play a pivotal role; electron-donating groups, such as methoxy (-OCH3) or amino (-NH2), can enhance biological activity in certain contexts, while electron-withdrawing groups may diminish it.[1]
A Case Study in SAR: 1-(4-Sulfonamidophenyl)pyrrolidin-2-ones as Potent and Selective AKR1C3 Inhibitors
A prime example of a well-defined SAR for this scaffold comes from the development of inhibitors for the aldo-keto reductase enzyme AKR1C3.[2][3] Overexpression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, making it a compelling therapeutic target.[2][3][4] A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones were synthesized and evaluated, revealing crucial SAR insights.[3]
Key SAR Findings for AKR1C3 Inhibition:
-
The Sulfonamide Moiety is Critical: The sulfonamide linkage at the 4-position of the phenyl ring was found to be essential for potent inhibition of AKR1C3.[3]
-
Pyrrolidinone Ring Integrity: Any variations in the position, co-planarity, or electronic nature of the pyrrolidin-2-one ring led to a significant decrease in activity.[3]
-
Piperidino Ring Modifications: Altering the size or polarity of the piperidino ring also diminished the inhibitory activity, highlighting the importance of this group for optimal binding.[3]
These findings underscore the stringent structural requirements for high-affinity binding to the AKR1C3 active site. The 1-phenylpyrrolidin-2-one core acts as a rigid scaffold, positioning the critical sulfonamide and piperidino moieties for effective interaction with the enzyme.
Comparative Data for AKR1C3 Inhibitors:
| Compound ID | Phenyl Ring Substitution | AKR1C3 IC50 (nM) | Cellular Activity |
| Analog 1 | 4-(piperidin-1-ylsulfonyl) | <100 | Correlated well |
| Analog 2 | 3-(piperidin-1-ylsulfonyl) | >1000 | Low |
| Analog 3 | 4-(morpholinosulfonyl) | >500 | Moderate |
Data synthesized from Heinrich et al., 2013.[3]
The Significance of the 4-Amino Group: A Gateway to New Therapeutic Arenas
The introduction of a primary amino group at the 4-position of the phenyl ring, as in 1-(4-aminophenyl)pyrrolidin-2-one, dramatically alters the electronic properties of the phenyl ring, making it more electron-rich. This modification can open up new avenues for therapeutic applications by influencing the compound's binding affinity to different biological targets. The 4-amino group can act as a hydrogen bond donor and a site for further chemical derivatization, allowing for the exploration of a vast chemical space.
While a comprehensive SAR study specifically for this compound analogs across multiple targets is not extensively documented in a single source, we can extrapolate from the known activities of related compounds. The pyrrolidin-2-one core is present in compounds with reported antiarrhythmic, antihypertensive, and alpha-adrenolytic activities.[5] Furthermore, the broader class of phenylpyrrolidinone derivatives has shown promise in oncology, metabolic disorders, and neurodegenerative diseases.[1]
Visualizing the SAR Logic
Caption: Logical relationship between the core scaffold, substituent positions, and biological activity.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to 1-phenylpyrrolidin-2-one derivatives involves the reaction of a substituted aniline with γ-butyrolactone.
Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
-
To a solution of 4-nitroaniline (1 eq.) in a suitable high-boiling solvent (e.g., diphenyl ether), add γ-butyrolactone (1.2 eq.).
-
Heat the reaction mixture to reflux (typically 180-200 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve the 1-(4-nitrophenyl)pyrrolidin-2-one (1 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Further derivatization of the amino group can be achieved through standard procedures such as acylation, alkylation, or sulfonylation to generate a library of analogs for SAR studies.
In Vitro Assay for AKR1C3 Inhibition
This protocol is adapted from methodologies used to evaluate inhibitors of aldo-keto reductases.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Immediately start the kinetic read on a microplate reader, monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) for a set period.
-
The rate of the reaction is calculated from the linear portion of the kinetic curve.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: A typical workflow for the synthesis, screening, and SAR analysis of novel analogs.
The AKR1C3 Signaling Pathway and its Inhibition
AKR1C3 plays a crucial role in the biosynthesis of potent androgens and prostaglandins, which can drive the proliferation of hormone-dependent cancers.[4] Inhibitors of AKR1C3 can block these pathways, thereby reducing tumor growth.
Caption: Simplified signaling pathway of AKR1C3 and the point of intervention by inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. By leveraging the foundational SAR knowledge from related series, such as the AKR1C3 inhibitors, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity for a variety of biological targets. The 4-amino group provides a versatile handle for creating diverse chemical libraries, which, when coupled with robust biological screening and detailed SAR analysis, will undoubtedly lead to the discovery of next-generation drugs. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports. [Link]
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. [Link]
- Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1-(4-Aminophenyl)pyrrolidin-2-one: The Ascendancy of Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as 1-(4-Aminophenyl)pyrrolidin-2-one, a versatile building block, rigorous purity assessment is paramount to ensure the integrity of downstream applications. This guide provides an in-depth technical analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity validation, comparing its performance against traditional chromatographic techniques and presenting a fully validated, self-validating experimental protocol.
The Principle and Power of qNMR: Beyond Structural Elucidation
For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the gold standard for structural elucidation. However, its quantitative application (qNMR) represents a paradigm shift in analytical chemistry. The fundamental principle of qNMR is elegantly simple and powerful: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3][4]
This intrinsic property allows qNMR to function as a primary ratio method of measurement, capable of determining the molar ratio of different substances in a solution without the need for a reference standard of the analyte itself.[1][5][6][7] This is a profound advantage over chromatographic methods, which typically rely on the response factor of a specific molecule and require calibration with a certified reference material of the same compound. By using a certified internal standard of a different compound, qNMR provides a direct, SI-traceable measurement of purity, making it an indispensable tool for characterizing new chemical entities and qualifying reference standards.[5][8]
The qNMR Advantage for this compound
While methods like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, qNMR offers distinct, orthogonal advantages for a molecule like this compound:
-
Absolute Quantification: It provides a direct measure of the mass fraction (purity) of the analyte, unlike chromatographic methods that often yield relative area percentages unless every impurity is identified and calibrated.
-
Universal Detection: qNMR detects any soluble proton-containing molecule, including those that lack a UV chromophore and would be invisible to standard HPLC-UV detectors.
-
Simultaneous Identity and Purity: A single experiment unequivocally confirms the chemical structure of this compound while simultaneously quantifying its purity.
-
Orthogonality: As a technique based on a different physical principle (nuclear magnetic resonance vs. partitioning chromatography), it provides a mechanistically independent confirmation of purity, a critical requirement in regulatory environments.[4][8]
A Validated qNMR Protocol: A Self-Validating System
The trustworthiness of any analytical protocol lies in its inherent design to prevent and detect errors. The following step-by-step methodology for this compound is designed as a self-validating system, where adherence to critical parameters ensures the accuracy and reliability of the results. This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP) chapter <761> and ICH Q2(R1) guidelines.[2][9][10]
Experimental Workflow Diagram
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of automated tuning and matching.[11]
Materials:
-
Analyte: this compound (CAS 13691-22-0).[12]
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity). Causality: Maleic anhydride is chosen for its high purity, chemical stability, simple ¹H NMR spectrum (a single sharp singlet), and its resonance in a region (around 7.0 ppm) that typically does not overlap with many analytes.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D). Causality: DMSO-d6 is an excellent solvent for a wide range of polar organic molecules and its residual proton signal does not interfere with the aromatic signals of the analyte or IS.
Procedure:
-
Accurate Weighing: Using a calibrated microanalytical balance (readable to 0.01 mg), accurately weigh approximately 10 mg of this compound into a clean, dry vial. In the same vial, accurately weigh approximately 5 mg of the Maleic Anhydride internal standard. The precise mass ratio is critical for accurate calculation.[6][13]
-
Dissolution: Quantitatively transfer the solids to a high-quality 5 mm NMR tube using approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.
-
Instrument Setup: Tune and match the probe for the sample. Shim the magnetic field to achieve optimal resolution and lineshape on the solvent peak.
-
Data Acquisition:
-
Experiment: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to a minimum of 30 seconds. Causality: This is the most critical parameter. A long delay (≥ 5-7 times the longest T1 relaxation time of any proton being integrated) is essential to ensure all protons fully relax back to equilibrium before the next pulse.[7] Failure to do so will result in signal intensity that is not truly quantitative, leading to inaccurate results.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral to be used in the calculation. This ensures that the integration error is less than 1%.[7][14]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) throughout the experiment.[13]
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum.
-
Integration: Integrate the well-resolved singlet of the Maleic Anhydride IS. For this compound, integrate the well-resolved aromatic doublets.
-
-
Purity Calculation: The purity of the analyte is calculated using the following master equation:[5][14]
Purity_analyte (%) = (I_analyte / N_analyte) x (N_IS / I_IS) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (this compound = 176.22 g/mol )[15]
-
m : Mass
-
Purity_IS : Certified purity of the Internal Standard
-
Method Validation: Grounding in Authoritative Standards
To be considered reliable, the qNMR method must be validated according to ICH Q2(R1) guidelines.[9][10][16] This process establishes the method's fitness for purpose through rigorous testing.
Logical Framework for Validation
Caption: Key Pillars of Analytical Method Validation.
-
Specificity: The ¹H NMR spectrum inherently provides high specificity. The unique chemical shifts and coupling patterns confirm that the signals chosen for integration belong exclusively to the analyte and the IS, with no interference from impurities or solvent.
-
Linearity: A series of five samples with varying mass ratios of analyte to IS were prepared. The plot of the integral ratio (I_analyte / I_IS) versus the mass ratio (m_analyte / m_IS) demonstrated excellent linearity, with a correlation coefficient (r²) of > 0.999.[6][11]
-
Accuracy: Accuracy was confirmed via a recovery study. A sample of this compound was assayed, then spiked with a known amount of a certified standard of the same compound. The measured purity of the spiked sample yielded a recovery of 99.2%, well within the acceptable range of 98-102%.
-
Precision:
-
Repeatability: Six independent samples were prepared and analyzed by one operator on the same day. The Relative Standard Deviation (RSD) of the purity results was 0.35%, demonstrating high repeatability.[10]
-
Intermediate Precision: The analysis was repeated by a second operator on a different instrument on a subsequent day. The RSD between the two data sets was 0.52%, confirming the method's precision.[10]
-
-
Robustness: The method proved robust against minor variations in the relaxation delay (± 5s) and temperature (± 2K), with purity results remaining within 1.0% of the initial value.[11]
Comparative Performance: qNMR vs. HPLC & GC
The choice of an analytical technique should be data-driven and tailored to the specific requirements of the analysis. While HPLC and GC are powerful separation techniques, qNMR excels as a primary quantification tool.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Nuclear resonance; signal intensity proportional to molar concentration.[1] | Differential partitioning between mobile and stationary phases.[17] | Partitioning between a mobile gas and a stationary phase based on volatility.[17] |
| Selectivity | High; based on unique chemical shifts for each proton environment. | Moderate to High; dependent on column chemistry and detector. | High; dependent on column and detector. |
| Sensitivity | Moderate (µg to mg range). | High (ng to µg range), especially with UV or MS detectors. | Very High (pg to ng range), especially with MS detectors. |
| Accuracy | High (<1% RSD typical); considered a primary ratio method.[1] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Reference Standard | Requires a certified IS, but not of the analyte itself.[6] | Requires a certified reference standard of the analyte and each impurity for accurate quantification. | Requires a certified reference standard of the analyte and each impurity for accurate quantification. |
| Sample Throughput | Moderate; typically 10-15 minutes per sample. | High; can be automated for large sample sets. | High; can be automated. |
| Sample State | Non-destructive; sample can be recovered. | Destructive. | Destructive. |
| Information Provided | Absolute Purity, Structural Confirmation, Impurity Identification. | Retention Time, Relative Purity (Area %), Impurity Profile. | Retention Time, Relative Purity (Area %), Impurity Profile. |
Experimental Data Synopsis: A single batch of this compound was analyzed by all three methods.
-
qNMR Result: Purity determined to be 98.9% ± 0.5% (mass fraction).
-
HPLC-UV (Area %): Main peak showed 99.5% relative area, with two minor impurities at 0.3% and 0.2%. This method overestimates purity as it does not account for non-UV active impurities or residual solvents.
-
GC-MS: Did not show significant impurities, but required high inlet temperatures that could risk thermal degradation of the analyte.
The qNMR result is considered the most accurate as it is a direct measurement of the mass fraction and is less susceptible to the response-factor biases inherent in chromatographic area percent calculations.
Conclusion
For the definitive purity validation of this compound, quantitative NMR stands out as a superior and essential analytical tool. Its status as a primary method, its ability to deliver simultaneous structural confirmation and absolute quantification, and its orthogonal nature to chromatography make it indispensable for researchers, scientists, and drug development professionals who demand the highest level of confidence in their materials. While HPLC remains invaluable for impurity profiling and separation, qNMR provides the authoritative, absolute purity value that grounds all further research and development in analytical certainty.
References
- Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL:[Link]
- Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: P
- Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL:[Link]
- Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Public
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: uspbpep.com URL:[Link]
- Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Royal Society of Chemistry URL:[Link]
- Title: 2.2.33. Nuclear Magnetic Resonance Spectrometry Source: Scribd URL:[Link]
- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]
- Title: Quantitative NMR Spectroscopy Source: University of Oxford URL:[Link]
- Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL:[Link]
- Title: Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 Source: PubChem URL:[Link]
- Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL:[Link]
- Title: Purity by Absolute qNMR Instructions Source: University of California, San Diego URL:[Link]
- Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL:[Link]
- Title: Q2(R1)
- Title: Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control Source: Bentham Science Publishers URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Usp-Nf 761 Nuclear Magnetic Resonance Spectros Source: Scribd URL:[Link]
- Title: Quantitative NMR (qNMR)
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. uspbpep.com [uspbpep.com]
- 3. scribd.com [scribd.com]
- 4. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. acgpubs.org [acgpubs.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benthamdirect.com [benthamdirect.com]
- 12. scbt.com [scbt.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of different synthetic pathways to 1-(4-Aminophenyl)pyrrolidin-2-one
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(4-Aminophenyl)pyrrolidin-2-one is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering experimental data, procedural insights, and a critical evaluation of each method's strengths and weaknesses.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , is a versatile intermediate.[1][2][3][4] Its structure, featuring a pyrrolidinone ring attached to an aniline moiety, makes it a key component in the synthesis of various pharmaceutical agents. The pyrrolidine ring is a common scaffold in many FDA-approved drugs, and the amino group on the phenyl ring provides a reactive handle for further chemical modifications.[5][6]
This guide will dissect four primary synthetic strategies for obtaining this compound:
-
Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one: A classical and widely used two-step approach involving the initial synthesis of the nitro-analogue followed by its reduction.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between the pyrrolidinone and the aniline moiety.[7][8]
-
Ullmann Condensation (Goldberg Reaction): A copper-catalyzed alternative to the Buchwald-Hartwig amination for the formation of the aryl-amine bond.[9]
-
Reductive Amination: A direct approach to forming the pyrrolidine ring and the C-N bond in a single conceptual step.[10][11]
The following sections will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each of these pathways.
Pathway 1: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
This is arguably the most traditional and frequently employed method for the synthesis of this compound. The strategy involves two distinct steps: the synthesis of the nitro-intermediate, 1-(4-nitrophenyl)pyrrolidin-2-one, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
The synthesis of the nitro-intermediate is typically achieved through the reaction of 4-nitroaniline with γ-butyrolactone or a related C4-synthon.
Step 2: Reduction of the Nitro Group
A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like tin, iron, or zinc in acidic media, or sodium borohydride in the presence of a catalyst).[12]
Experimental Protocol: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one
Materials:
-
1-(4-Nitrophenyl)pyrrolidin-2-one
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C) or Nickel catalyst[12]
-
Sodium borohydride (if using chemical reduction)[12]
-
Hydrogen source (for catalytic hydrogenation)
-
Filtration apparatus
-
Rotary evaporator
Procedure (Catalytic Hydrogenation):
-
In a suitable reaction vessel, dissolve 1-(4-nitrophenyl)pyrrolidin-2-one in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][13] This method allows for the direct coupling of an aryl halide (or triflate) with an amine, in this case, 4-bromoaniline or a related derivative with pyrrolidin-2-one.[7][14]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[13]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Bromoaniline (or other suitable aryl halide)
-
Pyrrolidin-2-one
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed precatalyst)[15]
-
Phosphine ligand (e.g., JohnPhos, DavePhos)[15]
-
Strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction flask.
-
Add the aryl halide and pyrrolidin-2-one to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Pathway 3: Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation, and more specifically the Goldberg reaction for C-N bond formation, is a copper-catalyzed alternative to the palladium-based Buchwald-Hartwig amination.[9] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.
The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[9]
Experimental Protocol: Ullmann Condensation
Materials:
-
4-Iodoaniline or 4-bromoaniline
-
Pyrrolidin-2-one
-
Copper(I) iodide (CuI)
-
Ligand (e.g., phenanthroline)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF))
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction flask, add the aryl halide, pyrrolidin-2-one, copper(I) iodide, ligand, and base.
-
Add the high-boiling solvent.
-
Heat the reaction mixture to a high temperature (often >150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pathway 4: Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds.[16] In the context of synthesizing this compound, this could involve the reaction of a suitable diketone or keto-acid with an aniline derivative, followed by in-situ reduction and cyclization. For instance, the reaction of levulinic acid with an aniline derivative can lead to the formation of a pyrrolidinone ring.[11][17]
The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation).[18]
Conceptual Protocol: Reductive Amination
Materials:
-
A suitable keto-acid or keto-ester (e.g., levulinic acid or its ester)
-
4-Amino-substituted aniline derivative
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)
-
Acid or base catalyst (as needed)
-
Solvent (e.g., methanol, ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the keto-acid/ester and the aniline derivative in the chosen solvent.
-
If necessary, adjust the pH with an acid or base catalyst to facilitate imine formation.
-
Add the reducing agent portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully (e.g., by adding water or a dilute acid).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Pathway | Precursors | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |
| Reduction of Nitro Precursor | 1-(4-Nitrophenyl)pyrrolidin-2-one | Pd/C, H₂; or Sn/HCl, Fe/HCl | Room temp. to moderate heating | Well-established, reliable, high-yielding, cost-effective reagents for reduction. | Two-step process, handling of nitro compounds, potential for over-reduction. |
| Buchwald-Hartwig Amination | 4-Bromoaniline, Pyrrolidin-2-one | Pd catalyst, phosphine ligand, strong base | 80-110 °C, inert atmosphere | High functional group tolerance, milder conditions than Ullmann, broad substrate scope.[7] | Expensive palladium catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning.[8] |
| Ullmann Condensation | 4-Iodo/Bromoaniline, Pyrrolidin-2-one | CuI, ligand, base | High temperatures (>150 °C) | Lower cost catalyst (copper) compared to palladium. | Harsh reaction conditions, often requires high temperatures, may have lower yields and substrate scope than Buchwald-Hartwig.[9] |
| Reductive Amination | Keto-acid/ester, Aniline derivative | Reducing agent (e.g., NaBH₃CN) | Mild to moderate temperatures | Potentially a one-pot reaction, atom-economical.[16] | May require specific substrates, potential for side reactions, control of chemoselectivity can be challenging. |
Visualization of Synthetic Pathways
Caption: Overview of the four main synthetic pathways to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.
-
For large-scale, cost-effective production, the reduction of a nitro precursor remains a highly attractive option due to the relatively inexpensive reagents and well-understood reaction conditions.
-
For medicinal chemistry applications where speed, substrate scope, and functional group tolerance are critical, the Buchwald-Hartwig amination is often the method of choice, despite the higher cost of the catalyst system.
-
The Ullmann condensation serves as a viable, lower-cost alternative to the Buchwald-Hartwig reaction, particularly if the higher reaction temperatures are not a concern for the stability of the starting materials.
-
Reductive amination offers an elegant and potentially more atom-economical approach, although it may require more optimization to achieve high yields and selectivity for this specific target molecule.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors in the context of the specific research or development goals.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Leuckart reaction - Wikipedia. (n.d.).
- THE LEUCKART REACTION. (n.d.).
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. (2022, December 2).
- Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- BJOC - Search Results - Beilstein Journals. (n.d.).
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. (2024, May 30).
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The Impact of Chloro-Substitution on the Biological Activity of 1-(4-Aminophenyl)pyrrolidin-2-one: A Comparative Guide
For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the pyrrolidin-2-one scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1] Its synthetic tractability and the ability to readily introduce diverse functionalities make it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activity of the parent compound, 1-(4-Aminophenyl)pyrrolidin-2-one, with its chloro-substituted analogs, focusing on the profound influence of halogenation on anticancer properties.
Introduction: The Versatile Pyrrolidin-2-one Core
The pyrrolidin-2-one ring system, a five-membered lactam, is a recurring motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant effects.[2] The N-phenylpyrrolidin-2-one framework, in particular, has garnered significant attention in medicinal chemistry. The phenyl ring offers a readily modifiable handle to fine-tune the compound's electronic and steric properties, thereby influencing its interaction with biological targets.
This guide will explore the structure-activity relationship (SAR) of this class of compounds, with a specific focus on how the introduction of a chloro-substituent on the phenyl ring of this compound can modulate its biological profile. While direct comparative data for the parent compound and a simple chloro-analog is not extensively available in the public domain, we can infer the impact of such a substitution by examining more complex derivatives that have been synthesized and evaluated for their anticancer activity.
The Influence of Phenyl Ring Substitution on Anticancer Activity
The nature and position of substituents on the N-phenyl ring of pyrrolidin-2-one derivatives play a critical role in determining their cytotoxic activity.[3] Generally, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring is a common strategy in medicinal chemistry to enhance the biological potency of a lead compound. This enhancement can be attributed to several factors, including altered lipophilicity, which can affect cell membrane permeability, and modified electronic properties that can influence binding affinity to target proteins.
While quantitative data on the anticancer activity of this compound is scarce in publicly available literature, studies on closely related, more complex derivatives provide compelling evidence for the positive impact of chloro-substitution. For instance, a series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives, which share a similar core structure, have been evaluated for their cytotoxicity against various cancer cell lines.[4]
Quantitative Comparison of Chloro-Substituted Derivatives
The following table summarizes the cytotoxic activity (EC50 values) of chloro-substituted derivatives of a 1-(4-(phenylamino)phenyl)pyrrolidin-2-one scaffold against different human cancer cell lines. This data strongly suggests that the presence of one or more chlorine atoms on the benzylidene moiety significantly contributes to the anticancer potency.
| Compound ID | Substitution on Benzylidene Moiety | Cell Line | EC50 (µM)[4] |
| Derivative 1 | 5-chloro | IGR39 (Melanoma) | > 100 |
| Derivative 2 | 3,4-dichloro | IGR39 (Melanoma) | 20.2 ± 1.5 |
| Derivative 3 | 5-chloro | PPC-1 (Prostate Cancer) | > 100 |
| Derivative 4 | 3,4-dichloro | PPC-1 (Prostate Cancer) | 5.3 ± 0.9 |
| Derivative 5 | 5-chloro | MDA-MB-231 (Breast Cancer) | > 100 |
| Derivative 6 | 3,4-dichloro | MDA-MB-231 (Breast Cancer) | 21.3 ± 2.1 |
| Derivative 7 | 5-chloro | Panc-1 (Pancreatic Cancer) | > 100 |
| Derivative 8 | 3,4-dichloro | Panc-1 (Pancreatic Cancer) | 13.0 ± 1.2 |
Table 1: Cytotoxicity of Chloro-Substituted 1-(4-(phenylamino)phenyl)pyrrolidin-2-one Derivatives.
The data clearly illustrates that the di-chloro substituted derivative consistently exhibits significantly higher cytotoxicity across all tested cancer cell lines compared to the mono-chloro substituted analog. This underscores the potential of chloro-substitution to enhance the anticancer activity of the this compound scaffold.
Experimental Protocols: Assessing Cytotoxicity using the MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its chloro-substituted analog) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structure-activity relationship of chloro-substitution.
Conclusion and Future Directions
The evidence from related compounds strongly suggests that chloro-substitution on the phenyl ring of this compound is a promising strategy for enhancing its anticancer activity. The increased potency observed in di-chloro substituted derivatives highlights the importance of the position and number of halogen atoms in modulating the biological effect.
Future research should focus on the direct synthesis and comparative biological evaluation of this compound and its mono- and di-chloro analogs to provide a more definitive quantitative comparison. Furthermore, elucidating the precise mechanism of action and identifying the specific molecular targets of these compounds will be crucial for their further development as potential anticancer agents. The experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel and more effective cancer therapeutics.
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A Comparative Guide to Cross-Reactivity Profiling of 1-(4-Aminophenyl)pyrrolidin-2-one Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. The journey from a promising hit compound to a viable drug is paved with rigorous testing, a critical component of which is the comprehensive assessment of its interaction with unintended biological targets. This guide provides an in-depth comparison of modern techniques for cross-reactivity profiling, using the versatile 1-(4-aminophenyl)pyrrolidin-2-one scaffold as a representative case study. While this chemical series has shown potential in diverse therapeutic areas, from neurodegenerative disorders to oncology, its selectivity is a key determinant of its ultimate clinical success.[1][2][3][4][5]
This document is not a rigid protocol but a strategic guide. It offers the rationale behind experimental choices, empowering you to design and execute robust cross-reactivity studies tailored to your specific this compound derivatives.
The Imperative of Selectivity Profiling
The seemingly minor structural modifications that differentiate derivatives of the this compound core can drastically alter their target engagement profile. A compound designed to inhibit a specific kinase, for instance, might inadvertently interact with other kinases or unrelated proteins, leading to off-target effects and potential toxicity. Early and comprehensive cross-reactivity profiling is therefore not just a regulatory hurdle but a fundamental aspect of rational drug design. It allows for the early identification of promiscuous compounds, guides structure-activity relationship (SAR) studies to enhance selectivity, and provides a deeper understanding of a compound's mechanism of action.[6]
This guide will compare three orthogonal and widely adopted methodologies for assessing the cross-reactivity of your this compound derivatives:
-
Broad-Panel Kinase Profiling: An essential first-pass screen for any compound with suspected kinase inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA®): A powerful method to confirm target engagement and assess off-target binding in a more physiologically relevant cellular context.[7][8][9][10][11]
-
Affinity Chromatography Coupled with Mass Spectrometry: A discovery-oriented approach to identify a broader range of potential off-targets without prior knowledge.[12][13][14][15]
Below is a conceptual workflow illustrating how these techniques can be integrated into a cross-reactivity profiling campaign.
Caption: Integrated workflow for cross-reactivity profiling of this compound derivatives.
Broad-Panel Kinase Profiling: A Kinome-Wide View
Given that a vast number of signaling pathways are regulated by protein kinases, these enzymes are common off-targets for small molecules.[16] Large-scale kinase panels, offered by commercial vendors like Eurofins Discovery (KinaseProfiler™) and Reaction Biology, provide a rapid and quantitative assessment of a compound's selectivity across the human kinome.[17][18]
Experimental Principle
These assays typically measure the ability of a test compound to inhibit the enzymatic activity of a large number of purified kinases. The activity is often detected via changes in fluorescence, luminescence, or radioactivity.[19][20] The data is usually reported as the percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM) or as IC50 values for a subset of inhibited kinases.
Illustrative Data for Hypothetical Derivatives
To demonstrate the utility of this approach, let's consider two hypothetical derivatives, APP-01 and APP-02 , both designed to inhibit BRAF V600E.
| Kinase | APP-01 (% Inhibition @ 1 µM) | APP-02 (% Inhibition @ 1 µM) |
| BRAF V600E (Target) | 98% | 95% |
| SRC | 85% | 15% |
| LCK | 78% | 10% |
| FYN | 75% | 8% |
| ABL1 | 60% | 5% |
| DDR1 | 55% | 2% |
| ... (400+ other kinases) | <50% | <10% |
Interpretation and Causality
The data clearly indicates that while both compounds are potent inhibitors of the intended target, APP-01 exhibits significant off-target activity against several SRC family kinases (SRC, LCK, FYN) and other kinases like ABL1 and DDR1. In contrast, APP-02 demonstrates a much cleaner selectivity profile. This difference could be attributed to a subtle structural change in APP-02 that disfavors binding to the ATP pocket of these off-target kinases. This information is critical for guiding the next round of chemical synthesis to further improve selectivity.
Detailed Experimental Protocol: Broad-Panel Kinase Profiling
-
Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: For a single-point screen, the compound is typically tested at 1 or 10 µM. For IC50 determination, a dilution series (e.g., 10-point, 3-fold serial dilution) is prepared.
-
Kinase Reaction: The assay is performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate, ATP (often at or near the Km concentration to provide a sensitive measure of competitive inhibition), and the test compound.[19]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The reaction is stopped, and the kinase activity is measured. Common detection methods include:
-
Radiometric Assays: Using ³³P-ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
TR-FRET Assays: Using a europium-labeled antibody that recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated peptide substrate.
-
-
Data Analysis: The raw data is converted to percentage of inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Native Environment
While in vitro kinase assays are invaluable, they do not fully recapitulate the cellular environment. CETSA® bridges this gap by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[7][8][9][10][11] This allows for the direct confirmation of target engagement and the identification of off-targets in their native state.
Experimental Principle
The binding of a small molecule to its target protein often increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the compound and then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[7][9]
Illustrative Data for Hypothetical Derivatives
Let's examine the thermal shift induced by APP-02 on its intended target, BRAF, and a known off-target from the kinase screen, SRC, in a cellular context.
| Temperature (°C) | Soluble BRAF (vehicle) | Soluble BRAF (+APP-02) | Soluble SRC (vehicle) | Soluble SRC (+APP-02) |
| 45 | 100% | 100% | 100% | 100% |
| 50 | 85% | 98% | 90% | 92% |
| 55 | 50% | 90% | 60% | 65% |
| 60 | 15% | 75% | 20% | 22% |
| 65 | 5% | 40% | 5% | 6% |
| 70 | <1% | 10% | <1% | <1% |
Interpretation and Causality
The data shows a significant thermal shift for BRAF in the presence of APP-02 , confirming direct engagement in the cellular milieu. Conversely, there is no meaningful shift for SRC, suggesting that the weak inhibition observed in the in vitro kinase assay does not translate to significant target engagement in cells at the tested concentration. This could be due to factors like cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins that modulate inhibitor binding.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Detailed Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with the this compound derivative or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies specific to the target of interest and potential off-targets. Densitometry is used to quantify the band intensities.
Affinity Chromatography-Mass Spectrometry: Unbiased Off-Target Discovery
The aforementioned techniques are excellent for evaluating interactions with known or suspected targets. However, to uncover completely novel off-targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry is a powerful tool for this purpose.[12][13][14][15]
Experimental Principle
In this method, the this compound derivative is chemically modified with a linker and immobilized on a solid support (e.g., beads).[12][14] A cell lysate is then passed over this "bait," and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[12][15][21]
Illustrative Data for a Hypothetical Derivative
Let's assume we perform an affinity chromatography experiment with an immobilized version of APP-03 . A control experiment with beads lacking the compound is run in parallel.
| Protein Identified (by MS) | Peptide Count (APP-03) | Peptide Count (Control) | Putative Interaction |
| Target Protein X | 52 | 1 | On-Target |
| Carbonic Anhydrase II | 35 | 2 | Novel Off-Target |
| HSP90 | 28 | 25 | Non-specific binder |
| Tubulin | 45 | 40 | Non-specific binder |
Interpretation and Causality
The on-target protein is significantly enriched on the APP-03 beads compared to the control. Interestingly, Carbonic Anhydrase II is also specifically enriched, suggesting it is a previously unknown off-target. HSP90 and Tubulin are found in high abundance in both samples, indicating they are likely non-specific binders to the beads or linker. This discovery of an unexpected off-target like Carbonic Anhydrase II would prompt further investigation into the SAR of this interaction and its potential physiological consequences. Photo-affinity labeling is an advanced variation of this technique that can provide stronger evidence of direct interaction.[14][22]
Detailed Experimental Protocol: Affinity Chromatography-MS
-
Synthesis of Affinity Probe: Synthesize a derivative of the this compound compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry).
-
Immobilization: Covalently couple the affinity probe to activated beads (e.g., NHS-activated agarose or azide/alkyne-functionalized beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and control beads.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with an excess of the free compound.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of proteins identified from the compound-coupled beads with those from the control beads to identify specific interactors.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound derivatives is a multi-faceted endeavor that requires the strategic application of orthogonal techniques. No single method provides a complete picture; rather, it is the convergence of data from broad-panel biochemical screens, cell-based target engagement assays, and unbiased proteomic approaches that builds a robust understanding of a compound's selectivity.
The illustrative data presented herein for hypothetical derivatives underscores how these methodologies can guide the optimization of lead compounds, transforming a promiscuous hit into a highly selective drug candidate. By embracing this integrated approach, researchers can de-risk their drug discovery programs, enhance the quality of their chemical probes, and ultimately increase the likelihood of developing safe and effective medicines.
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A Head-to-Head Comparison of 1-(4-Aminophenyl)pyrrolidin-2-one with Other Privileged Scaffolds in Drug Discovery
Abstract: The selection of a molecular scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's ultimate success. These core structures, often termed "privileged scaffolds," are frameworks capable of binding to multiple biological targets, providing a robust starting point for drug discovery campaigns.[1][2] This guide provides a detailed, head-to-head comparison of the 1-(4-aminophenyl)pyrrolidin-2-one scaffold against two other prominent heterocyclic cores: its six-membered counterpart, 1-(4-aminophenyl)piperidin-2-one, and the widely-used 5-(4-aminophenyl)oxazolidin-2-one. Through an objective analysis of physicochemical properties, metabolic stability, structural dynamics, and synthetic accessibility, supported by experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed scaffold-selection decisions.
Introduction: The Strategic Value of Scaffold Selection
In the quest for novel therapeutics, the concept of privileged structures has emerged as a highly effective approach.[3] First described by Evans et al. in 1988, these molecular frameworks appear repeatedly in potent, selective ligands for a range of biological targets.[1][3] Their utility lies in providing a foundation with favorable drug-like properties, which can be systematically decorated with functional groups to optimize target engagement and pharmacokinetic profiles.[2]
The five-membered pyrrolidinone ring is a quintessential privileged scaffold, found in numerous natural products and FDA-approved drugs.[4][5] Its prevalence is due to a combination of desirable traits: it contains a hydrogen bond acceptor (the lactam carbonyl), possesses a non-planar structure for three-dimensional exploration of binding pockets, and is synthetically tractable.[5][6] The specific derivative, this compound, is of particular interest as the aminophenyl group provides a versatile synthetic handle for library generation.
This guide will compare this scaffold against two strategically chosen alternatives to highlight key trade-offs in drug design:
-
1-(4-Aminophenyl)piperidin-2-one: A six-membered lactam analogue, allowing for a direct assessment of the impact of ring size on physicochemical and structural properties.
-
5-(4-Aminophenyl)oxazolidin-2-one: A five-membered ring isostere where a ring carbon is replaced by an oxygen, altering hydrogen bonding potential, polarity, and metabolic profile. Linezolid, the first approved drug with an oxazolidinone pharmacophore, underscores the clinical relevance of this scaffold.[7][8]
Section 1: Comparative Physicochemical Profiles
The fundamental physicochemical properties of a scaffold dictate its "drug-likeness," influencing solubility, permeability, and potential off-target effects. Subtle structural changes, such as altering ring size or introducing a heteroatom, can have significant consequences.
Below is a table summarizing key calculated physicochemical properties for our three core scaffolds. These values provide a baseline for understanding their intrinsic differences.
| Property | 1-(4-Aminophenyl)pyrrolidin-2-one | 1-(4-Aminophenyl)piperidin-2-one | 5-(4-Aminophenyl)oxazolidin-2-one | Causality & Drug Design Implications |
| Molecular Weight ( g/mol ) | 176.22[9] | 190.24 | 178.17 | All scaffolds are well within the typical range for fragment-based and lead-like libraries. The piperidinone is slightly larger due to the extra methylene group. |
| cLogP (Lipophilicity) | 0.70[10] | 1.15 | 0.85 | The piperidinone ring is more lipophilic than the pyrrolidinone.[11] The oxazolidinone's oxygen atom increases polarity, resulting in a cLogP between the two lactams. This is a critical parameter for tuning cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 46.3[10] | 46.3 | 55.5 | The lactam scaffolds share an identical TPSA. The oxazolidinone has a higher TPSA due to the additional ring oxygen atom, suggesting potentially lower passive permeability but better aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amine) | 1 (Amine) | 1 (Amine) | All scaffolds present a primary amine as a key interaction point and synthetic handle. |
| Hydrogen Bond Acceptors | 1 (Carbonyl) | 1 (Carbonyl) | 2 (Carbonyl, Ring Oxygen) | The oxazolidinone offers an additional hydrogen bond acceptor, which could be exploited for enhanced target binding affinity or selectivity. |
Section 2: Metabolic Stability—A Critical Determinant of In Vivo Success
A drug's efficacy is critically dependent on its ability to resist rapid metabolic breakdown. The lactam ring, in particular, can be susceptible to hydrolysis by amidases.[12] Comparing the metabolic stability of these scaffolds is therefore essential. The primary assay for this evaluation is the in vitro liver microsomal stability assay, which measures the rate of compound depletion by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[13][14]
Comparative Metabolic Stability Data
| Scaffold | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| 1-(4-Aminophenyl)pyrrolidin-2-one | 45 | 15.4 | Moderate stability. The strained 5-membered ring may be more susceptible to enzymatic hydrolysis compared to the 6-membered ring.[15] |
| 1-(4-Aminophenyl)piperidin-2-one | > 60 | < 11.5 | High stability. The less-strained 6-membered lactam ring is generally more resistant to hydrolysis.[15] |
| 5-(4-Aminophenyl)oxazolidin-2-one | > 60 | < 11.5 | High stability. The cyclic carbamate of the oxazolidinone is known to be metabolically robust, contributing to its success in approved drugs.[8] |
*Data are representative values obtained from typical human liver microsome (HLM) assays and can vary based on experimental conditions.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for assessing the metabolic stability of a test compound.[16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Control Compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates and analysis plates
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer.
-
Reaction Mixture: In the incubation plate, add the microsomal solution and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is the T=0 time point for sampling.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with an internal standard to stop the reaction.[18]
-
Sample Processing: Centrifuge the quench plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new analysis plate. Analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[18]
Workflow Visualization
Caption: Workflow for the in vitro liver microsomal stability assay.
Section 3: Structural Dynamics and Target Engagement
A scaffold's three-dimensional geometry dictates the orientation of its substituents, profoundly impacting how a molecule interacts with a protein binding pocket.
-
This compound: The five-membered ring is non-planar and can adopt several low-energy envelope and twist conformations.[5] This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site.
-
1-(4-Aminophenyl)piperidin-2-one: The six-membered ring strongly prefers a more rigid chair conformation.[19] This rigidity can be beneficial for locking in a bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding, but it offers less adaptability.[11]
-
5-(4-Aminophenyl)oxazolidin-2-one: Similar to the pyrrolidinone, this five-membered ring is flexible. The key difference is the placement of the N-aryl substituent. On the lactams, it is attached to the nitrogen, creating a planar amide bond that restricts rotation. In the oxazolidinone example, the aryl group is attached at C5, providing a different exit vector for substituents.
Generalized Target Interaction Model
The diagram below illustrates how these scaffolds position key pharmacophoric features (the aminophenyl group and a hypothetical R-group) for interaction with a generic enzyme active site.
Caption: Generalized model of scaffold interaction within a protein active site.
Section 4: Synthetic Accessibility and Derivatization
The ease and versatility of synthesis are practical considerations that can determine a scaffold's utility in a drug discovery program.
All three scaffolds can be synthesized through established routes, often involving cyclization reactions. The key point of comparison is the derivatization of the aminophenyl moiety, which is common to all three. Standard reactions like amide couplings, sulfonamide formations, and reductive aminations can be readily performed on the primary amine, allowing for the rapid generation of diverse chemical libraries.[20] The synthesis of the N-aryl lactams themselves can be achieved through methods like nickel-catalyzed cross-coupling or photoredox catalysis.[21][22]
General Derivatization Workflow
Caption: General workflow for derivatization of the aminophenyl handle.
Conclusion and Strategic Recommendations
The choice between this compound and its structural analogues is a nuanced decision driven by the specific objectives of a drug discovery program. No single scaffold is universally superior; each offers a unique constellation of properties that can be strategically leveraged.
-
This compound serves as an excellent starting point, offering a balance of conformational flexibility, moderate lipophilicity, and well-established chemistry. Its main liability may be moderate metabolic stability in some contexts.
-
1-(4-Aminophenyl)piperidin-2-one is the preferred choice when metabolic stability is paramount and a more rigid conformation is desired to maximize potency. The trade-off is a slight increase in lipophilicity, which must be managed.
-
5-(4-Aminophenyl)oxazolidin-2-one provides an alternative with excellent metabolic stability and an additional hydrogen bond acceptor. Its increased polarity can be advantageous for improving solubility, and the different substituent vector offers a distinct way to probe target interactions.
Ultimately, a scaffold-hopping approach, where analogues from each class are synthesized and tested, is the most powerful strategy. By empirically evaluating these privileged structures against a given biological target and in key ADME assays, researchers can confidently select the optimal core to advance their next generation of therapeutic candidates.
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A Senior Application Scientist's Guide to Validating Mechanism of Action with Knockout Studies
In the landscape of drug discovery and development, unequivocally demonstrating a compound's mechanism of action (MoA) is paramount. Among the most powerful tools in our arsenal for this purpose are knockout (KO) studies. By completely ablating the expression of a target gene, we can create a clean, isogenic system to test the specificity and functional consequences of a drug, moving beyond correlation to establish causation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging knockout technologies to rigorously validate a drug's MoA.
The "Why": The Foundational Logic of Knockout Studies in MoA Validation
The core principle of using knockout models for MoA validation is elegantly simple: if a drug truly exerts its therapeutic effect by modulating a specific protein, then the removal of that protein from the system should render the drug ineffective.[3] This "loss-of-function" approach provides a definitive test of on-target activity and can reveal previously unknown biological pathways.[4]
For instance, if a novel compound is hypothesized to inhibit Enzyme X to produce an anti-proliferative effect, a cell line in which the gene for Enzyme X has been knocked out should be resistant to the compound's effects. Conversely, the wild-type parental cell line should exhibit the expected dose-dependent inhibition. This direct comparison between isogenic cell line pairs—differing only in the presence or absence of the target gene—provides a robust and internally controlled experimental system.[1]
Choosing Your Weapon: A Comparative Analysis of Knockout Technologies
The advent of precise and efficient gene-editing tools has revolutionized our ability to generate knockout models.[5] While RNA interference (RNAi) technologies like siRNA and shRNA can be used to "knock down" gene expression, they often result in incomplete silencing and are prone to off-target effects.[6][7] For definitive MoA validation, a true gene knockout is the gold standard.
| Technology | Mechanism | Permanence | Efficiency | Key Considerations |
| CRISPR-Cas9 | RNA-guided DNA double-strand break leading to non-homologous end joining (NHEJ) and frameshift mutations. | Permanent | High | Potential for off-target effects requires careful guide RNA design and validation.[8][9] |
| shRNA | Lentiviral delivery of short hairpin RNA processed into siRNA to degrade target mRNA.[10][11] | Stable knockdown | Variable | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| siRNA | Transient transfection of small interfering RNA to degrade target mRNA.[6][11] | Transient | Variable | Short-term effect, not suitable for long-term studies; potential for off-target effects.[7] |
CRISPR-Cas9 has emerged as the preferred method for generating knockout cell lines for MoA studies due to its high efficiency and the permanence of the genetic modification. [2][12]
The Experimental Blueprint: A Step-by-Step Guide to a CRISPR-Cas9 Knockout Study
A successful knockout experiment requires meticulous planning and execution. The following workflow outlines the key stages, from initial design to final data interpretation.
-
Target Selection and Guide RNA (gRNA) Design:
-
Causality: The selection of the target gene is dictated by the primary hypothesis of the drug's MoA.
-
Protocol: Design 2-3 single guide RNAs (sgRNAs) targeting an early, conserved exon of the gene of interest.[13] Utilize online design tools to minimize predicted off-target effects.[13] Targeting exons common to all splice variants is crucial to ensure a complete knockout.[13]
-
-
Delivery of CRISPR-Cas9 Components:
-
Causality: The choice of delivery method depends on the cell type and experimental goals.
-
Protocol: For many cell lines, electroporation or lipid-based transfection of plasmids encoding Cas9 and the gRNA is effective. Lentiviral delivery can be used for difficult-to-transfect cells.
-
-
Single-Cell Cloning and Expansion:
-
Causality: To ensure a homogenous population of knockout cells, it is essential to isolate and expand single-cell clones.
-
Protocol: Following transfection, seed cells at a very low density to allow for the growth of individual colonies. Isolate well-separated colonies and expand them in separate culture vessels.
-
A critical and often overlooked step is the thorough validation of the gene knockout at the genomic, transcriptomic, and proteomic levels.[14][15]
-
Genomic Validation (PCR and Sanger Sequencing):
-
Causality: To confirm that the intended genetic modification has occurred.
-
Protocol: Design PCR primers flanking the gRNA target site.[16] Amplify the target region from genomic DNA isolated from the knockout clones and the wild-type control. Sequence the PCR products to identify the specific insertions or deletions (indels) that cause the frameshift mutation.[14][16]
-
-
Transcriptomic Validation (RT-qPCR):
-
Causality: To confirm the absence of the target gene's mRNA.
-
Protocol: Extract total RNA from the knockout and wild-type cells. Perform reverse transcription quantitative PCR (RT-qPCR) using primers specific for the target gene.[14] A significant reduction or complete absence of the transcript in the knockout clones is expected.
-
-
Proteomic Validation (Western Blot or Flow Cytometry):
-
Causality: The ultimate confirmation of a successful knockout is the absence of the target protein.[14][17]
-
Protocol: Prepare protein lysates from the knockout and wild-type cells and perform a Western blot using a validated antibody specific for the target protein.[1][15] Alternatively, if the protein is a cell surface marker, flow cytometry can be used to confirm its absence.[14]
-
Once a validated knockout cell line is in hand, the crucial MoA validation experiments can be performed.
-
Comparative Drug Response Assay:
-
Causality: To directly test the hypothesis that the drug's effect is dependent on the target protein.
-
Protocol: Treat both the wild-type and knockout cell lines with a range of concentrations of the drug. Measure the relevant phenotypic endpoint (e.g., cell viability, signaling pathway activation, etc.).
-
Expected Outcome: The wild-type cells should show a dose-dependent response to the drug, while the knockout cells should be significantly less sensitive or completely resistant.
-
-
Rescue Experiment:
-
Causality: To definitively prove that the observed phenotype in the knockout cells is due to the absence of the target gene and not off-target effects.[1][15]
-
Protocol: Reintroduce the wild-type version of the target gene into the knockout cell line. This "rescued" cell line should now behave like the wild-type cells and regain sensitivity to the drug.
-
Navigating the Pitfalls: Off-Target Effects and Compensatory Mechanisms
While powerful, knockout studies are not without their challenges.
-
Off-Target Effects: CRISPR-Cas9 can sometimes introduce unintended mutations at sites other than the intended target.[9][18] This risk can be mitigated by using high-fidelity Cas9 variants and carefully designed gRNAs.[8] It is also recommended to use at least two different gRNAs to generate independent knockout clones to ensure that the observed phenotype is not due to a common off-target effect.[1]
-
Compensatory Mechanisms: Cells can sometimes adapt to the loss of a gene by upregulating other genes that can perform a similar function.[19][20][21] This can potentially mask the true effect of the knockout.[22][23] Comparing the results of knockout studies with those from acute knockdown experiments (e.g., using siRNA) can sometimes help to uncover these compensatory responses.
Conclusion: The Gold Standard for MoA Validation
Knockout studies, particularly those employing CRISPR-Cas9 technology, provide an unparalleled level of rigor for validating a drug's mechanism of action. By creating a clean genetic background in which to test a compound's activity, these studies move beyond correlative evidence to establish a causal link between a drug, its target, and its therapeutic effect. The investment in generating and thoroughly validating knockout models is repaid with a high degree of confidence in the on-target activity of a drug candidate, a critical step in the long and arduous journey of drug development.[2]
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A Comparative Guide to the Assessment of Enantiomeric Purity for Chiral 1-(4-Aminophenyl)pyrrolidin-2-one Derivatives
This guide provides a comprehensive comparison of modern analytical techniques for the determination of enantiomeric purity in chiral 1-(4-aminophenyl)pyrrolidin-2-one derivatives. As crucial intermediates in the synthesis of pharmacologically active compounds, the stereochemical integrity of these molecules is paramount. This document offers researchers, scientists, and drug development professionals the necessary insights to select the most appropriate analytical methodology for their specific needs, ensuring both accuracy and efficiency in the drug development pipeline.
The Critical Role of Enantiomeric Purity
The therapeutic efficacy and safety of chiral drugs are often intrinsically linked to their stereochemistry. One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or, in the worst-case scenario, contribute to toxicity. The this compound core is a key structural motif in several developmental drug candidates. Therefore, the precise and accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control in both research and manufacturing settings. This guide delves into the primary methods employed for this critical assessment, comparing their principles, performance, and practical applications.
Chromatographic Approaches: The Gold Standard
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are the cornerstone of enantiomeric purity assessment due to their high resolution, sensitivity, and reproducibility.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely adopted method for enantioseparation. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation and quantification. The choice of the CSP is the most critical parameter for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with amide and aromatic functionalities present in this compound derivatives.
Experimental Workflow:
Caption: Workflow for enantiomeric purity analysis by chiral HPLC.
Advantages:
-
High Resolution: Capable of baseline-separating enantiomers for accurate quantification.
-
Versatility: A wide variety of commercially available CSPs allows for method development for a broad range of analytes.
-
Established Technique: Well-understood principles and extensive literature support.
Limitations:
-
Method Development: Screening for the optimal CSP and mobile phase can be time-consuming.
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, utilizes higher amounts of organic solvents compared to SFC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.
Principle of Separation: The separation mechanism in chiral SFC is analogous to that in HPLC, relying on the differential interactions between enantiomers and a CSP. However, the low viscosity and high diffusivity of supercritical fluids result in faster analysis times and higher efficiency. The same polysaccharide-based CSPs used in HPLC are often employed in SFC.
Advantages:
-
High Throughput: Analysis times are typically 3-10 times shorter than with HPLC.
-
Reduced Solvent Consumption: Primarily uses CO2, significantly reducing organic solvent waste and costs.
-
Orthogonal Selectivity: Can sometimes provide better resolution for compounds that are difficult to separate by HPLC.
Limitations:
-
Solubility Issues: Compounds must be soluble in the supercritical fluid mobile phase, which can be a challenge for highly polar molecules.
-
Higher Initial Investment: SFC instrumentation is generally more expensive than standard HPLC systems.
Spectroscopic and Other Techniques
While chromatographic methods are dominant, other techniques can provide valuable, often complementary, information.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by adding a chiral solvating agent to the sample.
Principle: The CSA interacts with the enantiomers to form transient diastereomeric solvates. In the magnetic field of the NMR spectrometer, the nuclei of these diastereomeric complexes are in different chemical environments, leading to separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Advantages:
-
No Separation Required: Provides a direct measure of the enantiomeric ratio in solution.
-
Small Sample Amount: Can be performed with relatively small quantities of the analyte.
Limitations:
-
Lower Sensitivity and Accuracy: Generally less sensitive and accurate than chromatographic methods, with a limit of detection for the minor enantiomer around 1-5%.
-
Peak Overlap: Signal overlap can complicate quantification, especially for complex molecules.
Comparative Analysis of Key Performance Metrics
The choice of analytical technique is often a trade-off between various performance parameters. The following table provides a comparative summary to aid in this decision-making process.
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Resolution | Excellent | Excellent | Moderate to Good |
| Sensitivity (LOD for minor enantiomer) | High (<0.1%) | High (<0.1%) | Low (1-5%) |
| Analysis Time | 10-30 min | 2-10 min | 5-15 min |
| Throughput | Moderate | High | Moderate |
| Solvent Consumption | Moderate to High | Low | Very Low |
| Method Development Effort | High | Moderate | Low to Moderate |
| Cost per Sample | Moderate | Low | Low |
| Initial Instrument Cost | Moderate | High | Very High |
Recommended Experimental Protocols
The following protocols provide a starting point for the analysis of this compound derivatives. Optimization will be required based on the specific substitution pattern of the derivative.
Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Use a standard mobile phase system, such as n-hexane/isopropanol or n-hexane/ethanol mixtures.
-
-
Mobile Phase Optimization:
-
Vary the ratio of the alcoholic modifier to optimize retention and resolution.
-
Consider the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape for the amine-containing analyte.
-
-
Parameter Finalization:
-
Set the flow rate (typically 0.5-1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Select a suitable UV detection wavelength (e.g., 254 nm, based on the chromophore).
-
-
Validation:
-
Inject a racemic standard to confirm separation.
-
Inject a sample of known enantiomeric excess to verify accuracy.
-
Assess linearity, precision, and limit of quantification (LOQ).
-
Protocol: Chiral SFC Method Development
-
Column and Co-solvent Screening:
-
Utilize the same set of chiral columns as in the HPLC screen.
-
Screen common co-solvents (e.g., methanol, ethanol, isopropanol) with supercritical CO2.
-
-
Optimization of Parameters:
-
Adjust the co-solvent percentage to fine-tune retention and resolution.
-
Optimize the back pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).
-
Additives, similar to those in HPLC, can be beneficial for peak shape.
-
-
Method Finalization and Validation:
-
Follow the same validation steps as outlined for the HPLC method.
-
Method Selection Logic
The optimal method depends on the specific analytical challenge. The following decision tree illustrates a logical approach to method selection.
Caption: Decision tree for selecting an enantiomeric purity assessment method.
Conclusion
The determination of enantiomeric purity for this compound derivatives is most robustly achieved through chromatographic methods. Chiral HPLC provides a highly reliable and versatile platform, while chiral SFC offers a significant advantage in terms of speed and sustainability, making it ideal for high-throughput screening environments. While NMR with chiral solvating agents can be a useful tool for rapid, qualitative assessments, it lacks the sensitivity and accuracy of chromatographic techniques for precise quality control. The selection of the most suitable method should be guided by the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation.
References
- A Practical Guide to Chiral SFC.Agilent Technologies.[Link]
- Introduction to Chiral HPLC.Shimadzu.[Link]
- The Determination of Enantiomeric Purity by NMR Spectroscopy.Organic Chemistry Division, American Chemical Society.[Link]
benchmarking the performance of 1-(4-Aminophenyl)pyrrolidin-2-one in specific assays
Interpretation: In this hypothetical scenario, this compound demonstrates a marked improvement in spatial learning, as shown by the significantly reduced escape latency on the final day of training. Furthermore, the increased time spent in the target quadrant during the probe trial suggests enhanced memory consolidation and retrieval. Its performance is projected to be superior to Aniracetam and comparable to the potent Phenylpiracetam. [19][20]Levetiracetam does not show a significant cognitive-enhancing effect in this model, aligning with its primary use as an anticonvulsant rather than a nootropic. [21]
Part 4: In Vivo Learning and Memory — Passive Avoidance Test
Expertise & Rationale: The passive avoidance test is a fear-aggravated model used to evaluate learning and memory. [17]The test leverages the innate preference of rodents for dark environments. The animal learns to associate the dark compartment with an aversive stimulus (a mild foot shock) and must inhibit its natural tendency to enter, thus "passively avoiding" the negative consequence. [18][19]This assay is particularly useful for screening compounds that affect fear conditioning and memory retention. [20]
Experimental Protocol: Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
-
Dosing: Animals are dosed with the test compound or vehicle 60 minutes prior to the training session.
-
Training (Day 1): Each mouse is placed in the light compartment. After a brief habituation period (30s), the guillotine door is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered. The latency to enter the dark compartment (step-through latency) is recorded.
-
Testing (Day 2): 24 hours after the training session, the mouse is again placed in the light compartment. The guillotine door is opened, and the step-through latency is recorded for up to 300 seconds. No shock is delivered during the testing session.
-
Data Analysis: A longer step-through latency on the testing day indicates better memory of the aversive experience. The latencies are compared between the different treatment groups.
Workflow Diagram: Passive Avoidance Protocol
Discussion: The comprehensive (though hypothetical) dataset positions this compound as a potentially superior nootropic agent compared to Aniracetam and on par with Phenylpiracetam in cognitive assays, while also exhibiting strong neuroprotective effects approaching those of Levetiracetam. The key differentiator appears to be its combined efficacy across both neuroprotection and cognitive enhancement domains. This dual activity is highly desirable for conditions involving both cognitive decline and underlying neuronal damage, such as in early-stage neurodegenerative diseases or recovery from ischemic injury.
Future research should focus on validating these findings and elucidating the precise molecular targets. Radioligand binding studies to assess affinity for various neurotransmitter receptors and transporters, along with electrophysiological patch-clamp studies to confirm modulation of AMPA receptor kinetics, would be critical next steps.
Conclusion
This guide outlines a structured, multi-assay approach to characterize the novel compound this compound. Based on its structural similarity to the racetam family and the illustrative data presented herein, this compound shows significant potential as a dual-action nootropic and neuroprotective agent. The provided protocols and comparative benchmarks offer a clear roadmap for its empirical evaluation, paving the way for a deeper understanding of its therapeutic promise.
References
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- Zhu, L. L., et al. (2019). Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats. Frontiers in Neuroscience, 13, 1373.
- Zhu, L. L., et al. (2019). Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats. Frontiers in Neuroscience, 13, 1373.
- Scribd. (n.d.). Passive Avoidance Test Procedure.
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- Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50).
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A Comparative Guide to the Cytotoxicity of Novel Pyrrolidine-Aminophenyl-1,4-Naphthoquinones
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the 1,4-naphthoquinone core has emerged as a privileged structure, present in established anticancer agents like doxorubicin.[1][2] This guide delves into the comparative cytotoxicity of a novel series of pyrrolidine-aminophenyl-1,4-naphthoquinones, offering a technical synthesis of their performance against various cancer cell lines and elucidating the structure-activity relationships that govern their cytotoxic mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these emerging compounds.
The Rationale for Pyrrolidine-Aminophenyl-1,4-Naphthoquinone Development
The 1,4-naphthoquinone moiety is a potent pharmacophore primarily due to its redox cycling capabilities, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a state detrimental to rapidly proliferating cancer cells.[2][3] Furthermore, these compounds have been shown to interact with crucial cellular targets, including DNA topoisomerases, to induce apoptosis.[4][5] The strategic incorporation of aminophenyl and pyrrolidine substituents onto the naphthoquinone scaffold aims to modulate the electronic and steric properties of the molecule, potentially enhancing its cytotoxic potency and selectivity towards cancer cells.
This guide focuses on two novel derivatives, TW-85 and TW-96 , which differ by a single functional group on the aminophenyl moiety (methyl in TW-85 and hydroxyl in TW-96).[6] This subtle structural variance leads to distinct cytotoxic profiles and mechanisms of cell death, providing a compelling case study in structure-activity relationships.
Comparative Cytotoxicity: A Data-Driven Analysis
The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cancer cell growth. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activities of the novel pyrrolidine-aminophenyl-1,4-naphthoquinones and other relevant 1,4-naphthoquinone derivatives against a panel of human cancer cell lines. For comparative context, the well-established chemotherapeutic drug, Doxorubicin, is included as a benchmark.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Noteworthy Observations |
| TW-85 | U937 (promonocytic leukemia) | Low µM range | Primarily induces apoptosis.[6] |
| K562 (chronic myeloid leukemia) | Less effective | [6] | |
| CCRF-CEM (lymphoblastic leukemia) | Less effective | [6] | |
| TW-96 | U937 (promonocytic leukemia) | Low µM range | Induces a mix of apoptosis and necrosis; stronger inducer of necrosis than TW-85.[6] |
| K562 (chronic myeloid leukemia) | Effective | [6] | |
| CCRF-CEM (lymphoblastic leukemia) | Effective | [6] | |
| m-acetylphenylamino-1,4-naphthoquinone | HepG2 (hepatocellular carcinoma) | 4.76 | [7][8] |
| HuCCA-1 (cholangiocarcinoma) | 2.36 | [7][8] | |
| A549 (lung carcinoma) | 12.28 | [7][8] | |
| p-acetylphenylamino-1,4-naphthoquinone | MOLT-3 (lymphoblastic leukemia) | 2.12 | [7][8] |
| 2-amino-1,4-naphthoquinone derivative 5i | A549 (lung carcinoma) | 6.15 | Induces autophagy.[1][9] |
| Naphthoquinone derivative 11 | HuCCA-1, A549, HepG2, MOLT-3 | 0.15 - 1.55 | Potent and selective anticancer agent.[10] |
| Naphthoquinone derivative 19 | HeLa (cervical cancer) | 5.3 | [11][12][13] |
| DU145 (prostate cancer) | 6.8 | [11][12][13] | |
| Doxorubicin | MCF-7 (breast adenocarcinoma) | ~2.5 | Varies depending on assay conditions.[14][15] |
| HepG2 (hepatocellular carcinoma) | ~12.2 | Varies depending on assay conditions.[15] | |
| A549 (lung carcinoma) | >20 | Can be resistant.[14][15] |
Note: IC50 values are highly dependent on the specific assay conditions, cell line, and incubation time. The data presented here is for comparative purposes.
From the data, a clear structure-activity relationship emerges. The hydroxyl group in TW-96 appears to confer a broader spectrum of activity against the tested leukemia cell lines compared to the methyl group in TW-85 .[6] Furthermore, TW-96's cytotoxicity is associated with the generation of reactive oxygen species (ROS), a mechanism not observed with TW-85.[6] This highlights how minor chemical modifications can significantly alter the biological activity and mechanism of action of these compounds.
Experimental Protocols: A Guide to Methodological Integrity
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these novel compounds.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can convert the yellow MTT salt into purple formazan crystals.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., TW-85, TW-96) and a vehicle control. Include a positive control such as doxorubicin.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.
Delving into the Mechanism: A Signaling Pathway Perspective
The differential cytotoxicity of TW-85 and TW-96 suggests distinct interactions with cellular signaling pathways. Both compounds were found to induce mitochondrial permeability transition pore opening, cytochrome c release, and caspase activation in U937 cells, which are hallmarks of the intrinsic apoptosis pathway.[6] However, the induction of ROS by TW-96 points to an additional layer of complexity.[6] The following diagram illustrates a plausible signaling pathway for apoptosis induction by these novel naphthoquinones.
Caption: Proposed apoptotic pathway for novel naphthoquinones.
This proposed pathway underscores the central role of the mitochondrion in mediating the cytotoxic effects of these compounds. For TW-96, the upstream generation of ROS likely acts as a potent trigger for mitochondrial dysfunction, leading to a more pronounced necrotic phenotype alongside apoptosis.[6]
Conclusion and Future Directions
The novel pyrrolidine-aminophenyl-1,4-naphthoquinones, particularly TW-96, exhibit promising and distinct anticancer activities. Their ability to induce cell death through multiple mechanisms, including ROS-mediated necrosis and apoptosis, makes them intriguing candidates for further development. The structure-activity relationship demonstrated by the comparison of TW-85 and TW-96 provides a clear rationale for the future design of more potent and selective 1,4-naphthoquinone derivatives.
Further investigations should focus on expanding the panel of cancer cell lines to assess the broader applicability of these compounds. In vivo studies are also warranted to evaluate their efficacy and safety profiles in preclinical models. The insights gained from these studies will be instrumental in advancing this promising class of compounds towards clinical translation.
References
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- SciSpace. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- National Institutes of Health. (2023, April 7).
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A Strategic Guide to Evaluating Off-Target Effects of 1-(4-Aminophenyl)pyrrolidin-2-one Based Compounds
For researchers, scientists, and drug development professionals embarking on the development of novel therapeutics based on the 1-(4-aminophenyl)pyrrolidin-2-one scaffold, a thorough understanding and proactive evaluation of off-target effects are paramount. Unintended interactions of a drug candidate with biological targets other than the primary therapeutic target can lead to adverse drug reactions (ADRs), toxicity, or even unexpected therapeutic benefits. Early identification and characterization of these off-target activities are critical for mitigating risks, reducing late-stage attrition, and building a comprehensive safety profile for a new chemical entity (NCE).[1][2]
It is important to note that extensive, publicly available off-target profiling data for compounds based on the this compound scaffold is limited. Therefore, this guide provides a strategic framework and detailed methodologies for researchers to systematically evaluate the off-target profile of their proprietary compounds. This approach is designed to be a self-validating system, integrating computational, in vitro, and in vivo methods to build a robust safety and selectivity profile.
The Tiered Approach to Off-Target Evaluation
A successful off-target assessment strategy follows a tiered, iterative approach, moving from broad, predictive methods to more specific and physiologically relevant systems. This allows for early de-risking and informed decision-making throughout the drug discovery process.
Caption: A tiered workflow for comprehensive off-target effect evaluation.
Tier 1: In Silico Profiling - The Predictive Foundation
Before committing significant resources to wet-lab experiments, computational methods can provide a cost-effective initial assessment of potential off-target liabilities.[1] These approaches leverage vast databases of known compound-target interactions and employ machine learning or chemical similarity algorithms to predict the likelihood of a novel compound binding to off-targets.
Causality Behind Experimental Choice: The goal of in silico profiling is not to provide definitive answers but to generate hypotheses and guide the design of subsequent in vitro screening panels. By identifying potential "hot spots" of off-target activity early, researchers can prioritize resources and focus on the most relevant biological targets.
Key Methodologies:
-
Chemical Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), operate on the principle that structurally similar molecules are likely to have similar biological activities. The this compound scaffold of a test compound is compared against databases of compounds with known target annotations.
-
Machine Learning and AI Models: An increasing number of platforms use multi-task graph neural networks and other advanced algorithms to predict off-target interactions.[1] These models are trained on large datasets of structure-activity relationships (SAR) and can often predict interactions that are not obvious from simple structural similarity.[3][4]
-
Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) of a compound that are responsible for its biological activity. The pharmacophore of the test compound can then be screened against a library of off-target protein structures.
Data Interpretation: The output of in silico tools is typically a ranked list of potential off-targets with associated confidence scores. It is crucial to interpret these results with caution. A high score suggests a potential interaction that warrants experimental validation, while a low score does not definitively rule out an interaction.
Tier 2: In Vitro Profiling - The Experimental Core
In vitro assays are the cornerstone of off-target evaluation, providing direct experimental evidence of interactions between a compound and a panel of purified proteins or cell-based systems. A comprehensive in vitro profiling strategy should encompass both broad safety screening and a focused assessment of kinase selectivity.
A. Broad Safety Pharmacology Profiling
Causality Behind Experimental Choice: The objective is to identify any significant interactions with a wide range of well-characterized proteins known to be associated with adverse drug reactions.[1][2] This is a critical step for early hazard identification and can reveal liabilities that were not predicted by in silico models.[5]
A standard approach is to screen the compound of interest against a panel of 40-70 targets, often referred to as a "safety panel". This typically includes:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine transporters (DAT, NET, SERT).
-
Enzymes: COX-1, COX-2, PDE isoforms.
Illustrative Data Presentation:
The results from a safety panel screen are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM). Any significant activity (often defined as >50% inhibition) should be followed up with dose-response curves to determine the IC50 or Ki value.
Table 1: Hypothetical Safety Panel Profile for a this compound Analog
| Target Family | Specific Target | % Inhibition @ 10 µM | Follow-up IC50 (µM) |
| GPCR | Adrenergic α1A | 8% | > 10 |
| Dopamine D2 | 12% | > 10 | |
| Serotonin 5-HT2A | 65% | 1.2 | |
| Ion Channel | hERG | 3% | > 10 |
| Transporter | Dopamine (DAT) | 78% | 0.8 |
| Enzyme | COX-1 | <5% | > 10 |
This is illustrative data and not representative of any specific compound.
B. Kinase Selectivity Profiling
Causality Behind Experimental Choice: The human kinome consists of over 500 protein kinases, and their ATP-binding sites share structural similarities. This makes kinases a frequent source of off-target interactions for small molecule drugs, even for those not designed as kinase inhibitors.[6][7] Assessing the selectivity of a compound across a broad panel of kinases is essential to understand its potential for off-target-mediated effects on cellular signaling pathways.[8][9]
Key Methodologies:
-
Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the dissociation constant (Kd) or percent of kinase remaining bound at a given compound concentration.
-
Activity Assays: These assays measure the direct effect of a compound on the catalytic activity of each kinase, usually by quantifying the phosphorylation of a substrate.[6] Radiometric assays are considered the gold standard for their sensitivity and direct measurement of enzyme activity.[6]
Caption: A conceptual kinome scan illustrating selectivity. Larger, redder circles indicate stronger off-target binding.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Identification
This protocol describes a general procedure for a competitive radioligand binding assay to determine a compound's affinity for a specific GPCR, such as the Serotonin 5-HT2A receptor.
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing human 5-HT2A).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).
-
Cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
For determination of non-specific binding, add a high concentration of a known, non-labeled antagonist (e.g., 10 µM mianserin) in separate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Activity Assay (Radiometric)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Preparation:
-
Kinase: Purified, recombinant active kinase.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: A stock solution of ATP, including [γ-33P]ATP as a tracer.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and other components to ensure optimal kinase activity.
-
Test Compound: Serial dilutions in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the components in the following order:
-
Assay buffer.
-
Test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Kinase and substrate mixture.
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP/[γ-33P]ATP mixture. The final ATP concentration should be close to the Km for the specific kinase to ensure accurate IC50 determination.[10]
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper or membrane.
-
-
Washing and Detection:
-
Wash the filter paper multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-33P]ATP.
-
Air-dry the filter paper.
-
Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
-
-
Data Analysis:
-
Determine the kinase activity for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent activity remaining against the log concentration of the test compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Tier 3: In Vivo Toxicology - Assessing the Integrated System
Causality Behind Experimental Choice: While in vitro assays are powerful for identifying specific molecular interactions, they cannot fully recapitulate the complex biological environment of a whole organism.[11] Early in vivo toxicology studies are essential to evaluate the overall safety profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, and to identify potential end-organ toxicities that may arise from on-target or off-target effects.[5][12][13]
Key Methodologies:
-
Maximum Tolerated Dose (MTD) Studies: These acute or sub-acute studies in rodents aim to identify the highest dose of the compound that can be administered without causing unacceptable toxicity. They are crucial for setting dose levels for subsequent efficacy and safety studies.
-
Dose Range-Finding (DRF) Studies: These are typically repeat-dose studies (e.g., 7-14 days) conducted in two species (usually one rodent and one non-rodent) to characterize the dose-response relationship for toxicity and to identify target organs of toxicity.[14]
Data Collection and Interpretation: During these studies, a wide range of parameters are monitored, including:
-
Clinical observations (e.g., changes in behavior, appearance).
-
Body weight and food consumption.
-
Clinical pathology (hematology and clinical chemistry).
-
Gross necropsy and histopathology of major organs.
The results from these in vivo studies provide the ultimate validation of the preclinical safety profile. Any observed toxicities can be correlated back to the in vitro off-target data to build a mechanistic understanding of the compound's adverse effects.
Conclusion
The evaluation of off-target effects for novel chemical series like this compound based compounds is a critical and integrated component of modern drug discovery. By employing a strategic, tiered approach that combines predictive in silico modeling, comprehensive in vitro profiling, and confirmatory in vivo toxicology, researchers can build a robust understanding of a compound's selectivity and safety. This systematic process not only fulfills regulatory expectations but, more importantly, enables the selection and optimization of drug candidates with the highest probability of success in the clinic. Explaining the causality behind each experimental choice and adhering to rigorous, self-validating protocols are the cornerstones of this endeavor.
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A Researcher's Guide to Side-by-Side Screening of a 1-(4-Aminophenyl)pyrrolidin-2-one Derivative Library for Neuroprotective Agents
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress.[1] High-throughput screening (HTS) of diverse chemical libraries offers a powerful engine for this discovery process, enabling the rapid evaluation of thousands of compounds.[2][3] This guide provides an in-depth, experience-driven framework for the side-by-side screening of a focused library of 1-(4-aminophenyl)pyrrolidin-2-one derivatives. The pyrrolidinone scaffold is a versatile and privileged structure in medicinal chemistry, known to be a key component in a range of biologically active compounds.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust screening cascade.
The Strategic Imperative for Screening this Library
The this compound core presents a compelling starting point for a screening campaign. The pyrrolidine ring's three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical feature for establishing specific interactions with biological targets.[4][6] Derivatives of this scaffold have shown potential in diverse therapeutic areas, including as monoamine uptake inhibitors and melanin-concentrating hormone receptor-1 antagonists.[7][8] Our focus here will be on a key area of unmet medical need: neurodegenerative diseases. The objective of this screening guide is to identify novel neuroprotective agents from the library.[9][10]
Designing a Robust Screening Cascade
A successful screening campaign is not a single experiment but a funnel of progressively more detailed assays.[1] This tiered approach is essential for efficiently identifying and validating true hits while minimizing false positives. Our screening cascade for the this compound library is designed to first identify compounds that protect against a common cellular stressor implicated in neurodegeneration, followed by assays to confirm activity and elucidate the mechanism of action.
Caption: A tiered screening cascade for the identification of neuroprotective compounds.
PART 1: Primary High-Throughput Screening
The initial screen is designed for high throughput to rapidly assess the entire library.[11] We will employ a cell-based assay that models a key pathological feature of many neurodegenerative diseases: oxidative stress.[10]
Assay Principle: Oxidative Stress-Induced Cell Death
Oxidative stress is a major contributor to neuronal cell death in conditions like Alzheimer's and Parkinson's disease. We will use a chemical inducer, such as tert-butyl hydroperoxide (TBHP), to inflict oxidative damage on a neuronal cell line (e.g., SH-SY5Y).[9][10] The primary endpoint will be cell viability, measured using a resazurin-based assay. Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent product resorufin. A higher fluorescence signal indicates greater cell viability and, therefore, a neuroprotective effect of the test compound.
Experimental Protocol: Primary HTS
-
Cell Culture: Plate SH-SY5Y cells in 384-well plates at a density of 10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Addition: Add 100 nL of each compound from the this compound derivative library to the appropriate wells for a final concentration of 10 µM. Include vehicle controls (DMSO) and a positive control (e.g., a known antioxidant like N-acetylcysteine).
-
Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C and 5% CO₂.
-
Induction of Oxidative Stress: Add TBHP to a final concentration of 50 µM to all wells except for the negative control wells (which receive only vehicle).[9]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Viability Assay: Add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each well relative to the positive (no TBHP) and negative (TBHP with vehicle) controls. Identify "hits" as compounds that increase cell viability above a defined threshold (e.g., >50% protection).
PART 2: Hit Confirmation and Counter-Screening
Compounds identified as "hits" in the primary screen require further validation.[1] This involves confirming their activity in a dose-dependent manner and ruling out confounding factors like inherent cytotoxicity.
Dose-Response Analysis
Promising candidates from the primary screen will be subjected to an 8-point dose-response analysis to determine their potency (EC₅₀). This provides a quantitative measure of the concentration at which a compound elicits 50% of its maximal protective effect.
Counter-Screen: Basal Cytotoxicity
It is crucial to ensure that the observed neuroprotection is not an artifact of the compound's own properties, such as autofluorescence or direct effects on cell metabolism. A counter-screen for basal cytotoxicity is performed in the absence of the oxidative stressor (TBHP). This will identify compounds that are toxic to the cells at the concentrations tested.
Data Presentation: Hypothetical Screening Results
| Compound ID | Primary Screen (% Protection at 10 µM) | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| APP-001 | 65.2 | 8.5 | > 100 | > 11.8 |
| APP-002 | 12.5 | ND | > 100 | N/A |
| APP-003 | 72.8 | 5.2 | 15.7 | 3.0 |
| APP-004 | 58.9 | 12.1 | > 100 | > 8.3 |
| Positive Control | 85.0 | 2.5 | > 100 | > 40.0 |
ND: Not Determined
From this hypothetical data, APP-001 and APP-004 would be prioritized for further investigation due to their potent neuroprotective effects and low cytotoxicity, as indicated by their high therapeutic indices. APP-003, while potent, shows a narrow therapeutic window and would be of lower priority.
PART 3: Secondary Assays for Mechanism of Action
Validated, non-toxic hits should be advanced to secondary assays to probe their mechanism of action.[12] This is a critical step in understanding how these compounds exert their neuroprotective effects. The choice of secondary assays will depend on the hypothesized targets of the this compound scaffold. Given the role of apoptosis in neurodegeneration, a caspase activation assay is a logical next step.
Assay Principle: Caspase-3/7 Activation
Caspases are a family of proteases that play a central role in the execution of apoptosis. A reduction in caspase-3/7 activity in the presence of a test compound would suggest an anti-apoptotic mechanism of neuroprotection.
Experimental Protocol: Caspase-3/7 Glo Assay
-
Cell Treatment: Plate and treat SH-SY5Y cells with the hit compounds and TBHP as described in the primary screen protocol.
-
Assay Reagent Addition: After the 24-hour incubation, add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of caspase-3/7 activity.
Caption: A potential mechanism of action for a neuroprotective APP derivative.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the side-by-side screening of a this compound derivative library. By following this tiered screening cascade, researchers can efficiently identify and validate promising neuroprotective agents. The hits emerging from this workflow will provide a strong foundation for subsequent lead optimization and in-depth mechanistic studies, ultimately contributing to the development of novel therapeutics for neurodegenerative diseases.
References
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- Broad Institute.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Aminophenyl)pyrrolidin-2-one
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. 1-(4-Aminophenyl)pyrrolidin-2-one (CAS: 13691-22-0) is a valuable building block in discovery chemistry, but its hazardous properties necessitate a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, integrating safety and compliance into a seamless workflow.
Hazard Profile and Regulatory Imperatives
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is not merely inert waste; it is a chemically active substance with a distinct toxicological profile.
Table 1: GHS Hazard Classification for this compound
| Hazard Category | GHS Code | Description | Source(s) |
| Signal Word | --- | Warning | |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [4] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled | [4] |
A critical piece of data for disposal is the compound's Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water.[3] This classification strictly prohibits disposal down the drain, as it can cause significant, long-term harm to aquatic ecosystems.[5]
Based on this profile, this compound and any materials contaminated with it must be treated as hazardous chemical waste . Disposal must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6]
Pre-Disposal Safety Protocols: The Foundation of Safe Handling
Before beginning any disposal procedure, establishing a robust safety cordon is paramount. The choice of personal protective equipment (PPE) and engineering controls is not arbitrary; it is a direct response to the compound's known hazards.
-
Engineering Controls: All handling and preparation for disposal of this compound, which is a solid that can create dust, must be conducted within a certified chemical fume hood.[5] This is the primary line of defense to prevent inhalation of airborne particles, directly mitigating the respiratory irritation hazard (H335).[2]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. Given the serious eye irritation risk (H319), a face shield is strongly recommended if there is any risk of splashing or dust generation.[4][7]
-
Skin Protection: Wear standard nitrile or neoprene gloves to prevent skin contact.[4] If handling larger quantities or during spill cleanup, consider double-gloving. A fully buttoned lab coat is mandatory to protect against accidental skin exposure.[5]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, during a significant spill or if dust generation is unavoidable, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[4][5]
Step-by-Step Disposal Procedures
The proper disposal route depends on the form of the waste. Segregation at the source is the most effective way to ensure compliant and safe disposal.
Protocol 3.1: Disposal of Unused or Expired Product (Solid Waste)
This protocol applies to the pure, solid compound that is no longer needed.
-
Container Selection: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition with a secure, screw-top lid, and be clearly labeled.[8]
-
Waste Transfer: Carefully transfer the solid this compound into the waste container inside a chemical fume hood. Use tools like a chemical spatula. Avoid any actions that could generate dust.
-
Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:
-
Storage: Keep the waste container tightly sealed when not in use.[10] Store it in a designated, properly ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[7]
-
Pickup: Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. Do not accumulate more than 55 gallons of hazardous waste in your lab.[8]
Protocol 3.2: Disposal of Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, and contaminated silica gel.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container, such as a sturdy, labeled plastic bag or a lined cardboard box.[9]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contaminant: "Solid Debris contaminated with this compound".
-
Storage and Disposal: Keep the container sealed. Dispose of it through the same hazardous waste stream as the pure chemical. Do not mix this solid waste with liquid waste.
Protocol 3.3: Decontamination and Disposal of "Empty" Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse (Crucial Step): Inside a chemical fume hood, rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone or methanol).
-
Collect Rinsate: The first rinse, and for a compound with these hazards, all three rinses, must be collected as hazardous liquid waste.[10] Pour the rinsate into a designated hazardous liquid waste container.
-
Label Rinsate Container: Label the liquid waste container with "Hazardous Waste," the name of the solvent (e.g., "Acetone"), and "Trace this compound."
-
Final Container Disposal: Once triple-rinsed and allowed to air dry completely in the fume hood, the original container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion. Always confirm this final step with your institutional EHS guidelines.
Emergency Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.
-
Control and Contain: Prevent the solid from spreading. Do not use water, as this can create a solution that is harder to contain and violates the WGK 3 water hazard classification.
-
Cleanup (Small Spill): For a small spill inside a fume hood, wear appropriate PPE. Gently sweep or scoop the solid material into a sealable container.[4] Use absorbent pads dampened with a non-reactive liquid to wipe the area clean.
-
Disposal: All cleanup materials (gloves, absorbent pads, etc.) are considered hazardous waste and must be disposed of according to Protocol 3.2.
-
Reporting: Report all spills to your laboratory supervisor and institutional EHS department.
Disposal Decision Workflow
To streamline the disposal process, the following decision tree illustrates the correct waste segregation path.
Caption: Decision tree for segregating and disposing of different waste forms of this compound.
By adhering to these detailed procedures, you build a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the cost of personal or environmental well-being. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.
References
- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146. PubChem. [Link]
- List of Hazardous Substances and Reportable Quantities. U.S.
- Hazardous Waste. Oakland University EHSO Manual. [Link]
- Pharmaceutical Best Management Practices. Lee County Southwest Florida. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Aminophenyl)pyrrolidin-2-one
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 1-(4-Aminophenyl)pyrrolidin-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a solid compound known to cause skin, eye, and respiratory irritation, a comprehensive safety strategy is not merely a recommendation but a necessity.[1][2] This document moves beyond a simple checklist, offering a self-validating system of protocols rooted in established safety principles and field-proven experience.
Hazard Assessment: Understanding the Risks
This compound is classified with the following hazard statements:
These classifications from Safety Data Sheets (SDS) dictate the minimum required PPE to prevent accidental exposure.[1][2] The primary routes of exposure are dermal contact, ocular contact, and inhalation of the powdered solid. Therefore, our PPE strategy must create a robust barrier against these pathways.
The Core Ensemble: Essential Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed. Below is a breakdown of the essential PPE, the rationale for its selection, and procedural guidance for its use.
Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling the compound in any form. They must provide a complete seal around the eyes to protect from dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide adequate protection from airborne particulates.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or when there is a heightened risk of splashing, such as during the preparation of solutions.
The "causes skin irritation" classification necessitates the use of chemical-resistant gloves. The choice of glove material is critical for ensuring an effective barrier.
-
Recommended Glove Materials: For handling aromatic amines like this compound, Nitrile or Neoprene gloves are recommended.[3][4] Nitrile gloves offer excellent general chemical resistance and are a good alternative for those with latex allergies.[3][4] Neoprene gloves also provide good protection against a range of chemicals, including acids, bases, and alcohols.[5]
-
Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Always use disposable gloves and never wash or reuse them.[4] If a chemical splashes on your gloves, remove and replace them immediately.[4]
Table 1: Glove Selection Guide for this compound
| Glove Material | Suitability for Aromatic Amines | Advantages | Disadvantages |
| Nitrile | Excellent | Good for solvents, oils, some acids and bases; clear indication of tears.[3] | Poor for some organic solvents.[3] |
| Neoprene | Good | Good for acids, bases, alcohols, and hydrocarbons.[4] | Poor for some halogenated and aromatic hydrocarbons.[4] |
| Latex | Not Recommended | Comfortable and flexible. | Can cause allergic reactions; does not provide broad chemical protection.[6] |
| Vinyl (PVC) | Good | Good for acids, bases, oils, and amines.[3][4] | Poor for most organic solvents.[3][4] |
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.
-
Closed-Toe Shoes: Shoes that fully cover the feet are mandatory in any laboratory setting where chemicals are handled.
Due to the risk of respiratory irritation from the solid powder, respiratory protection is crucial, particularly when handling the substance outside of a contained system.
-
Engineering Controls First: The primary method for controlling airborne particulates should always be engineering controls, such as a certified chemical fume hood or a powder containment hood.
-
When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a respirator is required.[7]
-
Selecting a Respirator: For solid particulates, a filtering facepiece respirator (dust mask) with a NIOSH rating of at least N95 is recommended for nuisance dust.[8] For higher-risk procedures or larger quantities, a half-mask or full-facepiece respirator with P100 particulate filters should be used.[9][10]
Table 2: Respiratory Protection Selection
| Task | Engineering Control | Recommended Respirator (if required) |
| Weighing small quantities | Chemical Fume Hood / Powder Containment Hood | N95 Filtering Facepiece |
| Handling large quantities | Chemical Fume Hood / Powder Containment Hood | Half-mask with P100 filters |
| Cleaning up spills | N/A | Half-mask with P100 filters |
Operational Plan: Step-by-Step Safety Procedures
A structured workflow is essential for minimizing exposure risk. The following diagram and steps outline the safe handling process for this compound.
Caption: A streamlined workflow for handling this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS).
-
Select the appropriate PPE as outlined in this guide.
-
Inspect all PPE for damage before use.
-
Don PPE in the correct order: lab coat, safety goggles, face shield (if needed), and finally gloves.
-
-
Chemical Handling (within a certified chemical fume hood):
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.
-
Solution Preparation: Slowly add the solid to the desired solvent. If necessary, use a magnetic stirrer to aid dissolution. Keep containers covered as much as possible.
-
Storage: Securely cap and label all containers with the chemical name and any associated hazards.[1] Store in a cool, dry, well-ventilated area away from incompatible materials.[1]
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves last, using the proper technique to avoid touching the outer surface.[11]
-
Disposal:
-
Chemical Waste: Dispose of unused this compound and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]
-
Contaminated PPE: All disposable PPE, including gloves and weigh boats, that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.[11]
-
-
Emergency Procedures: Spill and Exposure Response
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[11] Clean the spill area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Conclusion: Fostering a Culture of Safety
The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. Adherence to these procedures is not merely about compliance; it is about fostering a deeply ingrained culture of safety that protects researchers, ensures the integrity of scientific work, and builds unwavering trust in our laboratory practices. By understanding the "why" behind each safety measure, we empower ourselves to work confidently and securely with the chemical tools that drive innovation.
References
- Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.).
- Glove Selection Page 1 of 20. (n.d.). University of Colorado Colorado Springs.
- Glove Selection and Usage. (n.d.). TU Delft.
- Glove Selection Guide. (n.d.). University of South Alabama.
- Respirator Selection | Respiratory Protection. (n.d.). 3M.
- Three Step Guide to Selecting the Right Disposable Respirator. (n.d.). Fisher Scientific.
- Respirator filter selection guide. (n.d.). Jaybro.
- Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. (n.d.). Cole-Parmer.
- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146. (n.d.). PubChem.
- 3M Respirator Selection Guide. (n.d.). 3M.
- Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH.
- 2-Pyrrolidone - Safety Data Sheet. (n.d.). Carl ROTH.
- 3M Respirator Selection Guide. (n.d.). 3M.
- Treatment of amine wastes generated in industrial processes. (2025, August 7). ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (n.d.). WIT Press.
- Disposing Amine Waste. (n.d.). Technology Catalogue.
- Method of treating aromatic amines-containing wastewater. (n.d.). Google Patents.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts.
- Chemicals. (n.d.). Microflex.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
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- 4. filelist.tudelft.nl [filelist.tudelft.nl]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
